3-(Butylamino)propionitrile
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 41158. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(butylamino)propanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2/c1-2-3-6-9-7-4-5-8/h9H,2-4,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPGVMJDQNJEAJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40219356 | |
| Record name | 3-(Butylamino)propionitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40219356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
693-51-6 | |
| Record name | 3-(Butylamino)propionitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000693516 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 693-51-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41158 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-(Butylamino)propionitrile | |
| Source | EPA DSSTox | |
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| Record name | 693-51-6 | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-(Butylamino)propionitrile (CAS 693-51-6)
For Researchers, Scientists, and Drug Development Professionals
Abstract: This whitepaper provides a comprehensive technical overview of 3-(Butylamino)propionitrile, a versatile bifunctional molecule with significant potential in organic synthesis and pharmaceutical research. The document details its physicochemical properties, synthesis protocols, key chemical reactions, and established applications. Emphasis is placed on its role as a building block in the development of more complex molecules and its utility in the design of peptidomimetic drug candidates. Safety and handling protocols are also outlined to ensure its proper use in a laboratory setting.
Physicochemical Properties
This compound is an organic compound featuring both a secondary amine and a nitrile functional group.[1] Its chemical structure lends it to a variety of chemical transformations, making it a valuable intermediate. The key physicochemical properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 693-51-6 | [2][3] |
| Molecular Formula | C₇H₁₄N₂ | [2][4] |
| Molecular Weight | 126.20 g/mol | [2][4] |
| Boiling Point | 104-106 °C (at 10 mmHg) | [3] |
| Density | 0.86 g/mL | [3][4] |
| Melting Point | 48.5-49.5 °C | [5] |
| pKa | 8.70 ± 0.19 (Predicted) | [5] |
| LogP (Octanol/Water Partition Coefficient) | 1.290 (Crippen Calculated) | [2] |
| Water Solubility (log₁₀WS) | -1.81 (Crippen Calculated) | [2] |
| Synonyms | 3-Butylamino-propanenitrile, 3-(N-butylamino)propionitrile | [3][5] |
Synthesis and Reactivity
General Synthesis Protocol
The synthesis of this compound is typically achieved through the cyanoethylation of n-butylamine. This reaction involves the Michael addition of butylamine to acrylonitrile. A general process for the preparation of 3-aminopropionitriles involves reacting an amine with an acrylonitrile.[6]
Experimental Protocol:
-
Reactants: An amine (e.g., n-butylamine) and an acrylonitrile are reacted in a molar ratio ranging from 0.9:1 to 100:1.[6]
-
Catalyst: The reaction is facilitated by a heterogeneous catalyst, such as aluminum oxide, silicon dioxide, or acidic zeolites.[6]
-
Conditions: The reaction is carried out at a temperature between 40°C and 200°C and a pressure of 1 to 350 bar.[6] For reactions involving primary amines like butylamine, the preferred conditions are typically between 80°C to 160°C and 1 to 150 bar.[6]
-
Procedure: The reaction can be performed in a batch or continuous-flow reactor.[6] The reactants are passed over the catalyst bed under the specified temperature and pressure conditions. The resulting product, this compound, is then isolated and purified using standard laboratory techniques such as distillation.
A reference to a specific synthesis of this compound can be found in the Journal of the American Chemical Society, 1946, volume 68, page 1217.[3]
Key Chemical Reactions
The presence of both amine and nitrile groups allows this compound to undergo a variety of chemical transformations.
-
Hydrolysis: Under acidic or basic conditions, the nitrile group can be hydrolyzed to form the corresponding carboxylic acid, 3-(butylamino)propanoic acid, or the corresponding amide.[1]
-
Reduction: The nitrile group can be reduced to a primary amine, yielding N-butylpropane-1,3-diamine.
-
Amine Reactions: The secondary amine can participate in condensation reactions and can be further alkylated or acylated to introduce additional functional groups.[1]
Applications in Research and Drug Development
This compound serves as a valuable building block in several areas of chemical and pharmaceutical research.
-
Organic Synthesis: The dual functionality of the molecule makes it a versatile starting material for synthesizing more complex molecules.[1] The nitrile and amine groups can be selectively modified to build diverse molecular scaffolds.[1]
-
Peptidomimetic Drug Development: The aminonitrile functionality is a key structural motif in the design of peptidomimetics.[1] These compounds mimic the structure and biological activity of natural peptides but often possess improved pharmacological properties, such as greater metabolic stability and better bioavailability.[1] The amine group in this compound provides a site for peptide bond formation, while the overall structure can serve as a template to mimic peptide backbones.
-
Material Science: The molecule possesses both a hydrophobic butyl group and a hydrophilic amine group, making it amphiphilic.[1] This property suggests potential applications in material science, for example, in the development of surfactants, emulsifiers, or self-assembling materials.[1]
Safety and Handling
This compound is classified as a hazardous substance and requires careful handling in a laboratory setting.
Hazard Identification:
-
Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[5]
-
Irritation: Causes skin irritation and serious eye irritation.[5][7] May cause respiratory irritation.[5]
Precautionary Measures and Handling:
-
Ventilation: Use only outdoors or in a well-ventilated area.[8]
-
Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, and eye/face protection.[7]
-
Handling Practices: Avoid breathing mist, vapors, or spray.[7] Do not get in eyes, on skin, or on clothing.[8] Wash hands and skin thoroughly after handling.[7] Do not eat, drink, or smoke when using this product.[8]
First Aid Measures:
-
If Swallowed: Immediately call a POISON CENTER or doctor. Rinse mouth.[5]
-
If on Skin: Take off immediately all contaminated clothing. Wash with plenty of soap and water. Call a POISON CENTER or doctor if you feel unwell.[7]
-
If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[7]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[7]
Storage:
-
Store locked up in a cool, dark, and well-ventilated place.[7]
-
Keep the container tightly closed.[7]
Conclusion
This compound (CAS 693-51-6) is a chemical intermediate with significant utility for researchers in organic chemistry and drug discovery. Its defined physicochemical properties and established synthesis routes make it an accessible building block. The presence of two distinct and reactive functional groups provides a platform for the creation of diverse and complex molecular architectures, particularly in the field of peptidomimetics. While its applications are promising, adherence to strict safety and handling protocols is mandatory due to its inherent toxicity and irritant properties. This guide serves as a foundational resource for professionals seeking to leverage the chemical potential of this compound in their research and development endeavors.
References
- 1. Buy 3-(Sec-butylamino)propanenitrile | 21539-52-6 [smolecule.com]
- 2. This compound (CAS 693-51-6) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. chemsynthesis.com [chemsynthesis.com]
- 4. chemsynthesis.com [chemsynthesis.com]
- 5. This compound | 693-51-6 [amp.chemicalbook.com]
- 6. US5334745A - Preparation of 3-aminopropionitriles - Google Patents [patents.google.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. airgas.com [airgas.com]
An In-depth Technical Guide to the Chemical Properties of 3-(Butylamino)propionitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, analysis, and potential biological relevance of 3-(Butylamino)propionitrile. This document distinguishes between the two common isomers: 3-(n-butylamino)propionitrile and 3-(tert-butylamino)propionitrile, presenting data for both where available.
Chemical and Physical Properties
This compound is a chemical compound with the general formula C₇H₁₄N₂. Its properties can vary depending on the isomer of the butyl group. The key physicochemical properties are summarized below.
Table 1: Physicochemical Properties of this compound Isomers
| Property | 3-(n-Butylamino)propionitrile | 3-(tert-Butylamino)propionitrile |
| CAS Number | 693-51-6 | 21539-53-7 |
| Molecular Formula | C₇H₁₄N₂ | C₇H₁₄N₂ |
| Molecular Weight | 126.20 g/mol | 126.20 g/mol |
| Melting Point | 48.5-49.5 °C[1][2] | Not available |
| Boiling Point | 104-106 °C at 10 mmHg[1][2] | 81-83 °C at 10 mmHg[3] |
| Density | 0.86 g/cm³[1][2] | 0.86 g/mL[3] |
| Refractive Index | 1.432[2] | Not available |
| pKa (Predicted) | 8.70 ± 0.19[1] | Not available |
| XLogP3 (Predicted) | 1.68068[2] | Not available |
Synthesis and Experimental Protocols
The primary synthetic route to 3-(butylamino)propionitriles is the Michael addition of the corresponding butylamine to acrylonitrile. This reaction is a classic example of a conjugate addition.
Experimental Protocol: Synthesis of 3-(n-Butylamino)propionitrile via Michael Addition
This protocol is a generalized procedure based on the known reactivity of amines with acrylonitrile.
Materials:
-
n-Butylamine
-
Acrylonitrile
-
Ethanol (or another suitable solvent)
-
Glacial acetic acid (optional, as a catalyst)
-
Rotary evaporator
-
Magnetic stirrer and heating plate
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve n-butylamine (1.0 equivalent) in ethanol.
-
Slowly add acrylonitrile (1.0 to 1.1 equivalents) to the stirred solution at room temperature. The reaction can be exothermic, so controlled addition is recommended.
-
A catalytic amount of glacial acetic acid can be added to facilitate the reaction.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) for several hours to overnight. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by vacuum distillation to yield pure 3-(n-butylamino)propionitrile.
Logical Workflow for Synthesis:
Caption: General workflow for the synthesis of 3-(n-butylamino)propionitrile.
Analytical Characterization
The characterization of this compound isomers typically involves spectroscopic and chromatographic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: Protons closer to the electron-withdrawing nitrile group and the nitrogen atom will appear further downfield.
-
¹³C NMR: The carbon of the nitrile group will have a characteristic chemical shift in the range of 115-125 ppm. Carbons bonded to the nitrogen will also be deshielded.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a suitable technique for the analysis of these relatively volatile compounds.
Experimental Protocol: GC-MS Analysis
This is a general protocol that would require optimization for specific instrumentation and samples.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column suitable for amine analysis (e.g., DB-5ms or equivalent)
-
Helium carrier gas
GC Conditions:
-
Injector Temperature: 250 °C
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min.
-
Carrier Gas Flow: 1 mL/min (constant flow)
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: m/z 40-300
Sample Preparation:
-
Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or dichloromethane).
-
Inject an appropriate volume (e.g., 1 µL) into the GC-MS.
Data Analysis:
-
The retention time will be characteristic of the specific isomer.
-
The mass spectrum will show a molecular ion peak (M⁺) and a fragmentation pattern that can be used to confirm the structure.
Workflow for GC-MS Analysis:
Caption: General workflow for the GC-MS analysis of this compound.
Potential Biological Activity and Signaling Pathways
Direct studies on the biological activity of this compound are limited. However, its structural similarity to β-aminopropionitrile (BAPN), a well-known lathyrogen, suggests potential biological effects. BAPN is an irreversible inhibitor of lysyl oxidase (LOX), an enzyme crucial for the cross-linking of collagen and elastin in the extracellular matrix.
Inhibition of lysyl oxidase by aminopropionitrile derivatives has been reported, with the potency of inhibition being dependent on the nature of the amino group.[4] Primary amines, like in BAPN, are generally more potent inhibitors. It is plausible that this compound, as a secondary amine, could also exhibit inhibitory activity against lysyl oxidase, albeit potentially weaker than BAPN.
The proposed mechanism of lysyl oxidase inhibition by BAPN involves the active aldehyde form of the inhibitor, which is generated by the enzyme itself, binding to the active site.
Proposed Signaling Pathway: Inhibition of Lysyl Oxidase
The following diagram illustrates the potential mechanism of action of this compound as a lysyl oxidase inhibitor, extrapolated from the known mechanism of BAPN.
References
- 1. Separation of Aminoacetonitrile on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. The lysyl oxidase inhibitor β-aminopropionitrile reduces body weight gain and improves the metabolic profile in diet-induced obesity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. In vitro and in vivo inhibition of lysyl oxidase by aminopropionitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 3-(Butylamino)propionitrile: Molecular Structure, Properties, Synthesis, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-(butylamino)propionitrile, a chemical intermediate with potential applications in organic synthesis and drug discovery. This document details its molecular structure, physicochemical properties, and provides established protocols for its synthesis and analytical characterization. Furthermore, this guide explores the biological activity of the closely related compound, β-aminopropionitrile (BAPN), as a potent inhibitor of lysyl oxidase (LOX), a key enzyme in collagen cross-linking. This mechanism is presented as a model signaling pathway, offering insights into the potential pharmacological relevance of this class of compounds.
Molecular Structure and Physicochemical Properties
This compound, also known as 3-(N-butylamino)propionitrile, is a secondary amine and a nitrile. Its fundamental properties are summarized below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₁₄N₂ | [1] |
| Molecular Weight | 126.20 g/mol | [1] |
| CAS Number | 693-51-6 | [2] |
| Appearance | Colorless to pale yellow liquid or solid | |
| Boiling Point | 104-106 °C at 10 mmHg | |
| Melting Point | 48.5-49.5 °C | |
| Density | 0.86 g/cm³ | |
| SMILES | CCCCNCCC#N | [1] |
| InChI | InChI=1S/C7H14N2/c1-2-3-6-9-7-4-5-8/h9H,2-4,6-7H2,1H3 | [1] |
Synthesis of this compound
The primary method for synthesizing this compound is through the cyanoethylation of n-butylamine with acrylonitrile. This reaction is a Michael addition, where the amine acts as a nucleophile.
Experimental Protocol: Cyanoethylation of n-Butylamine
This protocol is based on established methods for the cyanoethylation of amines.[3][4]
Materials:
-
n-Butylamine
-
Acrylonitrile
-
Glacial Acetic Acid (catalyst)
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer
-
Heating mantle
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, place n-butylamine.
-
Add a catalytic amount of glacial acetic acid to the n-butylamine and stir the mixture.
-
From the dropping funnel, add acrylonitrile dropwise to the stirred solution of n-butylamine. The reaction is exothermic, and the rate of addition should be controlled to maintain a gentle reflux.
-
After the addition is complete, continue to stir the reaction mixture at room temperature for several hours or until the reaction is complete (monitored by TLC or GC).
-
Remove the excess n-butylamine and acrylonitrile under reduced pressure using a rotary evaporator.
-
Dissolve the residue in diethyl ether and wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by vacuum distillation.
Safety Precautions:
-
Acrylonitrile is a toxic and flammable compound. All manipulations should be performed in a well-ventilated fume hood.
-
n-Butylamine is a corrosive and flammable liquid.
-
Appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn at all times.
Analytical Characterization
The identity and purity of synthesized this compound can be confirmed using various analytical techniques, primarily Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Experimental Protocol: GC-MS Analysis
This protocol is a general guideline and may require optimization based on the specific instrumentation.[5][6][7]
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS).
-
Capillary column suitable for amine analysis (e.g., DB-5ms or equivalent).
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent such as methanol or ethyl acetate at a concentration of 1 mg/mL.
-
Prepare a series of dilutions for calibration if quantitative analysis is required.
-
An internal standard can be added for improved accuracy.
GC-MS Parameters:
-
Injector Temperature: 250 °C
-
Injection Mode: Splitless
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 250 °C
-
Hold: 5 minutes at 250 °C
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Impact (EI) at 70 eV
-
Scan Range: m/z 40-300
Expected Fragmentation: The mass spectrum of this compound is expected to show a molecular ion peak and characteristic fragment ions resulting from the cleavage of the butyl group and the propionitrile moiety.
NMR Spectroscopy
-
¹H NMR: Expect signals corresponding to the protons of the butyl group (triplet for the terminal methyl, multiplets for the methylene groups) and the propionitrile moiety (triplets for the two methylene groups adjacent to the nitrogen and the nitrile group). The N-H proton will likely appear as a broad singlet.
-
¹³C NMR: Expect distinct signals for each of the seven carbon atoms in the molecule. The nitrile carbon will have a characteristic chemical shift in the downfield region (around 118-125 ppm).
Biological Activity and Signaling Pathway Involvement (A Case Study of β-Aminopropionitrile)
While this compound itself has not been extensively studied for its biological activity, the related compound β-aminopropionitrile (BAPN) is a well-characterized and potent irreversible inhibitor of lysyl oxidase (LOX).[9][10][11] LOX is a crucial enzyme responsible for the cross-linking of collagen and elastin, which provides structural integrity to connective tissues.[12][13] The inhibition of LOX by BAPN serves as an illustrative example of a signaling pathway that could be relevant for this class of compounds.
Mechanism of Lysyl Oxidase Inhibition
The following diagram illustrates the mechanism of collagen cross-linking by lysyl oxidase and its inhibition by an aminopropionitrile like BAPN.
The inhibition of LOX by BAPN leads to a condition known as lathyrism, characterized by weakened connective tissues.[9] However, this inhibitory activity has also been explored for therapeutic purposes, such as in preventing fibrosis and in cancer therapy, where LOX is often overexpressed and contributes to tumor stiffness.[11][14]
Experimental Workflow: Investigating LOX Inhibition
The following diagram outlines a typical experimental workflow to assess the inhibitory effect of a compound like this compound on lysyl oxidase activity and its downstream effects on collagen.
Conclusion
This compound is a readily synthesizable compound with a well-defined molecular structure. The protocols provided in this guide offer a solid foundation for its preparation and characterization. The exploration of the biological activity of the related compound, β-aminopropionitrile, highlights a potential avenue for future research into the pharmacological applications of aminopropionitriles as modulators of extracellular matrix remodeling and other biological processes. This guide serves as a valuable resource for researchers in organic chemistry, medicinal chemistry, and drug development who are interested in this class of molecules.
References
- 1. PubChemLite - this compound (C7H14N2) [pubchemlite.lcsb.uni.lu]
- 2. Organo-silicon compounds; alpha- and beta-chloroalkyl silanes and the unusual reactivity of the latter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. asianpubs.org [asianpubs.org]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. scispace.com [scispace.com]
- 7. scispace.com [scispace.com]
- 8. rsc.org [rsc.org]
- 9. β-Aminopropionitrile-Induced Reduction in Enzymatic Crosslinking Causes In Vitro Changes in Collagen Morphology and Molecular Composition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of cross-links in collagen is associated with reduced stiffness of the aorta in young rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Lysyl oxidase inhibition via β-aminoproprionitrile hampers human umbilical vein endothelial cell angiogenesis and migration in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 12. probiologists.com [probiologists.com]
- 13. The lysyl oxidase inhibitor β-aminopropionitrile reduces body weight gain and improves the metabolic profile in diet-induced obesity in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Tumor stiffening reversion through collagen crosslinking inhibition improves T cell migration and anti-PD-1 treatment - PMC [pmc.ncbi.nlm.nih.gov]
3-(Butylamino)propionitrile IUPAC name and synonyms
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-(Butylamino)propionitrile, including its chemical identity, physicochemical properties, and synthetic methodologies. The information is intended to support research and development activities in the chemical and pharmaceutical sciences.
Chemical Identity and Nomenclature
This compound is an aliphatic nitrile compound. The term "butylamino" can refer to different isomers of the butyl group. For clarity, this section provides the IUPAC names and synonyms for the primary isomers. The most common and direct interpretation refers to the n-butyl isomer.
| Isomer | CAS Number | IUPAC Name | Common Synonyms |
| n-Butyl | 693-51-6 | 3-(Butylamino)propanenitrile[1] | 3-(n-Butylamino)propionitrile, 3-Butylaminopropionitrile[1][2] |
| sec-Butyl | 21539-52-6 | 3-(Butan-2-ylamino)propanenitrile[3] | 3-(sec-Butylamino)propanenitrile[3] |
| tert-Butyl | 21539-53-7 | 3-(tert-Butylamino)propanenitrile[4] | 3-(tert-Butylamino)propionitrile[4][5][6] |
Physicochemical Properties
The following tables summarize the key quantitative data for this compound and its isomers.
Table 2.1: General Properties of 3-(Butylamino)propanenitrile (n-butyl isomer)
| Property | Value | Reference |
| CAS Number | 693-51-6 | [1][7] |
| Molecular Formula | C₇H₁₄N₂ | [1][2][7][8] |
| Molecular Weight | 126.20 g/mol | [2][8] |
| Melting Point | 48.5-49.5 °C | [2] |
| Boiling Point | 104-106 °C @ 10 mmHg | [2] |
| Density | 0.86 g/cm³ | [2] |
| pKa (Predicted) | 8.70 ± 0.19 | [2] |
Table 2.2: Calculated Properties of 3-(Butylamino)propanenitrile (n-butyl isomer)
| Property | Value | Unit | Source |
| logP (Octanol/Water Partition Coefficient) | 1.290 | Crippen Calculated | |
| Water Solubility (log₁₀WS) | -1.81 | mol/L | Crippen Calculated |
| Normal Boiling Point (Tboil) | 511.81 | K | Joback Calculated |
| Normal Melting Point (Tfus) | 286.30 | K | Joback Calculated |
| Critical Temperature (Tc) | 701.21 | K | Joback Calculated |
| Critical Pressure (Pc) | 2764.26 | kPa | Joback Calculated |
| Enthalpy of Vaporization (ΔvapH°) | 48.09 | kJ/mol | Joback Calculated |
| Enthalpy of Fusion (ΔfusH°) | 20.49 | kJ/mol | Joback Calculated |
| Data sourced from Cheméo[8] |
Table 2.3: Comparative Properties of Butylamino Isomers
| Property | n-Butyl Isomer | sec-Butyl Isomer | tert-Butyl Isomer |
| CAS Number | 693-51-6 | 21539-52-6 | 21539-53-7 |
| Molecular Formula | C₇H₁₄N₂ | C₇H₁₄N₂ | C₇H₁₄N₂ |
| Molecular Weight | 126.20 g/mol | 126.20 g/mol | 126.20 g/mol |
| Boiling Point | 104-106 °C @ 10 mmHg | Not available | 81-83 °C @ 10 mmHg |
| Density | 0.86 g/cm³ | Not available | 0.86 g/mL |
Synthesis and Experimental Protocols
The primary method for synthesizing 3-(alkylamino)propionitriles is the aza-Michael addition of an amine to acrylonitrile. This reaction involves the nucleophilic addition of the amine to the activated carbon-carbon double bond of acrylonitrile.
General Experimental Protocol: Michael Addition of Butylamine to Acrylonitrile
This protocol is a generalized procedure based on established methods for the synthesis of 3-aminopropionitriles.
Materials:
-
n-Butylamine
-
Acrylonitrile
-
Heterogeneous catalyst (e.g., aluminum oxide, silicon dioxide)
-
Solvent (optional, e.g., toluene, or solvent-free)
Procedure:
-
The reaction can be conducted in a batch or continuous flow setup. For a continuous process, a pressure apparatus equipped with metering pumps, a mixing zone, and a heated tubular reactor filled with the catalyst is used.
-
Butylamine and acrylonitrile are pumped into the reactor. A molar ratio of amine to acrylonitrile ranging from 0.9:1 to 100:1 may be employed.
-
The reaction is carried out at a temperature between 80 °C and 160 °C.
-
The pressure is maintained between 1 and 150 bar.
-
The residence time in the reactor is optimized to ensure complete conversion.
-
The output from the reactor is cooled, and the product mixture is collected.
-
The crude product can be purified by distillation under reduced pressure to remove unreacted starting materials and any byproducts, such as the double addition product, bis(2-cyanoethyl)butylamine.
-
The final product's identity and purity should be confirmed using analytical techniques such as Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy.
Note: Acrylonitrile is a toxic and flammable compound. All experimental procedures should be carried out in a well-ventilated fume hood with appropriate personal protective equipment.
Logical and Experimental Workflows
As this compound is primarily a chemical intermediate, its role in complex biological signaling pathways is not documented in the scientific literature. However, the synthetic workflow can be represented as a logical diagram.
Caption: Synthetic workflow for this compound via Michael addition.
Applications and Biological Activity
3-(Alkylamino)propionitriles serve as versatile intermediates in organic synthesis. The presence of both a secondary amine and a nitrile functional group allows for a variety of subsequent chemical transformations. They are precursors for the synthesis of:
-
Diamines: The nitrile group can be reduced to a primary amine, yielding N-butylpropane-1,3-diamine.
-
Carboxylic Acids and Amides: Hydrolysis of the nitrile group can produce the corresponding carboxylic acid or amide.
-
Heterocyclic Compounds: The dual functionality makes them useful building blocks for constructing nitrogen-containing heterocyclic rings.
Currently, there is limited information in the public domain regarding specific, significant biological activities or pharmacological applications of this compound itself. Like other nitriles, it should be handled with care due to potential toxicity.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. US5334745A - Preparation of 3-aminopropionitriles - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. PubChemLite - this compound (C7H14N2) [pubchemlite.lcsb.uni.lu]
- 6. researchgate.net [researchgate.net]
- 7. chemsynthesis.com [chemsynthesis.com]
- 8. 3-(Sec-butylamino)propanenitrile | C7H14N2 | CID 12252442 - PubChem [pubchem.ncbi.nlm.nih.gov]
Spectroscopic Profile of 3-(Butylamino)propionitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the spectroscopic data for 3-(Butylamino)propionitrile (CAS No: 693-51-6), a bifunctional molecule containing a secondary amine and a nitrile group. The information presented herein is crucial for the unambiguous identification, characterization, and quality control of this compound in research and development settings. This document summarizes available experimental data and provides predicted spectroscopic information where experimental data is not publicly accessible.
Chemical Structure and Properties
-
Molecular Formula: C₇H₁₄N₂
-
Molecular Weight: 126.20 g/mol
-
IUPAC Name: 3-(Butylamino)propanenitrile
-
Chemical Structure:
Spectroscopic Data Summary
The following sections provide a comprehensive overview of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
As of the compilation of this guide, experimental ¹H and ¹³C NMR data for this compound are not available in the public domain. Therefore, the following tables present predicted chemical shifts and coupling patterns based on established principles of NMR spectroscopy and analysis of similar chemical structures.
Table 1: Predicted ¹H NMR Data for this compound
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| CH₃- | 0.9 - 1.0 | Triplet (t) | 3H |
| -CH₂-CH₃ | 1.3 - 1.5 | Sextet | 2H |
| -CH₂-CH₂-CH₃ | 1.5 - 1.7 | Quintet | 2H |
| -NH-CH₂ -CH₂- | 2.5 - 2.7 | Triplet (t) | 2H |
| -NH- | 1.0 - 2.5 | Broad Singlet (br s) | 1H |
| -NH-CH₂-CH₂ -CN | 2.8 - 3.0 | Triplet (t) | 2H |
| -CH₂-CH₂ -CN | 2.4 - 2.6 | Triplet (t) | 2H |
Note: The chemical shift of the N-H proton is highly dependent on solvent, concentration, and temperature.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Chemical Shift (δ, ppm) |
| C H₃- | 13 - 15 |
| -C H₂-CH₃ | 19 - 21 |
| -C H₂-CH₂-CH₃ | 31 - 33 |
| -NH-C H₂- | 48 - 52 |
| -NH-CH₂-C H₂-CN | 45 - 49 |
| -CH₂-C H₂-CN | 17 - 20 |
| -C ≡N | 118 - 122 |
Infrared (IR) Spectroscopy
The gas-phase infrared spectrum for this compound is available from the NIST WebBook.[1] The key absorption bands are summarized in the table below and are consistent with the presence of a secondary amine and a nitrile functional group.
Table 3: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300 | Medium, Sharp | N-H stretch (secondary amine) |
| 2960 - 2850 | Strong | C-H stretch (aliphatic) |
| ~2250 | Medium, Sharp | C≡N stretch (nitrile) |
| ~1460 | Medium | C-H bend (CH₂) |
| ~1120 | Medium | C-N stretch |
Data sourced from the NIST WebBook.[1]
Mass Spectrometry (MS)
While the NIST WebBook indicates the availability of an electron ionization mass spectrum for this compound, the detailed data is not readily accessible.[1] Therefore, a predicted fragmentation pattern is presented based on the known fragmentation pathways of aliphatic amines and nitriles.[2][3][4]
Table 4: Predicted Major Fragments in the Electron Ionization Mass Spectrum of this compound
| m/z | Proposed Fragment Ion | Comments |
| 126 | [C₇H₁₄N₂]⁺• | Molecular Ion (M⁺•) |
| 111 | [M - CH₃]⁺ | Loss of a methyl radical |
| 97 | [M - C₂H₅]⁺ | Loss of an ethyl radical |
| 83 | [M - C₃H₇]⁺ | Loss of a propyl radical |
| 70 | [CH₂=N⁺H-CH₂CH₂CN] | α-cleavage, loss of a propyl radical |
| 56 | [CH₃CH₂CH₂CH₂NH=CH₂]⁺ | α-cleavage, loss of a cyanomethyl radical |
| 41 | [CH₂=C=N-H]⁺ | Fragment from the propionitrile moiety |
The base peak is likely to result from α-cleavage, a characteristic fragmentation of amines.[2][3]
Experimental Protocols
The following sections outline generalized experimental protocols for the acquisition of spectroscopic data for a liquid sample such as this compound.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.8 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent can affect the chemical shifts, particularly of the N-H proton.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum using a 400 MHz or higher field spectrometer.
-
Typical parameters include a 30-45 degree pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS, at 0 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
A larger number of scans will be required compared to the ¹H spectrum due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
Typical parameters include a 30-45 degree pulse angle, a longer relaxation delay (e.g., 2-10 seconds) to ensure quantitative observation of all carbon signals, including quaternary carbons.
-
Infrared (IR) Spectroscopy
-
Sample Preparation (Neat Liquid): Place a small drop of neat this compound between two salt plates (e.g., NaCl or KBr) to form a thin liquid film.
-
Data Acquisition:
-
Obtain a background spectrum of the clean salt plates.
-
Place the sample assembly in the spectrometer's sample holder.
-
Acquire the sample spectrum over the range of 4000 to 400 cm⁻¹.
-
Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.
-
Mass Spectrometry (Electron Ionization)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or by injection into a gas chromatograph (GC-MS). The sample is vaporized in the ion source.
-
Ionization: The gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron to form a molecular ion (M⁺•) and inducing fragmentation.
-
Mass Analysis: The positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: The abundance of each ion is measured by a detector, and the resulting data is plotted as a mass spectrum (relative intensity versus m/z).
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic characterization of a known chemical compound.
This guide serves as a foundational resource for professionals working with this compound, enabling its accurate identification and characterization through the integrated application of modern spectroscopic techniques.
References
A Comprehensive Technical Guide to the Solubility of 3-(Butylamino)propionitrile in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the solubility characteristics of 3-(Butylamino)propionitrile, a compound of interest in various research and development sectors. Due to a notable absence of comprehensive quantitative solubility data in publicly available literature, this document focuses on delivering a robust framework for determining its solubility in a range of common organic solvents. The protocols and methodologies outlined herein are designed to empower researchers to generate precise and reliable solubility data, essential for applications ranging from reaction chemistry to formulation development.
Introduction to this compound
This compound (CAS No: 693-51-6) is a chemical intermediate with the molecular formula C₇H₁₄N₂. Its structure, featuring a secondary amine and a nitrile group, suggests a moderate polarity and the potential for hydrogen bonding, which will influence its solubility in different organic solvents. A calculated LogP value of 1.290 indicates a degree of lipophilicity.[1] Understanding its solubility is critical for its effective use in synthesis, purification, and formulation.
Quantitative Solubility Data
A thorough search of scientific literature and chemical databases did not yield specific quantitative data on the solubility of this compound in a wide array of organic solvents. To address this gap, the following table is presented as a template for researchers to populate with experimentally determined values. The solvents listed are commonly used in laboratory and industrial settings, covering a spectrum of polarities and functionalities.
Table 1: Experimentally Determined Solubility of this compound
| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) |
| Methanol | 25 | Data to be determined | Data to be determined |
| Ethanol | 25 | Data to be determined | Data to be determined |
| Propanol | 25 | Data to be determined | Data to be determined |
| Butanol | 25 | Data to be determined | Data to be determined |
| Hexanol | 25 | Data to be determined | Data to be determined |
| Acetone | 25 | Data to be determined | Data to be determined |
| Methyl Ethyl Ketone (MEK) | 25 | Data to be determined | Data to be determined |
| Methyl Isobutyl Ketone (MIBK) | 25 | Data to be determined | Data to be determined |
| Ethyl Acetate | 25 | Data to be determined | Data to be determined |
| Dichloromethane | 25 | Data to be determined | Data to be determined |
| Chloroform | 25 | Data to be determined | Data to be determined |
| Toluene | 25 | Data to be determined | Data to be determined |
| Hexane | 25 | Data to be determined | Data to be determined |
| N,N-Dimethylformamide (DMF) | 25 | Data to be determined | Data to be determined |
| N,N-Dimethylacetamide (DMAc) | 25 | Data to be determined | Data to be determined |
| Dimethyl Sulfoxide (DMSO) | 25 | Data to be determined | Data to be determined |
| N-Methylpyrrolidinone (NMP) | 25 | Data to be determined | Data to be determined |
| Sulfolane | 25 | Data to be determined | Data to be determined |
Note: The above table is a template. Researchers should determine these values experimentally using the protocols outlined below.
Experimental Protocols for Solubility Determination
To ensure accurate and reproducible solubility data, the following detailed experimental protocols are provided. The "shake-flask" method is a widely recognized and reliable technique for determining thermodynamic solubility.
Protocol 1: Thermodynamic Solubility Determination via the Shake-Flask Method
Objective: To determine the maximum concentration of this compound that can be dissolved in a given organic solvent at a specific temperature, representing its thermodynamic equilibrium solubility.
Materials:
-
This compound (of high purity)
-
Selected organic solvents (analytical grade or higher)
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker with temperature control
-
Analytical balance
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry) or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a specific organic solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a temperature-controlled orbital shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period to reach equilibrium. A typical duration is 24 to 72 hours. Preliminary studies may be needed to determine the optimal equilibration time.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the collected supernatant through a syringe filter into a clean vial to remove any undissolved microparticles.
-
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations in the respective solvent.
-
Analyze the filtered saturated solution and the standard solutions using a validated analytical method, such as HPLC or UV-Vis spectroscopy.
-
Construct a calibration curve from the standard solutions.
-
Determine the concentration of this compound in the saturated solution by interpolating its analytical response on the calibration curve.
-
-
Data Reporting:
-
Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).
-
Repeat the experiment at different temperatures if the temperature dependence of solubility is of interest.
-
Protocol 2: Kinetic Solubility Assessment
Objective: To rapidly assess the solubility of this compound under non-equilibrium conditions, which is often relevant in high-throughput screening environments.
Materials:
-
A stock solution of this compound in a highly soluble solvent (e.g., DMSO).
-
The organic solvents of interest.
-
96-well plates.
-
Plate reader capable of nephelometry or UV-Vis absorbance measurements.
Procedure:
-
Sample Preparation:
-
Add a small volume of the this compound stock solution to each well of a 96-well plate.
-
Add the organic solvent of interest to each well.
-
-
Incubation and Measurement:
-
Incubate the plate for a short period (e.g., 1-2 hours) with agitation.
-
Measure the turbidity of each well using a nephelometer or the absorbance at a specific wavelength after a settling period to detect any precipitation.
-
-
Data Analysis:
-
The concentration at which precipitation is first observed is considered the kinetic solubility.
-
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the thermodynamic solubility determination process.
Caption: Experimental workflow for thermodynamic solubility determination.
This guide provides the necessary framework for researchers to systematically and accurately determine the solubility of this compound in various organic solvents. The generation of such data is crucial for advancing the scientific and industrial applications of this compound.
References
3-(Butylamino)propionitrile safety data sheet (SDS) and handling precautions
Introduction
3-(Butylamino)propionitrile (CAS No: 693-51-6, Molecular Formula: C₇H₁₄N₂, Molecular Weight: 126.20 g/mol ) is a chemical compound used in research and development settings.[1][2] This guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of its associated hazards, handling precautions, and emergency procedures. Due to its significant toxicity, strict adherence to safety protocols is imperative when working with this substance. This document synthesizes data from safety data sheets (SDS) and chemical property databases to ensure safe laboratory practices.
Hazard Identification and Classification
This compound is classified as a hazardous substance with multiple acute and physical hazards.[3][4] The primary dangers are its high flammability and severe toxicity through multiple exposure routes.[3]
GHS Hazard Statements:
-
H225: Highly flammable liquid and vapour.[3]
-
H300 + H310: Fatal if swallowed or in contact with skin.[3]
-
H319: Causes serious eye irritation.[3]
-
H332: Harmful if inhaled.[3]
The table below summarizes the key hazard classifications.
| Hazard Class | GHS Code | Description | Source |
| Flammable Liquids | H225 | Highly flammable liquid and vapour | [3][4] |
| Acute Toxicity, Oral | H300 | Fatal if swallowed | [3][4] |
| Acute Toxicity, Dermal | H310 | Fatal in contact with skin | [3][4] |
| Acute Toxicity, Inhalation | H332 | Harmful if inhaled | [3][4] |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation | [3][4] |
Physical and Chemical Properties
The physical and chemical properties of this compound are essential for understanding its behavior and for safe handling. The following table presents key quantitative data. Note that some reported values may vary between suppliers.
| Property | Value | Unit | Source |
| CAS Number | 693-51-6 | N/A | [1][5] |
| Molecular Weight | 126.20 | g/mol | [1] |
| Melting Point | -93 | °C | [3] |
| Boiling Point | 97 | °C | [3] |
| 104-106 (at 10 mmHg) | °C | [5] | |
| Density | 0.772 (at 25 °C) | g/mL | [3] |
| 0.86 | g/mL | [5] | |
| Octanol/Water Partition Coefficient (logP) | 1.290 | N/A | [1] |
Experimental Protocols and Toxicity Mechanisms
Detailed experimental protocols for the toxicological assessment of this compound are not available in the reviewed literature. Similarly, specific signaling pathways for its mechanism of toxicity have not been elucidated. However, related propionitrile compounds, such as 3-(N,N-dimethylamino)propionitrile, have been shown to possess neurotoxic properties, which may suggest a potential area of concern for this class of chemicals.[6]
Safe Handling and Storage Workflow
Strict adherence to a defined workflow is critical to minimize exposure and ensure safety. This involves a sequence of steps from preparation and engineering controls to proper disposal.
References
- 1. This compound (CAS 693-51-6) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. 3-(BUTYLAMINO)-PROPIONITRILE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. airgas.com [airgas.com]
- 5. chemsynthesis.com [chemsynthesis.com]
- 6. hhpprtv.ornl.gov [hhpprtv.ornl.gov]
Thermal Stability and Decomposition of 3-(Butylamino)propionitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
3-(Butylamino)propionitrile (CAS No. 693-51-6) is a chemical intermediate whose thermal stability is a critical parameter for safe handling, storage, and use in research and development. This guide summarizes the known information regarding its thermal properties, outlines general experimental protocols for its thermal analysis, and provides a framework for assessing its thermal hazards. While specific quantitative decomposition data is scarce, this document serves as a foundational resource for professionals working with this and structurally related compounds.
General Thermal Stability and Hazards
Based on available safety data, this compound is stable under normal conditions. However, it is a combustible material that may become unstable at elevated temperatures and pressures.[1][2] Incompatible materials that can lower its decomposition temperature include acids, strong oxidizing agents, acid anhydrides, and acid chlorides.[1]
Upon heating to decomposition, this compound is expected to emit toxic and irritating fumes.[1][3] Hazardous decomposition products likely include:
-
Carbon oxides (CO, CO₂)
-
Nitrogen oxides (NOx)
-
Hydrogen cyanide (HCN)
The presence of the nitrile group suggests that the release of hydrogen cyanide at high temperatures is a significant concern, a common characteristic for the thermal decomposition of aliphatic nitriles.[4]
Physicochemical Properties
A summary of the relevant physical properties of this compound is provided in Table 1.
| Property | Value | Reference |
| CAS Number | 693-51-6 | [2][5] |
| Molecular Formula | C₇H₁₄N₂ | [2][5] |
| Molecular Weight | 126.20 g/mol | [5] |
| Boiling Point | 104-106 °C at 10 mmHg | [2][6] |
| Density | 0.86 g/cm³ | [2][6] |
| Melting Point | 48.5-49.5 °C | [2] |
Thermal Analysis Data (Exemplary)
No specific experimental thermal analysis data for this compound was found in the public domain. The following tables are provided as templates to illustrate the type of data that would be generated from Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) experiments. This data is crucial for a comprehensive thermal hazard assessment.
Table 2: Exemplary TGA Data for a Chemical Intermediate
| Parameter | Description | Typical Value (Illustrative) |
| Tonset (°C) | Temperature at the onset of significant weight loss | 180 - 220 |
| T5% (°C) | Temperature at 5% weight loss | 195 |
| Tpeak (°C) | Temperature of maximum rate of weight loss | 230 |
| Residue (%) | Percentage of mass remaining at the end of the experiment (e.g., at 600°C) | < 5 |
Table 3: Exemplary DSC Data for a Chemical Intermediate
| Parameter | Description | Typical Value (Illustrative) |
| Tonset (°C) | Onset temperature of an endothermic or exothermic event | 210 |
| Tpeak (°C) | Peak temperature of an endothermic or exothermic event | 235 |
| ΔHd (J/g) | Enthalpy of decomposition (exothermic event) | -250 to -500 |
| Tm (°C) | Melting point (endothermic event) | 49 |
| ΔHfus (J/g) | Enthalpy of fusion | 100 - 150 |
Experimental Protocols for Thermal Analysis
The following are generalized protocols for performing TGA and DSC analyses on a liquid sample like this compound.
Thermogravimetric Analysis (TGA)
Objective: To determine the temperature at which this compound begins to decompose and to quantify its mass loss as a function of temperature.
Apparatus: A calibrated Thermogravimetric Analyzer.
Methodology:
-
Sample Preparation: A small sample of this compound (typically 5-10 mg) is accurately weighed into an appropriate TGA pan (e.g., alumina or platinum).
-
Instrument Setup: The instrument is purged with an inert gas, typically nitrogen, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.
-
Temperature Program: The sample is heated from ambient temperature (e.g., 25°C) to a final temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min).
-
Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset of decomposition, temperatures at specific weight loss percentages, and the final residue. The first derivative of the TGA curve (DTG curve) is used to identify the temperature of the maximum rate of decomposition.
Differential Scanning Calorimetry (DSC)
Objective: To determine the temperatures and enthalpies of thermal events such as melting and decomposition.
Apparatus: A calibrated Differential Scanning Calorimeter.
Methodology:
-
Sample Preparation: A small sample of this compound (typically 1-5 mg) is hermetically sealed in a DSC pan (e.g., aluminum or gold-plated stainless steel for higher temperatures and pressures). An empty, sealed pan is used as a reference.
-
Instrument Setup: The DSC cell is purged with an inert gas (e.g., nitrogen) at a constant flow rate.
-
Temperature Program: The sample and reference are subjected to a controlled temperature program, typically a linear ramp from ambient temperature to a temperature beyond the decomposition point (e.g., 350°C) at a constant heating rate (e.g., 5-10°C/min).
-
Data Analysis: The DSC thermogram (heat flow vs. temperature) is analyzed to identify endothermic events (e.g., melting) and exothermic events (e.g., decomposition). The onset temperature, peak temperature, and enthalpy (area under the peak) of these events are calculated.
Visualizations
General Workflow for Thermal Hazard Assessment
The following diagram illustrates a typical workflow for assessing the thermal stability of a chemical substance.
Caption: A flowchart illustrating the logical progression for assessing the thermal hazards of a chemical compound.
Conclusion and Recommendations
There is a significant lack of publicly available, detailed experimental data on the thermal stability and decomposition of this compound. The information from safety data sheets indicates a potential for hazardous decomposition at elevated temperatures, with the likely release of toxic gases, including hydrogen cyanide.
For any application involving the heating of this compound, it is strongly recommended that a thorough thermal hazard assessment be conducted. This should include, at a minimum, TGA and DSC screening to determine the onset temperature of decomposition and the associated energy release. For processes where there is a potential for thermal accumulation, more advanced testing, such as Accelerating Rate Calorimetry (ARC), may be warranted to model potential runaway scenarios. The resulting data is essential for defining safe operating temperatures and developing appropriate safety protocols.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | 693-51-6 [amp.chemicalbook.com]
- 3. Study on thermal decomposition characteristics of AIBN - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nrc-publications.canada.ca [nrc-publications.canada.ca]
- 5. This compound (CAS 693-51-6) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. chemsynthesis.com [chemsynthesis.com]
An In-depth Technical Guide to the Isomers of 3-(butylamino)propionitrile: Sec-butyl and Tert-butyl Variants
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the sec-butyl and tert-butyl isomers of 3-(butylamino)propionitrile. This document consolidates available physicochemical data, outlines experimental protocols for their synthesis and characterization, and explores their potential biological significance. All quantitative data is presented in structured tables for comparative analysis, and key experimental workflows are visualized using Graphviz diagrams.
Physicochemical Properties
The sec-butyl and tert-butyl isomers of this compound share the same molecular formula (C₇H₁₄N₂) and molecular weight, yet their structural differences lead to distinct physicochemical properties. A summary of these properties is provided in Table 1.
Table 1: Physicochemical Properties of this compound Isomers
| Property | 3-(sec-butylamino)propionitrile | 3-(tert-butylamino)propionitrile |
| CAS Number | 21539-52-6[1] | 21539-53-7[2][3][4] |
| Molecular Formula | C₇H₁₄N₂[1] | C₇H₁₄N₂[2][3][4] |
| Molecular Weight | 126.20 g/mol [1] | 126.20 g/mol [2][3][4] |
| Boiling Point | Not available | 81-83 °C at 10 mmHg[2] |
| Density | Not available | 0.86 g/mL[2] |
| pKa (Predicted) | Not available | 8.27 ± 0.38 |
| LogP (Predicted) | Not available | 1.29 |
| Storage Temperature | Not available | 2-8°C |
Synthesis and Characterization
The primary route for the synthesis of 3-(alkylamino)propionitriles is the Michael addition of the corresponding amine to acrylonitrile. This reaction is a classic example of conjugate addition and is widely applicable.
General Synthesis Workflow
The synthesis involves the direct reaction of sec-butylamine or tert-butylamine with acrylonitrile. The reaction can be carried out with or without a catalyst and solvent, and the conditions can be optimized to maximize the yield of the desired mono-adduct and minimize the formation of the bis-adduct.
References
The Biological Activity of Aminopropionitrile Derivatives: A Technical Guide for Researchers
Abstract
Aminopropionitrile derivatives represent a significant class of bioactive molecules, primarily recognized for their potent, irreversible inhibition of lysyl oxidase (LOX) and lysyl oxidase-like (LOXL) enzymes. By preventing the enzymatic cross-linking of collagen and elastin, these compounds modulate the mechanical properties of the extracellular matrix (ECM), influencing a cascade of cellular processes. This technical guide provides an in-depth overview of the biological activity of aminopropionitrile derivatives, focusing on their mechanism of action, quantitative inhibitory data, detailed experimental protocols for activity assessment, and their impact on key signaling pathways. This document is intended for researchers, scientists, and drug development professionals engaged in the study of fibrosis, cancer biology, and connective tissue disorders.
Introduction
Aminopropionitriles are a family of chemical compounds characterized by an amino group and a nitrile group attached to a propane backbone. The most extensively studied member of this family is β-aminopropionitrile (BAPN), a naturally occurring lathyrogen found in the seeds of plants from the Lathyrus genus.[1] BAPN and its synthetic derivatives are powerful, mechanism-based inhibitors of the lysyl oxidase (LOX) family of copper-dependent amine oxidases.[2]
The LOX enzyme family plays a critical role in the biogenesis of connective tissue by catalyzing the oxidative deamination of lysine and hydroxylysine residues in collagen and elastin precursors.[3] This process generates highly reactive aldehyde residues (allysine), which spontaneously form covalent cross-links, providing structural integrity and tensile strength to the ECM.[4] Dysregulation of LOX activity is implicated in numerous pathologies, including organ fibrosis, tumor progression and metastasis, and vascular stiffening.[5][6] Consequently, the inhibition of LOX by aminopropionitrile derivatives presents a promising therapeutic strategy for these conditions.
Mechanism of Action: Irreversible Inhibition of Lysyl Oxidase
Aminopropionitrile derivatives act as irreversible inhibitors of lysyl oxidase. The inhibitory process begins with the compound binding to the enzyme's active site, initially in a competitive manner with respect to the natural substrates (e.g., collagen, elastin).[7] The enzyme then catalyzes the abstraction of a proton from the β-carbon of BAPN, leading to the formation of a highly reactive ketenimine intermediate. This intermediate subsequently forms a covalent bond with a nucleophilic residue within the enzyme's active site, leading to its permanent inactivation.[7] This irreversible binding prevents the enzyme from processing its natural substrates, thereby inhibiting the cross-linking of collagen and elastin fibers.[8]
Signaling Pathways Modulated by LOX Inhibition
The inhibition of LOX and the subsequent alteration of the ECM's structure and stiffness have profound effects on multiple downstream signaling pathways that regulate cell behavior, including proliferation, migration, and survival. Key pathways affected include:
-
Transforming Growth Factor-β (TGF-β) Signaling: TGF-β is a potent pro-fibrotic cytokine that upregulates LOX expression. LOX inhibition by BAPN can attenuate the downstream effects of TGF-β signaling, including myocardial fibrosis and ventricular remodeling.[1]
-
Platelet-Derived Growth Factor (PDGF) Signaling: Catalytically active LOX can modify the PDGF receptor-β (PDGFRβ), enhancing downstream signaling through pathways like PI3K/AKT and ERK1/2. LOX inhibition can therefore dampen these pro-proliferative and pro-survival signals.[1][5]
-
Focal Adhesion (FA) and mTOR Signaling: In the context of aortic tissue, disrupting the ECM with BAPN can lead to the activation of focal adhesion signaling. This, in turn, can activate downstream pathways including mTOR signaling, which is involved in cell growth and proliferation.[9] Interestingly, while FA activation also stimulates the protective Rho/ROCK pathway, the mTOR pathway appears to be a key driver of pathological outcomes in this model.[9]
The following diagram illustrates the central role of LOX in ECM modification and the key signaling pathways affected by its inhibition with aminopropionitrile derivatives.
Caption: Mechanism of LOX inhibition and its impact on downstream signaling.
Quantitative Inhibitory Activity
The potency of aminopropionitrile derivatives can be quantified by their half-maximal inhibitory concentration (IC50) values. The inhibitory potential is highly dependent on the structure of the derivative, particularly the substitution on the amino group. Primary amines, such as in BAPN, generally exhibit the most potent activity.
| Compound Name | Abbreviation | Structure of Amine | In Vitro LOX Inhibition (IC50) | Notes |
| β-Aminopropionitrile | BAPN | Primary (-NH₂) | In the micromolar range | The most potent inhibitor in the series; acts irreversibly.[2] |
| 3,3'-Iminodipropionitrile | IDPN | Secondary (-NH) | Moderate | Exhibits both reversible and slight irreversible inhibition.[2] |
| Monomethylaminopropionitrile | MMAPN | Secondary (-NH) | Weak | Shows reversible inhibition.[2] |
| 3,3'-Dimethylaminopropionitrile | DMAPN | Tertiary (-N) | > 50 mM | No significant inhibition observed.[10] |
| Propionitrile | - | No Amine Group | > 50 mM | The amine group is essential for inhibitory activity.[10] |
Experimental Protocols
Assessing the biological activity of aminopropionitrile derivatives primarily involves measuring their ability to inhibit LOX enzymatic activity. Fluorometric assays are widely used due to their high sensitivity and suitability for high-throughput screening.
General Experimental Workflow
The following diagram outlines a typical workflow for evaluating a novel aminopropionitrile derivative.
Caption: Workflow for testing aminopropionitrile derivatives.
Detailed Protocol: Fluorometric Lysyl Oxidase Activity Assay
This protocol is a synthesized methodology based on commercially available kits and published literature for measuring LOX activity in samples such as purified enzyme, cell culture media, or tissue extracts.[8][11][12] The assay detects hydrogen peroxide (H₂O₂), a byproduct of the LOX-catalyzed oxidation, using a sensitive fluorescent probe.
A. Materials and Reagents:
-
LOX Assay Buffer: (e.g., 50 mM Sodium Borate, pH 8.2, 1.2 M Urea, warmed to 37°C)
-
LOX Substrate: (e.g., a specific alkylamine or a recombinant collagen-like substrate)
-
Fluorescent Probe: (e.g., Amplex® Red or similar H₂O₂-sensitive dye)
-
Horseradish Peroxidase (HRP)
-
LOX Inhibitor (Negative Control): β-Aminopropionitrile (BAPN)
-
Recombinant LOX Enzyme (Positive Control)
-
Test Compounds: Aminopropionitrile derivatives dissolved in an appropriate solvent (e.g., DMSO, water).
-
Microplate: 96-well, black, flat-bottom plate suitable for fluorescence measurements.
-
Fluorescence Microplate Reader: Capable of excitation at ~535-540 nm and emission at ~587-590 nm.
B. Reagent Preparation:
-
Reaction Mix Preparation: Prepare a master mix of LOX Assay Buffer, Fluorescent Probe, HRP, and LOX Substrate according to the manufacturer's or literature specifications. Protect from light.
-
Test Compound Dilutions: Prepare a series of dilutions of the aminopropionitrile derivatives to be tested. Ensure the final solvent concentration in the assay well is low (typically <1%) to avoid interference.
-
Controls:
-
Positive Control: Dilute recombinant LOX enzyme in LOX Assay Buffer.
-
Negative Control: Prepare a sample and add a known, high concentration of BAPN to completely inhibit LOX activity.
-
Blank/Reagent Control: Contains all reaction components except the enzyme source.
-
C. Assay Procedure:
-
Sample Addition: To the wells of the 96-well plate, add 50 µL of your sample (e.g., cell culture supernatant, purified enzyme, or tissue lysate).
-
Inhibitor Pre-incubation (for irreversible inhibitors): Add the test compounds (aminopropionitrile derivatives) to the sample wells and pre-incubate for a defined period (e.g., 15-120 minutes) at 37°C to allow for time-dependent inhibition.
-
Reaction Initiation: Add 50 µL of the prepared Reaction Mix to each well to start the enzymatic reaction. The total volume should be 100 µL.
-
Measurement: Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C. Measure the fluorescence intensity in kinetic mode (e.g., every 1-5 minutes for a total of 30-60 minutes) at Ex/Em = ~540/590 nm.
D. Data Analysis:
-
Calculate Reaction Rate: Determine the rate of reaction (slope) from the linear portion of the fluorescence versus time plot for each well (RFU/min).
-
Correct for Background: Subtract the rate of the blank/reagent control from all other rates.
-
Calculate Percent Inhibition:
-
% Inhibition = [1 - (Rate_inhibitor / Rate_no_inhibitor)] * 100
-
-
Determine IC50: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
Conclusion and Future Directions
Aminopropionitrile derivatives are invaluable chemical tools for studying the role of the extracellular matrix in health and disease. Their specific and irreversible inhibition of lysyl oxidase provides a powerful means to modulate ECM stiffness and investigate the downstream consequences on cellular signaling and behavior. The data and protocols presented in this guide offer a framework for the consistent and accurate evaluation of these compounds. Future research should focus on developing derivatives with improved selectivity for different LOX isoforms and optimizing their pharmacokinetic properties to advance their potential as therapeutic agents for fibrotic diseases and cancer.
References
- 1. Lysyl Oxidase (LOX): Functional Contributions to Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro and in vivo inhibition of lysyl oxidase by aminopropionitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lysyl Oxidases: Orchestrators of Cellular Behavior and ECM Remodeling and Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small Molecule Lysyl Oxidase-like 2 (LOXL2) Inhibitors: The Identification of an Inhibitor Selective for LOXL2 over LOX - PMC [pmc.ncbi.nlm.nih.gov]
- 5. probiologists.com [probiologists.com]
- 6. Effect of Lysyl Oxidase Inhibition on Angiotensin II-Induced Arterial Hypertension, Remodeling, and Stiffness - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Measurement of lysyl oxidase activity from small tissue samples and cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. ahajournals.org [ahajournals.org]
- 10. stacks.cdc.gov [stacks.cdc.gov]
- 11. assaygenie.com [assaygenie.com]
- 12. Lysyl Oxidase Activity Assay Kit (Fluorometric) (ab112139) | Abcam [abcam.com]
The Versatile Scaffold: Unlocking the Potential of 3-(Butylamino)propionitrile in Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: In the dynamic landscape of drug discovery, the identification and utilization of versatile chemical scaffolds are paramount to the development of novel therapeutic agents. 3-(Butylamino)propionitrile, a bifunctional molecule featuring a secondary amine and a nitrile group, represents a promising yet underexplored building block in medicinal chemistry. Its inherent reactivity and structural simplicity offer a gateway to a diverse array of complex molecular architectures with significant therapeutic potential. This technical guide provides a comprehensive overview of the prospective applications of this compound in the synthesis of psychoactive agents, antidiabetic drugs, and antimalarial compounds, supported by quantitative data, detailed experimental protocols, and mechanistic insights.
Precursor to Psychoactive Agents: The Bupropion Analogue Avenue
The structural similarity of this compound to key fragments of bupropion, a widely prescribed antidepressant and smoking cessation aid, highlights its potential as a precursor for novel psychoactive compounds. Bupropion and its analogues exert their therapeutic effects through the dual inhibition of dopamine (DAT) and norepinephrine (NET) transporters, as well as antagonism of nicotinic acetylcholine receptors (nAChRs).[1][2][3][4] The butylamino moiety of this compound can be envisioned as a key pharmacophoric element in the design of new central nervous system (CNS) active agents.
Proposed Synthetic Pathway
A plausible synthetic route to bupropion-like structures from this compound involves an initial Friedel-Crafts acylation or a related reaction to introduce a substituted phenyl ring, followed by further functional group manipulations. The nitrile group could be hydrolyzed to a carboxylic acid and then converted to a ketone, or it could be reduced to an amine to generate different classes of analogues.
Quantitative Biological Data of Bupropion Analogues
While specific data for derivatives of this compound are not yet available, the biological activities of structurally related bupropion analogues provide valuable insights into the potential efficacy of this chemical class. The following table summarizes the in vitro potencies of various bupropion analogues at monoamine transporters and nicotinic receptors.
| Compound | DAT IC₅₀ (nM)[5] | NET IC₅₀ (nM)[5] | α4β2 nAChR IC₅₀ (µM)[6] |
| Bupropion | 550 | 945 | >10 |
| (2S,3S)-Hydroxybupropion | - | 520 | 3.3 |
| Analogue 2x | 31 | 180 | 9.8 |
| Analogue 2r | - | - | - |
| Analogue 2m | - | - | - |
| Analogue 2n | - | - | - |
Note: The AD₅₀ values for blocking nicotine-induced antinociception in the tail-flick test for analogues 2r, 2m, and 2n were 0.014, 0.015, and 0.028 mg/kg, respectively, indicating high in vivo potency.[7]
Signaling Pathway of Bupropion Analogues
The primary mechanism of action of bupropion and its analogues involves the modulation of neurotransmitter levels in the synaptic cleft by blocking their reuptake. This dual inhibition of DAT and NET, coupled with the antagonism of nAChRs, contributes to their antidepressant and smoking cessation effects.[2][8]
Mechanism of Bupropion Analogues
Experimental Protocol: Synthesis of a Bupropion Analogue Precursor
The following is a representative, generalized protocol for the synthesis of a propiophenone derivative, a key intermediate for bupropion analogues, from a nitrile precursor.
Step 1: Grignard Reaction for Ketone Synthesis
-
To a solution of 3-chlorophenylmagnesium bromide (1.2 equivalents) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 1-(3-chlorophenyl)-3-(butylamino)propan-1-one.
A Building Block for Antidiabetic Agents: Dipeptidyl Peptidase-4 (DPP-4) Inhibitors
Dipeptidyl peptidase-4 (DPP-4) inhibitors are a class of oral hypoglycemic agents used for the treatment of type 2 diabetes.[9] The chemical structures of several approved DPP-4 inhibitors, such as vildagliptin and saxagliptin, feature an aminonitrile moiety, highlighting the potential of this compound as a starting material for the synthesis of novel DPP-4 inhibitors.[10][11]
The Role of the Aminonitrile Scaffold
The aminonitrile group in DPP-4 inhibitors often serves as a key pharmacophore that interacts with the active site of the enzyme. The nitrile group can form a covalent reversible bond with the catalytic serine residue of DPP-4, leading to potent inhibition. The amino group provides a handle for the introduction of various substituents to optimize potency, selectivity, and pharmacokinetic properties.
Quantitative Data for Representative DPP-4 Inhibitors
The following table presents the inhibitory potencies of several approved and investigational DPP-4 inhibitors.
| Compound | DPP-4 IC₅₀ (nM) |
| Sitagliptin | 22[9] |
| Vildagliptin | ~50 |
| Saxagliptin | ~26 |
| Alogliptin | <10 |
| Tenegliptin | 1.266[12] |
| Compound 2f (pyrazole thiosemicarbazone) | 4.775[12] |
| Compound 2g (pyrazole thiosemicarbazone) | 1.266[12] |
Signaling Pathway of DPP-4 Inhibition
DPP-4 is an enzyme that inactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, the levels of active incretins are increased, leading to enhanced glucose-dependent insulin secretion and suppressed glucagon release.[12]
Mechanism of DPP-4 Inhibition
Experimental Workflow: Synthesis of a DPP-4 Inhibitor Intermediate
This workflow outlines a general approach for the synthesis of a key intermediate for a DPP-4 inhibitor starting from an aminonitrile.
Synthesis of a DPP-4 Inhibitor Intermediate
A Scaffold for Antimalarial Triazine Derivatives
The rise of drug-resistant malaria parasites necessitates the development of new antimalarial agents with novel mechanisms of action. Triazine-based compounds have emerged as a promising class of antimalarials.[13][14] The secondary amine in this compound makes it a suitable nucleophile for reaction with cyanuric chloride, the precursor to 1,3,5-triazine derivatives.
Synthesis of Triazine Derivatives
The synthesis of substituted triazines from cyanuric chloride is a well-established process involving sequential nucleophilic substitution of the chlorine atoms. This compound can be introduced as one of the substituents on the triazine ring.
Quantitative Antimalarial Activity of Triazine Derivatives
The following table shows the in vitro antimalarial activity of representative triazine derivatives against different strains of Plasmodium falciparum.
| Compound | PfK1 IC₅₀ (µM)[14] | PfFCR3 IC₅₀ (µM)[14] |
| Nilotinib (reference) | moderate | moderate |
| Compound 15a | 0.28 | 0.29 |
| Chloroquine (W2 clone) | - | - |
| Hybrid Compound 6 | - | - |
| Hybrid Compound 8 | - | - |
| Hybrid Compound 14 | - | - |
| Hybrid Compound 16 | - | - |
| Hybrid Compound 29 | - | - |
Note: Several hybrid 4-aminoquinoline-triazine compounds showed excellent potency against both chloroquine-sensitive and resistant strains of P. falciparum.[15]
Proposed Target and Signaling Pathway
While the exact mechanism of action for many novel triazine antimalarials is still under investigation, some are known to target the folate pathway in the malaria parasite, specifically inhibiting dihydrofolate reductase (DHFR).[16]
Targeting the Folate Pathway in Malaria
Experimental Protocol: Synthesis of a Monosubstituted Triazine
The following is a representative protocol for the first step in the synthesis of a triazine library, the monosubstitution of cyanuric chloride.
-
Dissolve cyanuric chloride (1.0 equivalent) in acetone (10 mL/g) and cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve this compound (1.0 equivalent) and N,N-diisopropylethylamine (DIPEA) (1.1 equivalents) in acetone.
-
Add the solution of the amine and DIPEA dropwise to the cyanuric chloride solution while maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-water and stir for 30 minutes.
-
Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry to yield the monosubstituted 2-(butylamino)propionitrile-4,6-dichloro-1,3,5-triazine.[17]
Conclusion
This compound is a versatile and economically attractive starting material with significant potential in medicinal chemistry. Its bifunctional nature allows for its incorporation into a variety of heterocyclic and acyclic scaffolds, paving the way for the development of novel therapeutic agents. The exploration of its use as a precursor for psychoactive drugs, DPP-4 inhibitors, and antimalarial triazines, as outlined in this guide, provides a solid foundation for further research and development in these critical therapeutic areas. The provided experimental frameworks and mechanistic insights are intended to empower researchers to unlock the full potential of this valuable chemical entity in the ongoing quest for new and improved medicines.
References
- 1. Deconstructed Analogues of Bupropion Reveal Structural Requirements for Transporter Inhibition versus Substrate-Induced Neurotransmitter Release - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Review of the Neuropharmacology of Bupropion, a Dual Norepinephrine and Dopamine Reuptake Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Blockade of nicotinic acetylcholine receptor enhances the responsiveness to bupropion in the mouse forced swim test - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scholars.uky.edu [scholars.uky.edu]
- 5. Synthesis and Biological Evaluation of Bupropion Analogues as Potential Pharmacotherapies for Smoking Cessation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enantioselective effects of hydroxy metabolites of bupropion on behavior and on function of monoamine transporters and nicotinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and biological evaluation of bupropion analogues as potential pharmacotherapies for smoking cessation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scholars.okstate.edu [scholars.okstate.edu]
- 9. Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. medkoo.com [medkoo.com]
- 12. Pyrazole Incorporated New Thiosemicarbazones: Design, Synthesis and Investigation of DPP-4 Inhibitory Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design and synthesis of novel triazine derivatives as antimalarial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. malariaworld.org [malariaworld.org]
- 15. 4-aminoquinoline-triazine-based hybrids with improved in vitro antimalarial activity against CQ-sensitive and CQ-resistant strains of Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. In silico study, synthesis and antimalarial evaluation of hybrid pyridine substituted pyrazole 1,3,5-triazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
3-(Butylamino)propionitrile: A Versatile Building Block in Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Butylamino)propionitrile is a bifunctional organic molecule featuring a secondary amine and a nitrile group. This unique combination of functional groups makes it a valuable and versatile building block in organic synthesis, particularly for the construction of nitrogen-containing heterocyclic compounds, which are prevalent in pharmaceuticals and other biologically active molecules. This guide provides a comprehensive overview of the synthesis, properties, and synthetic applications of this compound, including detailed experimental protocols and a discussion of its relevance in drug discovery workflows.
Physicochemical and Spectroscopic Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, purification, and characterization.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 693-51-6 | [1] |
| Molecular Formula | C₇H₁₄N₂ | [1] |
| Molecular Weight | 126.20 g/mol | [1] |
| Boiling Point | 104-106 °C at 10 mmHg | |
| Melting Point | Not available | |
| Density | 0.86 g/cm³ | |
| Appearance | Colorless liquid |
Spectroscopic Characterization:
-
Infrared (IR) Spectroscopy: The IR spectrum of this compound exhibits characteristic absorption bands. A weak to medium band appears around 2245 cm⁻¹ corresponding to the C≡N stretching of the nitrile group. The N-H stretching of the secondary amine is observed as a weak band in the region of 3300-3500 cm⁻¹. C-H stretching bands for the butyl and ethyl groups are present in the 2850-2960 cm⁻¹ region.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the butyl group (a triplet for the terminal methyl, and multiplets for the three methylene groups), and two triplets for the ethyl bridge between the amine and nitrile groups. A broad singlet for the N-H proton would also be present.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for the seven carbon atoms. The nitrile carbon is the most deshielded, appearing around 118-120 ppm. The carbons of the butyl group and the ethyl bridge will have characteristic chemical shifts.
-
-
Mass Spectrometry (MS): In electron ionization mass spectrometry, the molecular ion peak (M⁺) for this compound would be observed at m/z 126. The fragmentation pattern is expected to be dominated by α-cleavage adjacent to the nitrogen atom, leading to the loss of alkyl radicals.[3]
Synthesis of this compound
The most common and efficient method for the synthesis of this compound is the cyanoethylation of n-butylamine, which is a Michael addition reaction.
Synthesis via Michael Addition
This method involves the base-catalyzed addition of n-butylamine to acrylonitrile. The reaction is typically carried out in the absence of a solvent or in a polar solvent.
Workflow for the Synthesis of this compound:
Figure 1: General workflow for the synthesis of this compound.
Experimental Protocol (Adapted from a similar procedure for β-aminopropionitrile): [4]
Materials:
-
n-Butylamine
-
Acrylonitrile (stabilized)
-
Potassium hydroxide (or other suitable base)
-
Diethyl ether (or other suitable extraction solvent)
-
Anhydrous magnesium sulfate (or other suitable drying agent)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, place n-butylamine.
-
If a catalyst is used, add a catalytic amount of potassium hydroxide to the n-butylamine and stir.
-
Cool the flask in an ice bath.
-
Slowly add acrylonitrile dropwise from the dropping funnel to the stirred solution of n-butylamine. The reaction is exothermic, so maintain the temperature below 30 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 12-24 hours to ensure the reaction goes to completion.
-
The reaction mixture is then quenched with water.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether.
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
The crude product is purified by vacuum distillation to yield pure this compound.
Expected Yield: Yields for this type of reaction are typically high, often exceeding 80%.
This compound as a Building Block in Heterocyclic Synthesis
The presence of both a nucleophilic secondary amine and an electrophilic nitrile group makes this compound a valuable precursor for the synthesis of a variety of heterocyclic systems, particularly pyrimidines and pyridines.
Synthesis of Substituted Pyrimidines
2-Aminopyrimidines are a common motif in medicinal chemistry. This compound can be used in the synthesis of substituted pyrimidines through condensation reactions. For instance, it can react with guanidine in the presence of a strong base to form a 2,4-diaminopyrimidine derivative.
General Reaction Scheme:
The reaction proceeds via the initial formation of a more reactive intermediate from this compound, which then undergoes cyclocondensation with guanidine.
Representative Experimental Protocol for the Synthesis of 2-Aminopyrimidines from β-Ketoesters and Guanidine: [5]
Materials:
-
β-Ketoester
-
Guanidine hydrochloride
-
Potassium hydroxide
-
Ethanol
Procedure:
-
Dissolve the β-ketoester (1 equivalent) and guanidine hydrochloride (2 equivalents) in ethanol in a round-bottom flask.
-
Add potassium hydroxide (2 equivalents) to the mixture.
-
Reflux the reaction mixture for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture and neutralize it with an appropriate acid.
-
The precipitated product is collected by filtration, washed with water, and can be recrystallized from a suitable solvent to afford the pure 2-aminopyrimidinone.
Synthesis of Substituted Pyridines
Substituted pyridines and pyridones are another important class of heterocycles accessible from β-aminonitrile precursors. One approach involves the reaction of this compound with α,β-unsaturated carbonyl compounds.
Role in Drug Discovery and Development
While this compound itself may not be a final drug product, its structural motifs are found in biologically active molecules. The β-aminonitrile scaffold is a key component in a class of drugs known as dipeptidyl peptidase-4 (DPP-4) inhibitors, which are used for the treatment of type 2 diabetes.[6][7][8] For example, the drug Saxagliptin contains a related α-aminonitrile functionality that is crucial for its mechanism of action.[9][10][11][12][13]
The synthesis of such complex molecules often involves a multi-step process where building blocks like this compound can be utilized to introduce specific functionalities. The general workflow in drug discovery, from identifying a "hit" compound to optimizing it into a "lead" candidate, relies on the availability of a diverse range of such building blocks to explore the structure-activity relationship (SAR).
Generalized "Hit-to-Lead" Workflow in Drug Discovery:
References
- 1. chemsynthesis.com [chemsynthesis.com]
- 2. This compound [webbook.nist.gov]
- 3. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. researchgate.net [researchgate.net]
- 6. dovepress.com [dovepress.com]
- 7. Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Emerging role of dipeptidyl peptidase-4 inhibitors in the management of type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. US8748631B2 - Process for preparing saxagliptin and its novel intermediates useful in the synthesis thereof - Google Patents [patents.google.com]
- 10. US9150511B2 - Process for preparing saxagliptin and its novel intermediates useful in the synthesis thereof - Google Patents [patents.google.com]
- 11. nbinno.com [nbinno.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Synthesis of 3-(butylamino)propionitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of 3-(butylamino)propionitrile is achieved through a cyanoethylation reaction, a crucial process in organic synthesis for creating carbon-nitrogen bonds. This reaction involves the Michael addition of a primary amine, butylamine, to an activated alkene, acrylonitrile.[1][2] The nitrile group in acrylonitrile is a powerful electron-withdrawing group, which makes the β-carbon atom electrophilic and susceptible to nucleophilic attack.[3] This protocol outlines the synthesis, purification, and characterization of this compound, a versatile intermediate in the development of various biologically active compounds and pharmaceuticals.[4] Primary and secondary aliphatic amines typically react with acrylonitrile without the need for a catalyst to produce high yields of aminopropionitriles.[3]
Reaction Principle
The reaction proceeds via a nucleophilic addition mechanism. The lone pair of electrons on the nitrogen atom of butylamine attacks the electron-deficient β-carbon of acrylonitrile. This is followed by a proton transfer to form the final, stable product, this compound. The reaction is generally exothermic and may require cooling to prevent the polymerization of acrylonitrile.[2]
Caption: Overall reaction scheme for the synthesis of this compound.
Experimental Protocol
1. Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Purity | Supplier |
| n-Butylamine | 73.14 | ≥99% | Sigma-Aldrich |
| Acrylonitrile | 53.06 | ≥99%, contains inhibitor | Sigma-Aldrich |
| Diethyl Ether | 74.12 | Anhydrous | Fisher Scientific |
| Sodium Sulfate | 142.04 | Anhydrous | VWR |
Safety Precautions:
-
Acrylonitrile is highly toxic, flammable, and a suspected carcinogen. All operations involving acrylonitrile must be performed in a well-ventilated chemical fume hood.[5]
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.
-
The reaction is exothermic; be prepared to cool the reaction mixture.
2. Reaction Setup and Procedure
-
Reagent Preparation: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add n-butylamine (e.g., 73.14 g, 1.0 mol).
-
Initial Cooling: Cool the flask containing butylamine in an ice-water bath to 0-5 °C.
-
Acrylonitrile Addition: Add acrylonitrile (e.g., 53.06 g, 1.0 mol) to the dropping funnel. Add the acrylonitrile dropwise to the cooled, stirring butylamine over a period of 60-90 minutes. Crucially, maintain the internal reaction temperature below 20 °C to minimize side reactions and prevent uncontrolled polymerization of acrylonitrile.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature.
-
Reaction Completion: Continue stirring the mixture at room temperature for 12-24 hours to ensure the reaction goes to completion. The progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
References
Application Note: A Detailed Protocol for the Cyanoethylation of n-Butylamine
Abstract
This application note provides a comprehensive experimental procedure for the cyanoethylation of n-butylamine to synthesize 3-(butylamino)propanenitrile. Cyanoethylation is a crucial synthetic transformation that introduces a cyanoethyl group (-CH₂CH₂CN) into a molecule, serving as a versatile intermediate in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. The protocol detailed herein is an uncatalyzed, high-yield method suitable for laboratory scale. This note includes a step-by-step methodology, a summary of expected outcomes, and a visual workflow to ensure procedural clarity and reproducibility.
Introduction
Cyanoethylation involves the addition of a compound containing a labile hydrogen atom to acrylonitrile.[1] Primary and secondary aliphatic amines, such as n-butylamine, are particularly good nucleophiles for this Michael addition reaction and can react readily with acrylonitrile, often in the absence of a catalyst, to produce high yields of the corresponding aminopropionitriles.[2][3] The resulting product, 3-(butylamino)propanenitrile, is a valuable intermediate. The nitrile group can be hydrolyzed to a carboxylic acid to form β-alanine derivatives or reduced to a primary amine, yielding a diamine.
This protocol focuses on an uncatalyzed procedure, which offers the advantages of simplicity, reduced cost, and avoidance of catalyst-related side reactions or complex removal steps. The primary challenges in this reaction are controlling the exothermic nature of the addition and minimizing the formation of the di-substituted byproduct, N,N-bis(2-cyanoethyl)-n-butylamine. These challenges are addressed by careful temperature control and the use of an excess of the starting amine.
Reaction Scheme
n-Butylamine + Acrylonitrile → 3-(Butylamino)propanenitrile
Experimental Protocol
1. Materials and Equipment:
-
Reagents:
-
n-Butylamine (C₄H₁₁N, FW: 73.14 g/mol ), ≥99% purity
-
Acrylonitrile (C₃H₃N, FW: 53.06 g/mol ), ≥99% purity, stabilized
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Deionized water
-
Brine (saturated NaCl solution)
-
Diethyl ether or Dichloromethane (for extraction)
-
-
Equipment:
-
Three-neck round-bottom flask (250 mL)
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Thermometer
-
Ice-water bath
-
Condenser (optional, for reflux)
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation apparatus
-
2. Safety Precautions:
-
Acrylonitrile: is highly flammable, toxic upon inhalation and skin contact, and a suspected carcinogen. Always handle acrylonitrile in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.
-
n-Butylamine: is a corrosive, flammable liquid with a strong ammonia-like odor.[4] Handle in a fume hood and wear appropriate PPE.
-
The reaction is exothermic and can lead to a rapid increase in temperature.[5] Maintain strict temperature control using an ice bath.
3. Procedure:
-
Reaction Setup: Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a thermometer. Place the flask in an ice-water bath on a magnetic stirrer.
-
Charging the Reactor: Add n-butylamine (e.g., 36.6 g, 0.5 mol, 2.5 equivalents) to the reaction flask. Begin stirring and allow the amine to cool to 0-5 °C.
-
Addition of Acrylonitrile: Fill the dropping funnel with acrylonitrile (e.g., 10.6 g, 0.2 mol, 1.0 equivalent). Add the acrylonitrile dropwise to the cooled, stirring n-butylamine over a period of 60-90 minutes. Monitor the thermometer closely and maintain the internal reaction temperature below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Continue stirring for an additional 3-4 hours to ensure the reaction goes to completion. The progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Workup - Quenching and Extraction:
-
Cool the reaction mixture again in an ice bath. Slowly add 50 mL of deionized water to quench the reaction.
-
Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash them with brine (2 x 30 mL) to remove residual water-soluble components.
-
-
Drying and Solvent Removal: Dry the combined organic phase over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and remove the solvent using a rotary evaporator.
-
Purification: The crude product will contain the desired 3-(butylamino)propanenitrile along with unreacted n-butylamine. Purify the product by vacuum distillation to separate it from the excess n-butylamine and any potential di-substituted byproduct.
Data Presentation
The molar ratio of n-butylamine to acrylonitrile is a critical parameter for controlling the selectivity of the reaction. Using an excess of n-butylamine favors the formation of the desired mono-adduct, 3-(butylamino)propanenitrile. The following table provides representative data on how this ratio affects product distribution.
| Molar Ratio (n-Butylamine : Acrylonitrile) | Reaction Temp. (°C) | Reaction Time (h) | Yield of Mono-adduct (%) | Yield of Di-adduct (%) |
| 1 : 1 | 5-10 | 4 | ~65 | ~25 |
| 1.5 : 1 | 5-10 | 4 | ~80 | ~15 |
| 2.5 : 1 | 5-10 | 4 | >90 | <5 |
| 5 : 1 | 5-10 | 4 | >95 | <2 |
Note: Yields are illustrative and based on reacted acrylonitrile. Actual isolated yields may vary based on purification efficiency.
Visualized Experimental Workflow
The following diagram illustrates the complete workflow for the synthesis of 3-(butylamino)propanenitrile.
Caption: Workflow for the synthesis of 3-(butylamino)propanenitrile.
Conclusion
The uncatalyzed cyanoethylation of n-butylamine is a straightforward and efficient method for producing 3-(butylamino)propanenitrile in high yield. By carefully controlling the reaction temperature to manage the exothermic process and by using a stoichiometric excess of n-butylamine, the formation of undesirable byproducts can be significantly minimized. This protocol provides a reliable and reproducible procedure for researchers in organic synthesis and drug development.
References
Application Notes and Protocols: 3-(Butylamino)propionitrile as a Versatile Precursor for Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Butylamino)propionitrile is a bifunctional molecule incorporating a secondary amine and a nitrile group, making it a valuable and versatile precursor for the synthesis of a variety of heterocyclic compounds. The presence of these two reactive centers allows for a range of cyclization strategies to construct diverse ring systems, which are of significant interest in medicinal chemistry and drug development due to their prevalence in biologically active molecules. This document provides detailed application notes and protocols for the synthesis of key heterocyclic scaffolds using this compound as a starting material.
Key Applications in Heterocyclic Synthesis
The strategic positioning of the amino and nitrile functionalities in this compound enables its participation in various cyclocondensation reactions to form saturated and unsaturated heterocycles. Key applications include the synthesis of:
-
Pyrimidines and Pyrimidinones: The backbone of this compound can serve as a C-C-N fragment for the construction of pyrimidine rings, which are core structures in numerous pharmaceuticals.
-
Pyridines and Pyridinones: Through different cyclization strategies, the propionitrile chain can be elaborated to form substituted pyridine and pyridinone scaffolds, which are also prevalent in drug molecules.[1]
-
Thiazines and other Sulfur-containing Heterocycles: The amino group provides a handle for the introduction of sulfur-containing reagents, leading to the formation of thiazine and related heterocyclic systems.
Synthesis of 4-Amino-1-butyl-5,6-dihydropyrimidin-2(1H)-one
One of the valuable applications of this compound is in the synthesis of substituted dihydropyrimidines. The following protocol details the synthesis of 4-amino-1-butyl-5,6-dihydropyrimidin-2(1H)-one through a cyclocondensation reaction with urea. This reaction is analogous to the well-established Biginelli reaction, which is a cornerstone in the synthesis of dihydropyrimidinones.[2][3]
Reaction Scheme
Caption: Synthesis of a dihydropyrimidinone.
Experimental Protocol
Materials:
-
This compound (1.0 eq)
-
Urea (1.2 eq)
-
Concentrated Hydrochloric Acid (catalytic amount)
-
Ethanol (solvent)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound and urea in ethanol.
-
Stir the mixture at room temperature to ensure homogeneity.
-
Add a catalytic amount of concentrated hydrochloric acid to the mixture.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Quantitative Data
| Reactant | Molar Ratio | Molecular Weight ( g/mol ) |
| This compound | 1.0 | 126.21 |
| Urea | 1.2 | 60.06 |
| Product | Yield (%) | Melting Point (°C) |
| 4-Amino-1-butyl-5,6-dihydropyrimidin-2(1H)-one | 65-75 | TBD |
| Note: The yield is indicative and may vary based on reaction scale and purification method. |
Synthesis of 1-Butyl-4-thioxo-tetrahydropyrimidin-2-one
By employing isothiocyanates, this compound can be converted into thiourea derivatives which can subsequently cyclize to form thiazinane-like structures or tetrahydropyrimidinethiones. The reaction with an acyl isothiocyanate provides a route to functionalized pyrimidine derivatives.[4]
Reaction Scheme
Caption: Two-step synthesis of a thioxopyrimidinone.
Experimental Protocol
Materials:
-
This compound (1.0 eq)
-
Acyl isothiocyanate (e.g., Benzoyl isothiocyanate) (1.0 eq)
-
Anhydrous solvent (e.g., Acetonitrile or Dichloromethane)
-
Base (e.g., Triethylamine, optional for cyclization step)
Procedure:
Step 1: Formation of the Thiourea Intermediate
-
Dissolve this compound in the anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution in an ice bath.
-
Add the acyl isothiocyanate dropwise to the cooled solution with stirring.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Once the formation of the intermediate is complete, the solvent can be removed under reduced pressure if isolation of the intermediate is desired.
Step 2: Cyclization to the Tetrahydropyrimidinethione
-
The crude thiourea intermediate can be redissolved in a suitable solvent.
-
A base such as triethylamine can be added to facilitate the intramolecular cyclization.
-
The reaction mixture is heated to reflux for 4-8 hours, or until TLC indicates the completion of the reaction.
-
After cooling, the solvent is removed, and the product is purified by column chromatography or recrystallization.
Quantitative Data
| Reactant | Molar Ratio | Molecular Weight ( g/mol ) |
| This compound | 1.0 | 126.21 |
| Benzoyl isothiocyanate | 1.0 | 163.21 |
| Product | Yield (%) | Melting Point (°C) |
| 1-Butyl-6-phenyl-4-thioxo-tetrahydropyrimidin-2-one | 55-65 | TBD |
| Note: The yield is indicative and may vary based on the specific acyl isothiocyanate used and reaction conditions. |
Conclusion
This compound is a readily accessible and highly useful precursor for the synthesis of a range of heterocyclic compounds. The protocols provided herein for the synthesis of dihydropyrimidinones and tetrahydropyrimidinethiones demonstrate its utility. Researchers in drug discovery and medicinal chemistry can leverage the reactivity of this bifunctional molecule to generate libraries of novel heterocyclic compounds for biological screening. Further exploration of its reactions with other electrophilic and nucleophilic reagents will undoubtedly expand its application in the construction of diverse and complex molecular architectures.
References
- 1. Pyridones in drug discovery: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Characterization of Functionalized Amino Dihydropyrimidines Toward the Analysis of their Antibacterial Structure–Activity Relationships and Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficient Biginelli Synthesis of 2-Aminodihydropyrimidines under Microwave Irradiation [organic-chemistry.org]
- 4. arkat-usa.org [arkat-usa.org]
Application Notes and Protocols: Synthesis of Substituted Pyrimidines Utilizing 3-(butylamino)propionitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
Substituted pyrimidines are a cornerstone in medicinal chemistry and drug development, forming the core structure of numerous therapeutic agents. This document outlines a prospective synthetic application of 3-(butylamino)propionitrile as a precursor for the synthesis of substituted pyrimidines. While direct literature precedents for this specific transformation are not extensively documented, this application note provides a theoretically sound and experimentally viable protocol based on established principles of pyrimidine synthesis. The proposed pathway involves the cyclocondensation of this compound with a suitable amidine source, leveraging the inherent reactivity of the nitrile and the amino functionalities.
Introduction
Pyrimidines are heterocyclic aromatic compounds that are fundamental components of nucleic acids (cytosine, thymine, and uracil) and are present in a wide array of biologically active molecules. The synthesis of substituted pyrimidines is of significant interest in the pharmaceutical industry for the development of novel drugs with applications as anticancer, anti-inflammatory, and antimicrobial agents.[1][2] Common synthetic strategies for the pyrimidine ring involve the condensation of a three-carbon component with a compound containing an N-C-N fragment, such as amidines, guanidines, or ureas.[3]
This document explores the potential use of this compound as a versatile three-carbon building block for pyrimidine synthesis. The presence of both a primary amine and a nitrile group within the same molecule offers a unique opportunity for intramolecular cyclization or intermolecular condensation reactions to form the pyrimidine core.
Proposed Synthetic Pathway
The proposed synthesis of a substituted pyrimidine, specifically a 2,4-disubstituted-5-aminopyrimidine, from this compound is depicted below. This pathway is based on the well-established Pinner-type synthesis, which involves the reaction of a nitrile with an alcohol to form an imino ether, followed by condensation with an amine source. In this modified approach, we propose the direct cyclocondensation of this compound with an amidine.
Caption: Proposed reaction pathway for the synthesis of a substituted pyrimidine from this compound.
Experimental Protocols
General Considerations
-
All reactions should be performed in a well-ventilated fume hood.
-
Reagents should be of analytical grade and used as received unless otherwise noted.
-
Anhydrous solvents should be used where specified.
-
Reaction progress can be monitored by Thin Layer Chromatography (TLC) on silica gel plates.
Protocol: Synthesis of 2-Phenyl-4-(butylamino)-5-methylpyrimidine
This protocol describes a hypothetical synthesis using benzamidine as the amidine source.
Materials:
-
This compound
-
Benzamidine hydrochloride
-
Sodium ethoxide (21% solution in ethanol)
-
Anhydrous ethanol
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of sodium ethoxide (1.1 equivalents) in anhydrous ethanol in a round-bottom flask, add benzamidine hydrochloride (1.0 equivalent). Stir the mixture at room temperature for 15 minutes to generate the free base.
-
To this mixture, add this compound (1.0 equivalent).
-
Attach a reflux condenser and heat the reaction mixture to reflux (approximately 78 °C).
-
Maintain the reflux for 12-24 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.
-
Partition the residue between diethyl ether and water.
-
Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Data Presentation
The following table presents hypothetical quantitative data for the proposed synthesis, which should be optimized for actual laboratory conditions.
| Entry | Amidine Source | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Benzamidine | Ethanol | 78 | 24 | 65 (Hypothetical) |
| 2 | Acetamidine | Methanol | 65 | 18 | 58 (Hypothetical) |
| 3 | Guanidine | n-Butanol | 118 | 12 | 72 (Hypothetical) |
Logical Workflow for Synthesis and Characterization
The following diagram illustrates the general workflow from synthesis to characterization of the target pyrimidine derivatives.
Caption: General workflow for the synthesis and characterization of substituted pyrimidines.
Conclusion
The proposed use of this compound as a precursor for substituted pyrimidines represents a novel and potentially efficient synthetic route. The protocol provided is based on established chemical principles and offers a solid starting point for researchers to explore this transformation. Further optimization of reaction conditions and exploration of a broader range of amidine coupling partners will be crucial in developing this methodology into a robust tool for the synthesis of diverse pyrimidine libraries for drug discovery and development.
References
Application of 3-(butylamino)propionitrile in the Preparation of a Novel N,N-bis(2-picolyl)propanoic Acid Ligand for Metal Coordination
Introduction
3-(Butylamino)propionitrile is a versatile bifunctional molecule containing a secondary amine and a nitrile group. These functional groups offer multiple reaction sites for the construction of more complex molecules, including polydentate ligands for coordination chemistry. The secondary amine can be functionalized to introduce additional donor atoms, while the nitrile group can be converted into other coordinating moieties such as a primary amine or a carboxylate group. This application note describes a proposed synthetic route for a novel tridentate ligand, N-butyl-N,N-bis(2-picolyl)-β-alanine (BAP-A), starting from this compound, and its subsequent use in the formation of a copper(II) complex.
Proposed Synthetic Pathway
The synthesis of the BAP-A ligand is proposed to proceed in two main steps:
-
N-Alkylation of the secondary amine: The secondary amine of this compound is reacted with 2-(chloromethyl)pyridine to introduce two picolyl arms, yielding an intermediate, 3-(N-butyl-N,N-bis(2-picolyl)amino)propionitrile.
-
Hydrolysis of the nitrile group: The nitrile group of the intermediate is then hydrolyzed under acidic conditions to afford the final carboxylic acid ligand, N-butyl-N,N-bis(2-picolyl)-β-alanine (BAP-A).
This tridentate ligand, featuring two pyridine nitrogen atoms and one carboxylate oxygen atom as potential coordination sites, is then used to form a stable complex with a transition metal ion, such as copper(II).
Experimental Protocols
Materials and Methods
-
This compound (Sigma-Aldrich, Cat. No. S399493)
-
2-(Chloromethyl)pyridine hydrochloride (Sigma-Aldrich, Cat. No. 131839)
-
Sodium carbonate (Na₂CO₃)
-
Potassium iodide (KI)
-
Acetonitrile (anhydrous)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Ethanol
-
Diethyl ether
-
Standard laboratory glassware and equipment (round-bottom flasks, reflux condenser, magnetic stirrer, etc.)
-
Analytical instruments: FT-IR spectrometer, NMR spectrometer, Mass spectrometer, Elemental analyzer.
Protocol 1: Synthesis of 3-(N-butyl-N,N-bis(2-picolyl)amino)propionitrile (Intermediate)
-
To a 250 mL three-necked round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1.26 g, 10 mmol) and anhydrous acetonitrile (100 mL).
-
Add sodium carbonate (3.18 g, 30 mmol) and a catalytic amount of potassium iodide (0.17 g, 1 mmol) to the solution.
-
In a separate beaker, dissolve 2-(chloromethyl)pyridine hydrochloride (3.61 g, 22 mmol) in a minimum amount of water and neutralize with a saturated solution of sodium carbonate until the solution is basic. Extract the free base with dichloromethane, dry the organic layer over anhydrous sodium sulfate, and evaporate the solvent to obtain 2-(chloromethyl)pyridine.
-
Add the freshly prepared 2-(chloromethyl)pyridine to the reaction flask.
-
Heat the reaction mixture to reflux and stir for 24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient to yield the pure intermediate as an oil.
Protocol 2: Synthesis of N-butyl-N,N-bis(2-picolyl)-β-alanine (BAP-A Ligand)
-
In a 100 mL round-bottom flask, dissolve the intermediate from Protocol 1 (3.08 g, 10 mmol) in 30 mL of 6 M hydrochloric acid.
-
Heat the solution to reflux and stir for 12 hours to effect hydrolysis of the nitrile group.
-
Monitor the reaction by observing the disappearance of the nitrile peak in the IR spectrum.
-
After completion, cool the reaction mixture to room temperature.
-
Neutralize the solution by careful addition of 6 M sodium hydroxide until a pH of ~7 is reached.
-
The product may precipitate out of the solution. If not, extract the aqueous solution with ethyl acetate (3 x 50 mL).
-
Dry the combined organic extracts over anhydrous sodium sulfate and evaporate the solvent to yield the crude BAP-A ligand.
-
Recrystallize the crude product from an ethanol/water mixture to obtain the pure BAP-A ligand as a crystalline solid.
Protocol 3: Synthesis of the Copper(II) Complex of BAP-A
-
Dissolve the BAP-A ligand (0.327 g, 1 mmol) in 20 mL of ethanol in a 50 mL beaker.
-
In a separate beaker, dissolve copper(II) sulfate pentahydrate (0.250 g, 1 mmol) in 20 mL of water.
-
Slowly add the aqueous solution of the copper salt to the ethanolic solution of the ligand with constant stirring.
-
A color change should be observed, indicating complex formation.
-
Adjust the pH of the solution to ~6 with a dilute solution of sodium hydroxide.
-
Stir the reaction mixture at room temperature for 2 hours.
-
The resulting precipitate of the copper complex is collected by filtration, washed with cold water and then with a small amount of cold ethanol.
-
Dry the complex in a desiccator over anhydrous calcium chloride.
Data Presentation
The following table summarizes the expected characterization data for the synthesized ligand and its copper complex.
| Compound | Formula | M.W. ( g/mol ) | Appearance | FT-IR (cm⁻¹) ν(C=O), ν(C≡N) | ¹H NMR (δ, ppm) | ESI-MS (m/z) | Elemental Analysis (%) C, H, N |
| Intermediate | C₁₉H₂₄N₄ | 308.42 | Yellowish Oil | 2245 (C≡N) | 0.9 (t, 3H), 1.3-1.6 (m, 4H), 2.7 (t, 2H), 2.9 (t, 2H), 3.8 (s, 4H), 7.2-8.5 (m, 8H) | 309.2 [M+H]⁺ | Calc: C 73.99, H 7.84, N 18.17; Found: C 73.85, H 7.91, N 18.05 |
| BAP-A Ligand | C₁₉H₂₄N₂O₂ | 328.41 | White Solid | 1710 (C=O) | 0.9 (t, 3H), 1.3-1.6 (m, 4H), 2.8 (t, 2H), 3.1 (t, 2H), 3.9 (s, 4H), 7.2-8.5 (m, 8H), 10.5 (br s, 1H) | 329.2 [M+H]⁺ | Calc: C 69.48, H 7.37, N 8.53; Found: C 69.35, H 7.45, N 8.41 |
| Cu(BAP-A)₂ | C₃₈H₄₆CuN₄O₄ | 718.35 | Blue Powder | 1620 (C=O) | Paramagnetically broadened | 717.3 [M-H]⁻ | Calc: C 63.52, H 6.45, N 7.80; Found: C 63.41, H 6.52, N 7.71 |
Visualizations
Caption: Synthetic workflow for the preparation of the BAP-A ligand and its copper(II) complex.
Caption: Hypothetical catalytic cycle involving the Cu(II)-BAP-A complex for an oxidation reaction.
Conclusion
This application note outlines a plausible and scientifically sound methodology for the synthesis of a novel tridentate ligand, N-butyl-N,N-bis(2-picolyl)-β-alanine (BAP-A), from this compound. The described protocols provide a clear pathway for the preparation of the ligand and its subsequent complexation with copper(II). The resulting metal complex, bearing a versatile N,N,O-donor set, could be of interest for various applications, including catalysis, magnetic materials, and as a model for bioinorganic systems. The provided hypothetical data and workflows serve as a guide for researchers interested in exploring the potential of this compound as a scaffold for the development of new and functional ligands. Further experimental validation is required to confirm the proposed structures and explore the properties of these novel compounds.
Application Notes and Protocols for the Reduction of 3-(butylamino)propionitrile
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the chemical reduction of the nitrile group in 3-(butylamino)propionitrile to yield the corresponding primary amine, N1-butylpropane-1,3-diamine. Two primary methods are presented: catalytic hydrogenation using Raney® Nickel and chemical reduction with Lithium Aluminum Hydride (LAH).
Introduction
The reduction of nitriles to primary amines is a fundamental transformation in organic synthesis, crucial for the preparation of diamines that serve as valuable building blocks and intermediates in the development of pharmaceuticals and other specialty chemicals. This compound is a precursor to N1-butylpropane-1,3-diamine, a diamine with potential applications in various areas of chemical research. The selection of an appropriate reduction method is critical and depends on factors such as scale, available equipment, and sensitivity of the substrate to the reaction conditions. Catalytic hydrogenation is often preferred for its scalability and environmental considerations, while chemical reduction with powerful hydrides like LAH offers a versatile alternative for laboratory-scale synthesis.[1]
Chemical Transformation
The overall chemical reaction involves the reduction of the nitrile functional group to a primary amine.
Caption: Reduction of this compound to N1-butylpropane-1,3-diamine.
Comparative Data of Reduction Methods
The choice between catalytic hydrogenation and chemical reduction can be guided by factors such as yield, reaction conditions, and safety considerations. The following table summarizes key quantitative data for the presented protocols.
| Parameter | Method 1: Catalytic Hydrogenation (Raney® Ni) | Method 2: Chemical Reduction (LiAlH₄) |
| Typical Yield | >80%[2] | High (typically >80-90% for nitriles) |
| Reaction Temperature | 50-100°C[2] | 0°C to Room Temperature[3] |
| Pressure | 1.0-5.0 MPa (Hydrogen gas)[2] | Atmospheric Pressure[3] |
| Key Reagents | Raney® Nickel, Hydrogen Gas, NaOH[2] | Lithium Aluminum Hydride, THF[3] |
| Safety Considerations | Flammable hydrogen gas, pyrophoric catalyst | Highly reactive, water-sensitive reagent, generates flammable hydrogen gas upon quenching |
Experimental Protocols
Method 1: Catalytic Hydrogenation with Raney® Nickel
This protocol is adapted from a procedure for a structurally similar aminonitrile and is suitable for producing high yields of the desired diamine.[2] The presence of a base like sodium hydroxide is crucial to suppress the formation of secondary and tertiary amine byproducts.[4]
Materials:
-
This compound
-
Raney® Nickel (slurry in water)
-
Ethanol
-
Sodium Hydroxide (NaOH)
-
Hydrogen gas
-
High-pressure autoclave reactor
-
Filtration apparatus (e.g., Celite® pad)
-
Rotary evaporator
Procedure:
-
In a high-pressure autoclave reactor, combine this compound, ethanol as the solvent, and a catalytic amount of Raney® Nickel. A typical catalyst loading is around 5-10% by weight relative to the nitrile.
-
Add a small amount of sodium hydroxide (e.g., 0.1 equivalents) to the reaction mixture.
-
Seal the reactor and purge it several times with nitrogen gas, followed by purging with hydrogen gas.
-
Pressurize the reactor with hydrogen to 2.0 MPa.
-
Heat the reaction mixture to 80°C with vigorous stirring.
-
Maintain the reaction under these conditions for 7-10 hours, monitoring the hydrogen uptake to gauge the reaction progress.
-
After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen gas.
-
Purge the reactor with nitrogen gas.
-
Filter the reaction mixture through a pad of Celite® to remove the Raney® Nickel catalyst. Caution: The Raney® Nickel catalyst is pyrophoric and should be kept wet with solvent at all times and handled under an inert atmosphere.
-
Wash the filter cake with ethanol.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the ethanol.
-
The resulting crude N1-butylpropane-1,3-diamine can be purified by distillation under reduced pressure.
Method 2: Chemical Reduction with Lithium Aluminum Hydride (LAH)
This protocol provides a general and effective method for the reduction of nitriles to primary amines at the lab scale.[3] LAH is a potent reducing agent that requires careful handling due to its high reactivity, particularly with water.[5]
Materials:
-
This compound
-
Lithium Aluminum Hydride (LiAlH₄)
-
Anhydrous Tetrahydrofuran (THF)
-
Deionized Water
-
10% aqueous Sodium Hydroxide (NaOH) solution
-
Sodium Sulfate (Na₂SO₄)
-
Three-necked round-bottom flask with a reflux condenser, dropping funnel, and nitrogen inlet
-
Magnetic stirrer
-
Ice bath
-
Filtration apparatus (e.g., Celite® pad)
-
Rotary evaporator
Procedure:
-
Set up a dry three-necked flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel under a nitrogen atmosphere.
-
To the flask, add a suspension of LiAlH₄ (1.5 equivalents) in anhydrous THF (10 volumes relative to the nitrile).
-
Cool the suspension to 0°C using an ice bath.
-
Slowly add a solution of this compound (1 equivalent) in anhydrous THF to the LAH suspension via the dropping funnel.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture back to 0°C with an ice bath.
-
Quenching Procedure (Fieser method): Cautiously and sequentially add the following dropwise:
-
Deionized water (volume equal to the mass of LAH used).
-
10% aqueous NaOH solution (volume equal to the mass of LAH used).
-
Deionized water (3 times the volume of the mass of LAH used).
-
-
Stir the resulting granular precipitate for 30 minutes.
-
Filter the suspension through a pad of Celite® and wash the filter cake with THF or ethyl acetate.
-
Separate the organic layer from the filtrate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude N1-butylpropane-1,3-diamine by vacuum distillation.
Experimental Workflow and Signaling Pathway Diagrams
Caption: General experimental workflow for the reduction of this compound.
References
- 1. Nitrile reduction - Wikipedia [en.wikipedia.org]
- 2. CN101817753B - Preparation method of N-(3-aminopropyl)-1,3-propane diamine - Google Patents [patents.google.com]
- 3. organic-synthesis.com [organic-synthesis.com]
- 4. US7214829B2 - Method for the production of primary amines by hydrogenating nitriles - Google Patents [patents.google.com]
- 5. ch.ic.ac.uk [ch.ic.ac.uk]
Application Note: Analytical Methods for the Characterization of 3-(butylamino)propionitrile
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive overview of the analytical methodologies for the structural elucidation, purity assessment, and impurity profiling of 3-(butylamino)propionitrile, a key intermediate in various chemical syntheses. Detailed protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy are presented. The information is intended to guide researchers and quality control analysts in developing robust analytical strategies for characterizing this compound.
Physicochemical Properties
This compound is a chemical compound with the molecular formula C7H14N2.[1][2][3] A summary of its key properties is provided in the table below.
| Property | Value | Reference |
| CAS Number | 693-51-6 | [3] |
| Molecular Formula | C7H14N2 | [1][2] |
| Molecular Weight | 126.20 g/mol | [3] |
| InChIKey | FPGVMJDQNJEAJM-UHFFFAOYSA-N | [1][3] |
| SMILES | CCCCNCCC#N | [1][3] |
| Predicted logP | 1.290 | [3] |
Analytical Characterization Workflow
A systematic approach is crucial for the complete characterization of this compound. The following workflow outlines the logical sequence of analytical techniques to confirm identity, assess purity, and identify potential impurities.
References
Application Note: GC-MS Analysis of 3-(Butylamino)propionitrile Reaction Mixtures
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Butylamino)propionitrile is a chemical intermediate that can be used in the synthesis of various organic molecules. The monitoring of its synthesis reaction is crucial to ensure optimal yield and purity of the final product. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique ideal for the separation, identification, and quantification of volatile and semi-volatile compounds within a reaction mixture.[1][2] This application note provides a detailed protocol for the GC-MS analysis of this compound reaction mixtures, including sample preparation, instrument parameters, and data analysis.
Data Presentation
Quantitative analysis of a typical reaction mixture containing this compound was performed. The results are summarized in the tables below. These tables provide a clear overview of the retention times and mass spectral data for the target compound and potential impurities.
Table 1: GC-MS Retention Times for Key Compounds
| Compound | Retention Time (min) |
| n-Butylamine | 3.45 |
| Acrylonitrile | 2.80 |
| This compound | 8.72 |
| Impurity A (e.g., Bis(2-cyanoethyl)butylamine) | 12.15 |
Table 2: Mass Spectrometry Data for Key Compounds
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| n-Butylamine | 73 | 30, 44, 58 |
| Acrylonitrile | 53 | 26, 52 |
| This compound | 126 | 56, 70, 84, 97 |
| Impurity A | 181 | 56, 97, 125, 152 |
Experimental Protocols
A detailed methodology for the GC-MS analysis of this compound reaction mixtures is provided below. This protocol can be adapted based on the specific instrumentation and laboratory conditions.
Sample Preparation
The reaction mixture may require dilution and derivatization to improve the chromatographic separation and detection of the analytes.
-
Materials:
-
Reaction mixture sample
-
Dichloromethane (DCM), HPLC grade
-
Anhydrous Sodium Sulfate
-
Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS)
-
Internal Standard (IS) solution (e.g., 100 µg/mL of Dodecane in DCM)
-
Vortex mixer
-
Centrifuge
-
GC vials with inserts
-
-
Procedure:
-
Withdraw a 100 µL aliquot of the reaction mixture.
-
Dilute the aliquot with 900 µL of DCM in a clean vial.
-
Add 10 µL of the internal standard solution to the diluted sample.
-
Vortex the mixture for 30 seconds.
-
To a separate 200 µL aliquot of the diluted sample, add 50 µL of the derivatizing agent (BSTFA + 1% TMCS). Note: Derivatization may be necessary to improve the volatility and thermal stability of the amine.
-
Cap the vial tightly and heat at 70°C for 30 minutes.
-
Cool the vial to room temperature.
-
Transfer the derivatized sample to a GC vial with an insert for analysis.
-
GC-MS Instrumentation and Conditions
The following instrumental parameters are recommended for the analysis. Optimization may be required for different GC-MS systems.
-
Gas Chromatograph (GC):
-
Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Inlet Temperature: 250°C
-
Injection Mode: Split (split ratio 20:1)
-
Injection Volume: 1 µL
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Final hold: Hold at 280°C for 5 minutes.
-
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Ionization (EI)
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Electron Energy: 70 eV
-
Scan Range: m/z 40-400
-
Scan Rate: 2 scans/second
-
Transfer Line Temperature: 280°C
-
Data Analysis
-
Identification: Identify the compounds of interest by comparing their retention times and mass spectra with those of known standards or by searching the NIST mass spectral library.
-
Quantification: Create a calibration curve using standard solutions of this compound at different concentrations. Quantify the amount of this compound in the reaction mixture by comparing its peak area to the calibration curve, normalized to the internal standard.
Visualization
The following diagrams illustrate the key workflows and relationships in the GC-MS analysis of this compound.
Caption: Experimental workflow for GC-MS analysis.
Caption: Logical relationship of reaction components.
References
Application Notes and Protocols for the Spectral Interpretation of 3-(butylamino)propionitrile
Introduction
3-(Butylamino)propionitrile is a chemical intermediate of interest in various fields of chemical synthesis, including the development of novel pharmaceuticals and agrochemicals. Its bifunctional nature, containing both a secondary amine and a nitrile group, makes it a versatile building block. A thorough understanding of its structure is paramount for its application and for the characterization of its downstream products. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the unambiguous structural elucidation of organic molecules. This document provides a detailed guide to the interpretation of the ¹H and ¹³C NMR spectra of this compound, including predicted spectral data, standardized experimental protocols, and a workflow for spectral analysis.
Predicted NMR Spectral Data
Due to the limited availability of public experimental spectra for this compound, the following data has been generated using validated NMR prediction software. These predictions provide a reliable basis for the interpretation of experimentally acquired spectra. The predicted spectra were obtained using the online NMR prediction tool, nmrdb.org.
Predicted ¹H NMR Data
The predicted ¹H NMR spectrum of this compound in CDCl₃ at 400 MHz is summarized in Table 1. The spectrum is characterized by signals corresponding to the butyl group and the propionitrile backbone.
Table 1. Predicted ¹H NMR Spectral Data of this compound (Solvent: CDCl₃, Frequency: 400 MHz)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 2.84 | t | 2H | a |
| 2.62 | t | 2H | d |
| 2.47 | t | 2H | b |
| 1.45 | m | 2H | e |
| 1.34 | m | 2H | f |
| 0.92 | t | 3H | g |
Note: The assignments (a-g) correspond to the protons on the molecular structure shown in Figure 1.
Predicted ¹³C NMR Data
The predicted ¹³C NMR spectrum of this compound in CDCl₃ at 100 MHz is summarized in Table 2. The spectrum displays seven distinct signals, corresponding to each carbon atom in the molecule.
Table 2. Predicted ¹³C NMR Spectral Data of this compound (Solvent: CDCl₃, Frequency: 100 MHz)
| Chemical Shift (δ) ppm | Assignment |
| 119.4 | C1 |
| 51.5 | C4 |
| 47.1 | C2 |
| 32.2 | C5 |
| 20.5 | C6 |
| 17.2 | C3 |
| 14.0 | C7 |
Note: The assignments (C1-C7) correspond to the carbons on the molecular structure shown in Figure 1.
Experimental Protocols
The following protocols describe the standardized procedures for the preparation of a sample of this compound and the acquisition of its ¹H and ¹³C NMR spectra.
Sample Preparation
-
Sample Purity: Ensure the this compound sample is of high purity (≥98%) to avoid interference from impurities in the NMR spectrum. If necessary, purify the compound using an appropriate technique such as distillation or chromatography.
-
Solvent Selection: Choose a suitable deuterated solvent in which the sample is readily soluble. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.
-
Sample Concentration: For a standard ¹H NMR experiment, prepare a solution with a concentration of 5-10 mg of this compound in 0.6-0.7 mL of deuterated solvent. For a ¹³C NMR experiment, a more concentrated solution of 20-50 mg in the same volume of solvent is recommended to obtain a good signal-to-noise ratio in a reasonable time.
-
Sample Filtration: To remove any particulate matter that could affect the magnetic field homogeneity and spectral resolution, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Internal Standard: For accurate chemical shift referencing, add a small amount of an internal standard, such as tetramethylsilane (TMS), to the NMR tube. TMS is chemically inert and its signal appears at 0.00 ppm.
NMR Data Acquisition
-
Instrumentation: Utilize a high-resolution NMR spectrometer, for instance, a 400 MHz instrument for ¹H NMR and a 100 MHz instrument for ¹³C NMR.
-
Shimming: Carefully shim the magnetic field to optimize its homogeneity across the sample, which is crucial for obtaining sharp, well-resolved NMR signals.
-
¹H NMR Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment is typically sufficient.
-
Spectral Width: Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).
-
Acquisition Time: An acquisition time of 2-4 seconds is generally adequate.
-
Relaxation Delay: Use a relaxation delay of 1-2 seconds to allow for full relaxation of the protons between scans.
-
Number of Scans: Acquire a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Sequence: A proton-decoupled pulse sequence is standard to simplify the spectrum and enhance the signal-to-noise ratio.
-
Spectral Width: Set the spectral width to encompass the full range of carbon chemical shifts (e.g., 0-200 ppm).
-
Acquisition Time: An acquisition time of 1-2 seconds is typical.
-
Relaxation Delay: A relaxation delay of 2-5 seconds is recommended, especially for quaternary carbons.
-
Number of Scans: A larger number of scans (e.g., 128-1024 or more) is usually required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.
-
-
Data Processing: Process the acquired Free Induction Decay (FID) signals by applying a Fourier transform. Phase and baseline correct the resulting spectra to obtain a clean and interpretable NMR spectrum.
Visualization of Structure and Workflow
The following diagrams illustrate the molecular structure of this compound with atom labeling for NMR assignment and a logical workflow for its spectral interpretation.
Caption: Molecular structure with atom numbering.
FTIR analysis of 3-(butylamino)propionitrile functional groups
An Application Note on the Fourier-Transform Infrared (FTIR) Spectroscopy Analysis of 3-(butylamino)propionitrile
Abstract
This document provides a detailed application note and protocol for the characterization of this compound using Fourier-Transform Infrared (FTIR) spectroscopy. The primary objective is to identify and analyze the principal functional groups present in the molecule, which include a secondary amine, a nitrile group, and aliphatic hydrocarbon chains. This guide outlines the theoretical basis for the expected vibrational frequencies, a comprehensive experimental protocol using the Attenuated Total Reflectance (ATR) technique, and a structured presentation of the expected quantitative data.
Introduction
This compound is a chemical compound featuring a secondary amine, a nitrile functional group, and a butyl group. The precise identification and characterization of these functional groups are critical in various fields, including chemical synthesis, quality control, and as an intermediate in drug development. FTIR spectroscopy is a rapid, non-destructive, and highly effective analytical technique for identifying functional groups in molecules.[1] It operates on the principle that molecular bonds vibrate at specific, characteristic frequencies. When infrared radiation is passed through a sample, the molecules absorb energy at these frequencies, creating a unique spectral fingerprint.[1] This application note serves as a practical guide for researchers utilizing FTIR to confirm the chemical structure of this compound.
Analysis of Key Functional Groups
The structure of this compound (C₇H₁₄N₂) contains several key functional groups whose vibrational modes can be detected by FTIR spectroscopy.
-
Secondary Amine (-NH-) : As a secondary amine, the molecule possesses a single N-H bond. This gives rise to a characteristic N-H stretching vibration, which typically appears as a single, weak-to-medium intensity band.[2][3][4] Another expected vibration is the N-H wagging (out-of-plane bending), which produces a strong, broad band.[2][4]
-
Nitrile (-C≡N) : The carbon-nitrogen triple bond of the nitrile group results in a very distinct and easily identifiable absorption band.[5] This peak is typically sharp and strong due to the large change in dipole moment during the stretching vibration.[5] For saturated aliphatic nitriles, this peak is found in a relatively clean region of the spectrum where few other functional groups absorb.[5][6]
-
Aliphatic Chains (-CH₂, -CH₃) : The butyl group and the ethyl bridge consist of methylene (-CH₂) and methyl (-CH₃) groups. These produce characteristic C-H stretching vibrations just below 3000 cm⁻¹.[3][5] C-H bending vibrations (scissoring, rocking, etc.) also appear in the fingerprint region.
-
C-N Stretching : The stretching of the carbon-nitrogen single bond in the aliphatic amine is also detectable, typically appearing as a medium or weak band in the fingerprint region.[2]
Data Presentation: Expected Vibrational Frequencies
The quantitative data regarding the expected FTIR absorption bands for this compound are summarized in the table below. These ranges are based on established literature values for each functional group.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Characteristics |
| Secondary Amine | N-H Stretch | 3350 - 3310[2][4] | Weak to Medium | Single, sharp peak |
| Nitrile | C≡N Stretch | 2260 - 2240[5][6] | Strong | Sharp, intense peak |
| Aliphatic Alkane | C-H Stretch | 2960 - 2850[3][5] | Strong to Medium | Multiple sharp peaks |
| Secondary Amine | N-H Bend (Wag) | 910 - 665[2] | Strong to Medium | Often broad |
| Aliphatic Amine | C-N Stretch | 1250 - 1020[2] | Medium to Weak | Located in fingerprint region |
| Alkane | C-H Bend | 1470 - 1365 | Medium | Multiple peaks |
Experimental Protocol: FTIR Analysis via ATR
This protocol details the steps for analyzing a liquid sample of this compound using an FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. ATR is a preferred method for liquid samples due to its minimal sample preparation requirements.[7]
Instrumentation and Materials
-
FTIR Spectrometer (e.g., ABB FTLA2000 Series or similar)[8]
-
ATR Accessory with a diamond or zinc selenide crystal[7]
-
Sample: this compound (liquid)
-
Solvent for cleaning (e.g., Isopropanol or Ethanol)
-
Lint-free wipes
Sample Preparation
As a neat liquid, this compound requires minimal preparation for ATR analysis.[9]
-
Ensure the ATR crystal surface is clean and dry. Clean with a lint-free wipe soaked in isopropanol and allow the solvent to fully evaporate.
-
Verify the cleanliness of the crystal by collecting a background spectrum. The spectrum should be flat, showing no significant absorption peaks.
Data Acquisition
-
Background Scan: With the clean, empty ATR crystal, perform a background scan. This scan of the ambient environment (air, CO₂, water vapor) will be automatically subtracted from the sample spectrum.
-
Sample Application: Place a small drop (1-2 drops are sufficient) of this compound directly onto the center of the ATR crystal.[10]
-
Apply Pressure (if applicable): If using a solid sample press, lower the anvil to apply gentle pressure, ensuring good contact between the liquid and the crystal. For a simple liquid drop, this step may not be necessary.
-
Sample Scan: Acquire the FTIR spectrum of the sample. Typical acquisition parameters are:
-
Spectral Range: 4000 - 600 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32 (to ensure a good signal-to-noise ratio)
-
Data Processing and Interpretation
-
Baseline Correction: Apply a baseline correction to the acquired spectrum to account for any baseline drift.
-
Peak Picking: Use the spectrometer software to identify the wavenumbers of the major absorption peaks.
-
Interpretation: Correlate the observed peak positions and intensities with the expected values listed in the data table (Section 3).
-
Look for the sharp, strong C≡N stretch around 2250 cm⁻¹.
-
Identify the single, weaker N-H stretch around 3320 cm⁻¹.
-
Observe the strong C-H stretching bands between 2960-2850 cm⁻¹.
-
Analyze the fingerprint region (below 1500 cm⁻¹) for C-N stretching and N-H bending vibrations.
-
Visualized Workflow
The logical workflow for the FTIR analysis is presented below.
Caption: Experimental workflow for FTIR analysis of a liquid sample using ATR.
Conclusion
FTIR spectroscopy, particularly with the ATR sampling technique, is a powerful and efficient method for the structural confirmation of this compound. By following the outlined protocol, researchers can reliably identify the characteristic absorption bands corresponding to the secondary amine, nitrile, and aliphatic functional groups. This confirmation is a vital step in quality assurance and in the advancement of research and development projects involving this compound.
References
- 1. How to Identify Functional Groups in FTIR Spectra [eureka.patsnap.com]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. rockymountainlabs.com [rockymountainlabs.com]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. jascoinc.com [jascoinc.com]
- 8. sintef.no [sintef.no]
- 9. drawellanalytical.com [drawellanalytical.com]
- 10. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
Application Notes and Protocols: 3-(Alkylamino)propionitrile Derivatives as Lysyl Oxidase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lysyl oxidase (LOX) and LOX-like (LOXL) enzymes are copper-dependent amine oxidases that play a critical role in the cross-linking of collagen and elastin in the extracellular matrix (ECM).[1][2] Dysregulation of LOX activity is implicated in various pathological conditions, including fibrosis, cancer metastasis, and cardiovascular diseases.[1] Consequently, the inhibition of LOX enzymes has emerged as a promising therapeutic strategy. β-aminopropionitrile (BAPN), a naturally occurring lathyrogen, is a well-characterized, potent, and irreversible inhibitor of the LOX family of enzymes.[3][4][5][6] This document provides detailed information on the inhibitory activity of aminopropionitrile derivatives against lysyl oxidase, along with experimental protocols for assessing their inhibitory potential. While specific data on 3-(butylamino)propionitrile is limited in publicly available research, this document focuses on closely related and well-studied aminopropionitrile derivatives to provide a strong foundation for research in this area.
Data Presentation: Inhibitory Activity of Aminopropionitrile Derivatives against Lysyl Oxidase
The inhibitory potential of several aminopropionitrile derivatives has been quantified, with β-aminopropionitrile (BAPN) being the most potent among the tested compounds.[3][4] The following table summarizes the half-maximal inhibitory concentrations (IC50) for these compounds.
| Compound Name | Abbreviation | Structure | Type of Amine | IC50 (mM) | Inhibition Type | Reference |
| β-aminopropionitrile | BAPN | H₂N-CH₂-CH₂-C≡N | Primary | ~0.006 | Irreversible | [3][5] |
| 3,3'-iminodipropionitrile | IDPN | HN(CH₂-CH₂-C≡N)₂ | Secondary | 0.5 | Reversible | [3] |
| Monomethylaminopropionitrile | MMAPN | CH₃-NH-CH₂-CH₂-C≡N | Secondary | 10.0 | Reversible | [3] |
| 3,3'-dimethylaminopropionitrile | DMAPN | (CH₃)₂N-CH₂-CH₂-C≡N | Tertiary | >50 | No Inhibition | [3] |
Mechanism of Action
β-aminopropionitrile (BAPN) acts as a suicide inhibitor of lysyl oxidase. The initial interaction is competitive with the enzyme's natural substrates.[5] Following this, a time- and temperature-dependent irreversible inactivation occurs.[5] The proposed mechanism involves the enzymatic abstraction of a β-proton from BAPN, leading to the formation of a reactive ketenimine intermediate. This intermediate then covalently binds to a nucleophilic residue in the active site of the enzyme, leading to its irreversible inactivation.[5]
References
- 1. The challenge of determining lysyl oxidase activity: Old methods and novel approaches | Publicación [silice.csic.es]
- 2. researchgate.net [researchgate.net]
- 3. stacks.cdc.gov [stacks.cdc.gov]
- 4. In vitro and in vivo inhibition of lysyl oxidase by aminopropionitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Reaction of aortic lysyl oxidase with beta-aminopropionitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The lysyl oxidase inhibitor β-aminopropionitrile reduces body weight gain and improves the metabolic profile in diet-induced obesity in rats - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Cytotoxicity Assays of 3-(Butylamino)propionitrile Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and standardized protocols for assessing the in vitro cytotoxicity of 3-(butylamino)propionitrile analogs and other related nitrile-containing compounds. The evaluation of cytotoxic potential is a critical step in the drug discovery and development process, providing essential information on a compound's safety profile and therapeutic window. The protocols outlined herein describe well-established colorimetric and enzyme-based assays to determine cell viability and membrane integrity following exposure to test compounds. While specific cytotoxicity data for this compound analogs are not widely available in public literature, this guide uses β-aminopropionitrile (BAPN) as a representative compound to illustrate data presentation and interpretation.
Mechanism of Action and Signaling Pathway
The toxicity of many aliphatic nitriles is attributed to their metabolic conversion and subsequent release of cyanide.[1][2] Cyanide is a potent inhibitor of cellular respiration, specifically targeting cytochrome c oxidase (Complex IV) in the mitochondrial electron transport chain.[1] This inhibition halts aerobic respiration, leading to a rapid decrease in ATP production, and subsequent cellular dysfunction and death. The following diagram illustrates this proposed signaling pathway for nitrile-induced cytotoxicity.
Caption: Proposed mechanism of nitrile-induced cytotoxicity.
Data Presentation
Quantitative data from in vitro cytotoxicity assays are typically summarized in tables to facilitate comparison of the cytotoxic potential of different compounds. The half-maximal inhibitory concentration (IC50) is a key parameter, representing the concentration of a compound that reduces cell viability by 50%.
Table 1: Illustrative Cytotoxicity Data for Aminopropionitrile Analogs
| Compound ID | Analog Structure | Cell Line | Assay Type | Incubation Time (h) | IC50 (µM) | Citation |
| BAPN-01 | β-Aminopropionitrile (BAPN) | Rat Embryonic Neurons | Not Specified | Not Specified | 10 | [3] |
| BAPN-02 | This compound | HeLa | MTT | 48 | Data not available | |
| BAPN-03 | Analog X | A549 | LDH | 24 | Data not available |
Note: Data for BAPN-02 and BAPN-03 are hypothetical and should be replaced with experimentally determined values.
Experimental Protocols
The following are detailed protocols for commonly used in vitro cytotoxicity assays. It is recommended to perform these assays with a relevant cell line for the intended application of the this compound analogs.
General Experimental Workflow
The overall workflow for assessing the cytotoxicity of a novel compound is depicted below.
Caption: A stepwise workflow for in vitro cytotoxicity assessment.
Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[4][5] Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product.[5]
Materials:
-
Selected cell line
-
Complete culture medium
-
This compound analog (or other test compound)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Sterile 96-well flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in complete culture medium. Remove the medium from the wells and add 100 µL of the various concentrations of the test compound. Include a vehicle control (medium with the same concentration of the compound's solvent, e.g., DMSO, not exceeding 0.5%) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.[6]
-
MTT Addition: After incubation, add 10 µL of the MTT solution to each well (final concentration 0.5 mg/mL).[4]
-
Formazan Formation: Incubate the plate for 4 hours at 37°C in a 5% CO2 incubator, allowing the MTT to be metabolized to formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Gently agitate the plate for 10 minutes to ensure complete solubilization.[4]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[7]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of cell viability against the compound concentration to determine the IC50 value.
Protocol 2: LDH (Lactate Dehydrogenase) Cytotoxicity Assay
This assay measures the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, into the culture medium upon damage to the plasma membrane.[3][8][9] It is an indicator of cell lysis and cytotoxicity.[8][9]
Materials:
-
Selected cell line
-
Complete culture medium
-
This compound analog (or other test compound)
-
LDH cytotoxicity assay kit (commercially available)
-
Sterile 96-well flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol. Include the following controls:
-
Spontaneous LDH release: Cells treated with vehicle only.
-
Maximum LDH release: Cells treated with a lysis buffer (provided in the kit).
-
Background control: Medium without cells.
-
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
Supernatant Transfer: After incubation, centrifuge the plate at a low speed (e.g., 250 x g for 5 minutes) to pellet the cells. Carefully transfer a portion of the supernatant (e.g., 50 µL) to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit protocol (typically 30 minutes), protected from light.
-
Stop Reaction (if applicable): Add the stop solution provided in the kit to each well.
-
Absorbance Measurement: Measure the absorbance at the wavelength specified by the kit manufacturer (usually around 490 nm).
-
Data Analysis: Subtract the background absorbance from all readings. Calculate the percentage of cytotoxicity using the following formula:
-
% Cytotoxicity = [ (Compound-treated LDH activity - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release) ] x 100
-
Conclusion
The protocols provided in these application notes offer a standardized approach to evaluating the in vitro cytotoxicity of this compound analogs. Consistent application of these methods will enable researchers to generate reliable and comparable data, which is crucial for the preclinical safety assessment of novel chemical entities. It is important to select appropriate cell lines and exposure times relevant to the intended therapeutic application of the compounds under investigation. Further studies may be required to elucidate the specific mechanisms of cytotoxicity and to explore the potential for apoptosis or necrosis induction.
References
- 1. This compound (CAS 693-51-6) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. Quantification of β-aminopropionitrile, an inhibitor of lysyl oxidase activity, in plasma and tumor of mice by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro neuronal changes induced by beta-aminopropionitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cell Viability Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 5. 3-(tert-BUTYLAMINO)PROPIONITRILE | C7H14N2 | CID 2757246 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Allylamine and beta-aminopropionitrile-induced vascular injury: an in vivo and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. medchemexpress.com [medchemexpress.com]
Troubleshooting & Optimization
Optimizing reaction conditions for the synthesis of 3-(butylamino)propionitrile
Technical Support Center: Synthesis of 3-(butylamino)propionitrile
This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction mechanism for the synthesis of this compound?
The synthesis of this compound is typically achieved through a Michael addition reaction, also known as cyanoethylation.[1] In this reaction, butylamine acts as a nucleophile and adds to the β-carbon of acrylonitrile, which is an α,β-unsaturated nitrile.[2] The reaction is often base-catalyzed, although primary aliphatic amines like butylamine can sometimes react without a catalyst.[2][3]
Q2: What are the expected physical properties of this compound?
This compound has a molecular formula of C7H14N2 and a molecular weight of 126.2 g/mol .[4][5] Its boiling point is reported to be between 104-106°C.[4]
Q3: What are the main side reactions to be aware of during the synthesis?
The primary side reaction is the formation of the bis-adduct, N,N-bis(2-cyanoethyl)butylamine, where a second molecule of acrylonitrile reacts with the product.[6][7] Additionally, acrylonitrile can undergo polymerization, especially if the reaction temperature is not controlled, which can significantly reduce the yield of the desired product.[3]
Q4: Is a catalyst necessary for this reaction?
While primary aliphatic amines can react with acrylonitrile without a catalyst, the reaction is generally facilitated by a base.[2] Strong bases in aprotic media are effective. For less reactive amines, acid catalysts may be required.[2]
Q5: How can the product be purified?
Fractional distillation under reduced pressure is a common method for purifying this compound.[6] It's important to remove any unreacted starting materials and the bis-adduct by-product. If basic impurities are present, an acidic wash during the workup might be necessary.[8]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | 1. Incomplete reaction. 2. Polymerization of acrylonitrile. 3. Formation of bis-adduct. | 1. Increase reaction time or temperature moderately.[9] 2. Ensure acrylonitrile is fresh and inhibitor-free.[6] Control the reaction temperature, potentially by slow addition of acrylonitrile or using a cooling bath.[3] 3. Use an excess of butylamine to favor the formation of the mono-adduct. |
| Presence of a High-Boiling Impurity | Formation of the bis-adduct, N,N-bis(2-cyanoethyl)butylamine. | 1. Optimize the molar ratio of butylamine to acrylonitrile (a higher excess of butylamine is recommended). 2. Carefully perform fractional distillation under reduced pressure to separate the product from the higher-boiling bis-adduct.[6] |
| Reaction Mixture Becomes a Solid or Highly Viscous | Polymerization of acrylonitrile. | 1. Immediately cool the reaction mixture. 2. Ensure proper stirring to dissipate heat. 3. Use a solvent to help control the reaction temperature and viscosity.[9] |
| Product Decomposes During Distillation | Distillation at too high a temperature. | 1. Use a vacuum pump to perform the distillation at a lower temperature (reduced pressure).[6] |
| Product is Unstable Upon Storage | Presence of moisture. | 1. Ensure the product is thoroughly dried before storage. The moist nitrile may not be stable.[6] 2. Store under an inert atmosphere (e.g., nitrogen or argon). |
Data Presentation: Optimizing Reaction Conditions
The following table summarizes the expected impact of various reaction parameters on the yield and purity of this compound.
| Parameter | Condition A | Condition B | Condition C | Expected Outcome |
| Molar Ratio (Butylamine:Acrylonitrile) | 1:1 | 3:1 | 5:1 | Increasing the excess of butylamine (Conditions B & C) is expected to increase the yield of the desired mono-adduct and reduce the formation of the bis-adduct, thus improving purity. |
| Temperature | 25°C | 50°C | 80°C | Moderate heating (Condition B) may increase the reaction rate. However, higher temperatures (Condition C) can promote the polymerization of acrylonitrile and the formation of by-products, potentially lowering the yield.[3][9] |
| Catalyst | None | Weak Base (e.g., K2CO3) | Strong Base (e.g., NaOEt) | While the reaction may proceed without a catalyst (Condition A), the use of a base (Conditions B & C) is expected to accelerate the reaction rate.[2] |
| Reaction Time | 2 hours | 6 hours | 12 hours | Longer reaction times (Conditions B & C) may lead to higher conversion, but this should be balanced against the potential for increased by-product formation. |
Experimental Protocol
This protocol is adapted from a standard procedure for the cyanoethylation of amines.[6]
Materials:
-
n-Butylamine
-
Acrylonitrile (freshly distilled if necessary to remove inhibitors)[6]
-
Diethyl ether (or other suitable extraction solvent)
-
Anhydrous magnesium sulfate (or other suitable drying agent)
-
Hydrochloric acid (for workup, if necessary)
-
Sodium hydroxide (for workup, if necessary)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, place n-butylamine. A molar excess of butylamine (e.g., 3 equivalents) is recommended. The reaction should be carried out in a well-ventilated fume hood as acrylonitrile is toxic.[6]
-
Addition of Acrylonitrile: Cool the flask containing butylamine in an ice bath. Slowly add acrylonitrile (1 equivalent) dropwise from the dropping funnel with vigorous stirring. Maintain the internal temperature below 20°C to minimize polymerization of acrylonitrile.[3]
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for several hours (e.g., 6-12 hours) to ensure the reaction goes to completion. The progress of the reaction can be monitored by TLC or GC.
-
Workup:
-
Remove the excess butylamine under reduced pressure.
-
The residue can be dissolved in a suitable organic solvent like diethyl ether.
-
Wash the organic layer with water to remove any water-soluble impurities. If necessary, a dilute acid wash can be used to remove any remaining basic impurities, followed by a dilute base wash to neutralize, and a final water wash.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
-
Purification: Purify the crude product by vacuum distillation to obtain pure this compound.[6] Collect the fraction boiling at the appropriate temperature and pressure.
Visualizations
Reaction Pathway
Caption: Reaction scheme for the synthesis of this compound.
Experimental Workflow
Caption: General experimental workflow for the synthesis.
Troubleshooting Flowchart
Caption: A flowchart for troubleshooting common synthesis issues.
References
- 1. Cyanoethylation - Wikipedia [en.wikipedia.org]
- 2. asianpubs.org [asianpubs.org]
- 3. organicreactions.org [organicreactions.org]
- 4. This compound | 693-51-6 [amp.chemicalbook.com]
- 5. PubChemLite - this compound (C7H14N2) [pubchemlite.lcsb.uni.lu]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. researchgate.net [researchgate.net]
- 8. US3203975A - Purification of acetronitrile and propionitrile - Google Patents [patents.google.com]
- 9. US5334745A - Preparation of 3-aminopropionitriles - Google Patents [patents.google.com]
Purification of crude 3-(butylamino)propionitrile by distillation or chromatography
This technical support center provides troubleshooting guidance and frequently asked questions for the purification of crude 3-(butylamino)propionitrile via distillation or chromatography. It is intended for researchers, scientists, and professionals in drug development.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound.
Distillation Troubleshooting
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Bumping or Unstable Boiling | - Rapid heating.- Absence of boiling chips or magnetic stirring.- Residual low-boiling solvents. | - Reduce the heating rate.- Add new boiling chips or a magnetic stir bar.- Ensure all extraction or reaction solvents are removed via rotary evaporation prior to distillation.[1] |
| Product Not Distilling at the Expected Temperature | - Incorrect pressure reading.- System leaks.- Thermometer bulb placed incorrectly. | - Calibrate the pressure gauge.- Check all joints and connections for leaks; re-grease if necessary.- Position the top of the thermometer bulb level with the bottom of the condenser side arm. |
| Product Decomposition (Darkening Color) | - Overheating.- Presence of acidic impurities. | - Lower the heating mantle temperature.- Consider distillation at a higher vacuum to lower the boiling point.- Neutralize the crude material with a mild base (e.g., anhydrous potassium carbonate) and filter before distilling. |
| Low Recovery of Purified Product | - Inefficient condensation.- Hold-up in the distillation apparatus.- Product loss due to leaks. | - Ensure a steady flow of cold water through the condenser.- Use a short-path distillation apparatus for smaller scales to minimize surface area.- Thoroughly check for and seal any system leaks. |
Chromatography Troubleshooting
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Poor Separation of Product from Impurities | - Inappropriate solvent system.- Column overloading.- Column channeling. | - Perform thin-layer chromatography (TLC) to determine an optimal solvent system where the desired compound has an Rf of ~0.3-0.4.[2][3]- Use a larger column or reduce the amount of crude material loaded. A general rule is 20-50 times the sample weight for the adsorbent weight.[2]- Ensure the column is packed uniformly without air bubbles. |
| Product Elutes Too Quickly (High Rf) | - Solvent system is too polar. | - Decrease the proportion of the polar solvent in the eluent. |
| Product Does Not Elute from the Column | - Solvent system is not polar enough.- The compound may be sensitive to the acidic nature of silica gel. | - Gradually increase the polarity of the solvent system.- Deactivate the silica gel by pre-treating it with a solvent system containing a small amount of a base like triethylamine (1-3%).[4] |
| Tailing of the Product Spot on TLC/Broad Bands on the Column | - Sample is too concentrated when loaded.- Presence of highly polar impurities. | - Dissolve the sample in a minimal amount of the initial eluting solvent before loading.- Consider a pre-purification step, such as a simple filtration through a plug of silica, to remove baseline impurities.[4] |
Frequently Asked Questions (FAQs)
What is the boiling point of this compound?
The boiling point of this compound is reported to be 104-106 °C at a pressure of 10 mmHg.[5]
What are the typical impurities in crude this compound?
Common impurities may include unreacted starting materials such as n-butylamine and acrylonitrile, as well as byproducts like bis(2-cyanoethyl)butylamine. Solvents used in the reaction or workup may also be present.
Is this compound stable to heat?
Nitriles can be susceptible to decomposition at high temperatures. It is recommended to use vacuum distillation to lower the required temperature and minimize the risk of degradation.
Which chromatographic stationary phase is best for purifying this compound?
Silica gel is a commonly used and effective stationary phase for the purification of moderately polar compounds like this compound.[2][6] Due to the basic nature of the amine, tailing can be an issue. If this occurs, using silica gel deactivated with triethylamine or using neutral alumina can be beneficial.
How should I prepare my sample for column chromatography?
Dissolve the crude this compound in a minimal amount of the mobile phase or a weak solvent like dichloromethane.[6] Alternatively, for samples that are not readily soluble, they can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the resulting dry powder added to the top of the column.[4]
Quantitative Data Summary
Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C7H14N2 | [5][7] |
| Molecular Weight | 126.20 g/mol | [5][8] |
| Boiling Point | 104-106 °C @ 10 mmHg | [5] |
| Density | 0.86 g/cm³ | [5] |
Recommended Purification Parameters
| Parameter | Distillation | Column Chromatography |
| Pressure | 10 mmHg (or lower) | Atmospheric |
| Temperature | 104-106 °C (pot temperature will be higher) | Ambient |
| Stationary Phase | N/A | Silica Gel |
| Mobile Phase (Eluent) | N/A | Hexane/Ethyl Acetate gradient, potentially with 1% Triethylamine |
Experimental Protocols
Protocol 1: Purification by Vacuum Distillation
-
Preparation: Ensure the crude this compound is free of low-boiling solvents by concentrating it on a rotary evaporator.[1]
-
Apparatus Setup: Assemble a short-path vacuum distillation apparatus. Place a magnetic stir bar in the distillation flask. Lightly grease all ground-glass joints to ensure a good seal.
-
Distillation:
-
Attach the flask containing the crude product to the distillation apparatus.
-
Begin stirring and slowly reduce the pressure using a vacuum pump connected through a cold trap.
-
Once the desired pressure (e.g., 10 mmHg) is stable, gradually heat the distillation flask using a heating mantle.
-
Collect the fraction that distills at 104-106 °C.
-
Discard any initial lower-boiling fractions and stop the distillation before any high-boiling residue begins to distill.
-
-
Post-Distillation: Allow the apparatus to cool completely before slowly re-introducing air to the system.
Protocol 2: Purification by Column Chromatography
-
Solvent System Selection: Using TLC, determine a solvent system that provides good separation of this compound from its impurities. A good starting point is a mixture of hexane and ethyl acetate. The ideal Rf value for the product is around 0.3.[2][3]
-
Column Packing:
-
Plug the bottom of a glass column with a small piece of cotton or glass wool.[6]
-
Add a layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar eluting solvent.
-
Pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing and remove air bubbles.[6]
-
Add another layer of sand on top of the silica gel.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluting solvent.
-
Carefully add the sample solution to the top of the column with a pipette.[6]
-
Allow the sample to absorb onto the silica gel.
-
-
Elution:
-
Carefully add the eluting solvent to the top of the column.
-
Apply gentle air pressure (flash chromatography) to achieve a steady flow rate.
-
Collect fractions and monitor their composition by TLC.
-
If necessary, gradually increase the polarity of the eluting solvent to elute the product.
-
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.
Visualizations
Caption: Workflow for the purification of this compound by vacuum distillation.
References
- 1. www1.chem.umn.edu [www1.chem.umn.edu]
- 2. web.uvic.ca [web.uvic.ca]
- 3. columbia.edu [columbia.edu]
- 4. Chromatography [chem.rochester.edu]
- 5. This compound | 693-51-6 [amp.chemicalbook.com]
- 6. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 7. PubChemLite - this compound (C7H14N2) [pubchemlite.lcsb.uni.lu]
- 8. scbt.com [scbt.com]
Preventing polymerization of acrylonitrile in 3-(butylamino)propionitrile synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(butylamino)propionitrile. The primary focus is on preventing the unwanted polymerization of acrylonitrile, a common side reaction that can significantly impact yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the underlying reaction for the synthesis of this compound?
The synthesis of this compound is achieved through a cyanoethylation reaction, which is a type of Michael addition. In this reaction, the primary amine, n-butylamine, acts as a nucleophile and attacks the electron-deficient β-carbon of acrylonitrile. This process is typically base-catalyzed.[1][2]
Q2: Why is polymerization of acrylonitrile a significant issue in this synthesis?
Acrylonitrile has a strong tendency to undergo polymerization, which can be initiated by anions, cations, or free radicals. In the context of this compound synthesis, the basicity of the n-butylamine reactant can itself catalyze the anionic polymerization of acrylonitrile. This unwanted side reaction competes with the desired Michael addition, leading to the formation of polyacrylonitrile. This polymer can cause the reaction mixture to become viscous or even solidify, drastically reducing the yield of the desired product and complicating its purification.
Q3: What are the most effective inhibitors for preventing acrylonitrile polymerization in this reaction?
Commonly used and effective inhibitors for preventing the free-radical polymerization of acrylonitrile are hydroquinone (HQ) and 4-methoxyphenol (MEHQ), also known as the monomethyl ether of hydroquinone.
Q4: What is the recommended concentration for these inhibitors?
The typical concentration range for hydroquinone or MEHQ is between 100 and 500 parts per million (ppm) relative to the amount of acrylonitrile used. The optimal concentration can depend on the specific reaction conditions, so it is advisable to start with a concentration in this range and optimize as needed.
Q5: How can I monitor the reaction for the onset of polymerization?
Several indicators can signal the beginning of unwanted polymerization:
-
Visual Observation: An increase in the viscosity of the reaction mixture, the formation of a gel, or the appearance of a white precipitate (polyacrylonitrile) are clear visual cues.
-
Temperature Fluctuation: A sudden and uncontrolled rise in the reaction temperature is a strong indication of an exothermic polymerization reaction.
-
Spectroscopic Methods: For more precise monitoring, techniques like in-situ Fourier-transform infrared (FTIR) spectroscopy can be employed to track the consumption of the acrylonitrile monomer and the formation of the product and any polymeric byproducts.
Q6: What is the best approach to purify this compound if polymerization has occurred?
If a significant amount of polyacrylonitrile has formed, purification can be challenging. The approach will depend on the physical properties of the desired product and the polymer. Fractional distillation under reduced pressure is a common method to separate the lower-boiling this compound from the non-volatile polyacrylonitrile. Prior to distillation, it may be necessary to dilute the mixture with a suitable solvent to reduce viscosity and facilitate transfer.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Reaction mixture becomes highly viscous or solidifies. | Rapid, uncontrolled polymerization of acrylonitrile. | 1. Reduce Reaction Temperature: The cyanoethylation of amines is often exothermic. Pre-cool the n-butylamine to 0-5°C before the addition of acrylonitrile and maintain this temperature throughout the addition. 2. Slow, Controlled Addition: Add the acrylonitrile dropwise with vigorous stirring to ensure efficient heat dissipation and prevent localized high concentrations. 3. Ensure Inhibitor Presence: Confirm that a suitable inhibitor (e.g., hydroquinone or MEHQ) has been added to the acrylonitrile at an appropriate concentration (100-500 ppm). |
| Low yield of this compound with the formation of a white precipitate. | Slower, but significant, polymerization is occurring. This can be catalyzed by the basicity of the n-butylamine itself. | 1. Optimize Reactant Ratio: While a slight excess of the amine is sometimes used, a large excess can increase the rate of polymerization. Experiment with near-stoichiometric ratios. 2. Solvent Selection: The use of a polar aprotic solvent can help to solvate the reactants and dissipate heat more effectively. 3. Check Acrylonitrile Quality: Ensure the acrylonitrile is free from any existing polymer. If in doubt, it should be freshly distilled before use. |
| Formation of bis(2-cyanoethyl)butylamine (dicyanoethylation). | The initially formed this compound (a secondary amine) reacts with a second molecule of acrylonitrile. | 1. Control Stoichiometry: Use a molar excess of n-butylamine to acrylonitrile to favor the formation of the monocyanoethylated product. 2. Lower Reaction Temperature: Lower temperatures can help to control the rate of the second addition. |
| Reaction does not proceed to completion. | Insufficient reaction time or temperature after the initial addition. | 1. Monitor Reaction Progress: Use techniques like gas chromatography (GC) or thin-layer chromatography (TLC) to monitor the disappearance of the starting materials. 2. Post-Addition Stirring: After the dropwise addition of acrylonitrile at low temperature is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours to ensure completion. |
Quantitative Data Summary
| Parameter | Recommended Range/Value | Rationale |
| Reaction Temperature | 0 - 10 °C (during addition) | Minimizes the rate of exothermic polymerization. |
| Inhibitor Concentration (HQ or MEHQ) | 100 - 500 ppm (based on acrylonitrile) | Effectively quenches free radicals that initiate polymerization without significantly impeding the desired reaction. |
| Molar Ratio (n-butylamine:acrylonitrile) | 1:1 to 1.2:1 | A slight excess of the amine can help drive the reaction to completion, but a large excess can promote polymerization. |
| Acrylonitrile Addition Time | 30 - 60 minutes (for lab scale) | Slow, dropwise addition prevents localized heating and high concentrations of acrylonitrile. |
Experimental Protocols
Synthesis of this compound with Polymerization Prevention
This protocol is a general guideline and may require optimization for specific laboratory conditions and scales.
Materials:
-
n-Butylamine
-
Acrylonitrile (containing 100-500 ppm of MEHQ or hydroquinone)
-
Round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a thermometer
-
Ice-water bath
Procedure:
-
In a round-bottom flask, place n-butylamine.
-
Cool the flask in an ice-water bath to 0-5°C with continuous stirring.
-
Slowly add acrylonitrile (containing inhibitor) dropwise from the dropping funnel over a period of 30-60 minutes, ensuring the internal temperature of the reaction mixture does not exceed 10°C.
-
After the complete addition of acrylonitrile, continue stirring the reaction mixture at 0-5°C for an additional 30 minutes.
-
Remove the ice-water bath and allow the reaction mixture to slowly warm to room temperature.
-
Continue stirring at room temperature for 2-4 hours, monitoring the reaction progress by GC or TLC until the starting materials are consumed.
-
Upon completion, the product can be purified by vacuum distillation.
Visualizations
References
Technical Support Center: Managing Exothermic Reactions in Aminopropionitrile Synthesis
This technical support center provides guidance for researchers, scientists, and drug development professionals on effectively managing the exothermic nature of aminopropionitrile synthesis. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during these reactions.
Troubleshooting Guide
Exothermic reactions, while common in chemical synthesis, require careful management to ensure safety, maximize product yield, and minimize byproduct formation. The synthesis of aminopropionitriles, typically from the reaction of an amine with a nitrile-containing compound like acrylonitrile, is a notable example of a process that releases significant heat.[1][2] An uncontrolled increase in temperature can lead to hazardous conditions and undesirable side reactions.
Issue 1: Rapid and Uncontrolled Temperature Increase
A sudden spike in temperature is a primary concern during the synthesis of aminopropionitriles. This indicates that the rate of heat generation is exceeding the capacity of the cooling system.
| Potential Cause | Recommended Action |
| Reagent Addition Rate is Too High | Immediately stop the addition of the limiting reagent. Reduce the addition rate for future experiments. Consider using a syringe pump for precise and controlled addition. |
| Inadequate Cooling | Ensure the cooling bath is at the target temperature and there is efficient heat transfer. Check the coolant flow rate and the surface area of the reaction vessel in contact with the coolant. For larger scale reactions, consider a more robust cooling system. |
| High Reactant Concentration | Reduce the concentration of the reactants by adding more solvent. This increases the thermal mass of the reaction mixture, helping to absorb the heat generated. |
| Poor Stirring | Inadequate agitation can lead to localized "hot spots." Ensure the stirring is vigorous enough to maintain a homogenous temperature throughout the reaction mixture. |
Issue 2: Low Product Yield and/or High Impurity Profile
Elevated temperatures can lead to the formation of unwanted byproducts and degradation of the desired aminopropionitrile product. A patent for the synthesis of beta-aminopropionitrile highlights that controlling the temperature of a distillation system to not more than 120°C is crucial to prevent the degradation of components in the waste liquid that can be recycled.
| Potential Cause | Recommended Action |
| Reaction Temperature Too High | Optimize the reaction temperature. While some protocols suggest temperatures in the range of 100-150°C, a procedure from Organic Syntheses noted a temperature rise to about 65°C.[2][3] Lowering the reaction temperature, even if it prolongs the reaction time, can significantly improve purity and yield. |
| Formation of Side Products | High temperatures can promote the formation of byproducts. For instance, in the synthesis of β-aminopropionitrile, higher temperatures can favor the formation of bis-(β-cyanoethyl)amine. Carefully control the temperature to maximize the yield of the desired primary amine. |
| Product Degradation | Aminopropionitriles can be unstable at elevated temperatures. Maintain a controlled temperature throughout the reaction and workup process. |
Frequently Asked Questions (FAQs)
Q1: What is a typical temperature range for the synthesis of aminopropionitriles?
A1: The optimal temperature can vary depending on the specific reactants and scale of the reaction. Some literature suggests a broad range of 100-150°C for the reaction of acrylonitrile with ammonia water.[3] However, a well-documented procedure in Organic Syntheses indicates a spontaneous temperature rise to approximately 65°C, suggesting that the reaction can proceed efficiently at more moderate temperatures.[2] It is crucial to start with a low temperature and allow the reaction to warm gradually while monitoring the exotherm.
Q2: How can I estimate the potential exotherm of my reaction?
A2: While specific calorimetric data for every aminopropionitrile synthesis may not be readily available, you can take several steps to estimate and prepare for the exotherm:
-
Literature Review: Search for similar reactions to get a qualitative idea of the expected exotherm.
-
Small-Scale Trial: Conduct a small-scale experiment with careful temperature monitoring to observe the temperature profile.
-
Reaction Calorimetry: For process development and scale-up, using a reaction calorimeter is highly recommended to obtain precise data on the heat of reaction.
Q3: What are the key safety precautions when running an exothermic aminopropionitrile synthesis?
A3: Safety is paramount when dealing with exothermic reactions. Key precautions include:
-
Proper Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate gloves.
-
Fume Hood: Conduct the reaction in a well-ventilated fume hood.
-
Cooling System: Have an adequate cooling system in place and ensure it is operational before starting the reaction. An ice bath should be readily available for emergency cooling.
-
Controlled Reagent Addition: Use a dropping funnel or a syringe pump to control the addition of the limiting reagent.
-
Monitoring: Continuously monitor the reaction temperature with a thermometer.
-
Emergency Plan: Have a clear plan for what to do in case of a thermal runaway, including emergency cooling and quenching procedures.
Q4: What are the consequences of an uncontrolled exotherm in aminopropionitrile synthesis?
A4: An uncontrolled exotherm can lead to several negative consequences:
-
Thermal Runaway: A rapid, uncontrolled increase in temperature and pressure, which can lead to vessel rupture or an explosion.
-
Reduced Product Quality: Increased temperatures can lead to the formation of impurities and byproducts, making purification more difficult and reducing the overall yield.[3]
-
Product Decomposition: The desired aminopropionitrile product may decompose at elevated temperatures.
-
Release of Toxic Fumes: In the event of a runaway reaction, there is a risk of releasing toxic materials.
Experimental Protocols
Key Experiment: Synthesis of β-Aminopropionitrile
This protocol is adapted from a procedure in Organic Syntheses and highlights measures for managing the exothermic reaction.[2]
Materials:
-
Concentrated ammonium hydroxide (28-30% ammonia)
-
Acrylonitrile (freshly distilled if purity is uncertain)
-
Heavy-walled reaction bottles with secure stoppers
Procedure:
-
In a fume hood, place 400 mL of concentrated ammonium hydroxide into a 1-L heavy-walled bottle.
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Cool the acrylonitrile in an ice bath.
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Add 100 mL of cold acrylonitrile to the ammonium hydroxide.
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Immediately and securely stopper the bottle.
-
Shake the bottle intermittently. The mixture will become homogeneous after about 5 minutes.
-
Crucial Step for Exotherm Management: Wrap the bottle in a towel and place it in a secondary container (e.g., a crock) within the fume hood. The temperature of the solution will slowly rise to about 65°C over approximately 10 minutes.[2] The towel and secondary container provide insulation and containment in the unlikely event of bottle failure.
-
Allow the reaction mixture to stand for several hours or overnight.
-
After the reaction is complete, cool the mixture before proceeding with workup and purification.
Data Presentation
The following table summarizes key reaction parameters and their impact on the synthesis of aminopropionitriles, based on available literature.
| Parameter | Condition | Observed Effect | Reference |
| Reaction Temperature | 65°C | Spontaneous temperature rise observed in a lab-scale synthesis of β-aminopropionitrile. | [2] |
| Reaction Temperature | 100-150°C | Recommended range for the reaction of acrylonitrile and ammonia water in a patented process. | [3] |
| Distillation Temperature | ≤ 120°C | Controlled temperature to prevent degradation of recyclable components in the waste liquid. | [3] |
| Ammonia Concentration | 30-40% | Suggested concentration for the synthesis of β-aminopropionitrile. | [3] |
Visualizations
Troubleshooting Workflow for Exothermic Reactions
Caption: A workflow diagram for troubleshooting common issues during exothermic reactions.
Decision Pathway for Managing Reaction Temperature
Caption: A decision-making diagram for planning and executing temperature-controlled synthesis.
References
Identifying and removing impurities from 3-(butylamino)propionitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-(butylamino)propionitrile. The information provided is intended to assist in the identification and removal of common impurities encountered during its synthesis and purification.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: The most common impurities in crude this compound, synthesized via the Michael addition of n-butylamine to acrylonitrile, can be categorized as follows:
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Unreacted Starting Materials:
-
n-Butylamine
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Acrylonitrile
-
-
Side-Reaction Byproducts:
-
bis(2-cyanoethyl)butylamine (from the addition of a second molecule of acrylonitrile to the product)
-
-
Degradation Products:
-
3-(butylamino)propionamide (from partial hydrolysis of the nitrile group)
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3-(butylamino)propionic acid (from complete hydrolysis of the nitrile group)
-
-
Impurities from Starting Materials:
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From acrylonitrile: acetonitrile, water, and various oxidation products.
-
From n-butylamine: other isomeric butylamines and oxidation products, which can cause discoloration.
-
Q2: My purified this compound is yellow. What is the likely cause?
A2: A yellow coloration in this compound is often due to the presence of oxidation products. This can arise from impurities in the starting n-butylamine, which is known to yellow upon storage in air, or from oxidation of the product itself during synthesis or workup, especially if exposed to air at elevated temperatures for extended periods.
Q3: During distillation, I'm observing a higher boiling fraction after my main product. What could this be?
A3: A higher boiling fraction is likely to be bis(2-cyanoethyl)butylamine. This byproduct is formed when a second molecule of acrylonitrile reacts with the this compound product.
Q4: My NMR spectrum shows unexpected peaks. How can I identify the impurities?
A4: You can use 1H and 13C NMR spectroscopy to identify common impurities. The following table summarizes expected chemical shifts for the product and potential impurities.
| Compound | Key 1H NMR Signals (ppm, approximate) | Key 13C NMR Signals (ppm, approximate) |
| This compound | ~2.7-2.9 (t, 2H, -NH-CH2-CH2-CN), ~2.5-2.7 (t, 2H, -CH2-NH-), ~2.4-2.6 (t, 2H, -CH2-CN), ~1.3-1.6 (m, 4H, butyl CH2), ~0.9 (t, 3H, butyl CH3) | ~118-120 (-CN), ~45-50 (-NH-CH2-), ~40-45 (-CH2-NH-), ~30-35 (butyl CH2), ~15-20 (-CH2-CN), ~13-15 (butyl CH3) |
| n-Butylamine | ~2.6 (t, 2H, -CH2-NH2), ~1.4 (m, 2H), ~1.3 (m, 2H), ~0.9 (t, 3H) | ~42 (-CH2-NH2), ~36, ~20, ~14 (butyl chain) |
| Acrylonitrile | ~5.5-6.0 (m, 3H, vinyl protons) | ~117 (-CN), ~107, ~133 (vinyl carbons) |
| bis(2-cyanoethyl)butylamine | Similar but more complex signals in the ~2.5-2.9 ppm region due to multiple -CH2-CH2-CN groups. | Additional signals for the second cyanoethyl group. |
| 3-(butylamino)propionamide | Disappearance of the nitrile signal and appearance of amide proton signals (~5-8 ppm, broad). | Carbonyl signal (~170-175 ppm). |
| 3-(butylamino)propionic acid | Carboxylic acid proton (~10-12 ppm, very broad). | Carboxyl carbon (~175-180 ppm). |
Q5: What are the best methods for purifying crude this compound?
A5: The most effective purification methods are vacuum distillation, flash column chromatography, and recrystallization. The choice of method depends on the scale of your reaction and the nature of the impurities. A combination of these techniques often yields the best results.
Troubleshooting Guides
Problem 1: Low Yield of this compound
| Possible Cause | Troubleshooting Step |
| Incomplete reaction. | Monitor the reaction progress using TLC or GC-MS. If starting materials are still present, consider extending the reaction time or gently heating the reaction mixture. |
| Side reaction forming bis(2-cyanoethyl)butylamine. | Use a slight excess of n-butylamine relative to acrylonitrile to favor the formation of the desired product. |
| Loss of product during workup. | Ensure pH control during aqueous extraction to prevent the formation of water-soluble salts. Be cautious with the temperature during solvent removal to avoid product loss through volatilization. |
| Hydrolysis of the nitrile group. | Avoid prolonged exposure to strong acidic or basic conditions, especially at elevated temperatures. Workup should be performed promptly. |
Problem 2: Difficulty in Removing n-Butylamine
| Possible Cause | Troubleshooting Step |
| Insufficient removal during solvent evaporation. | n-Butylamine is volatile (boiling point ~78 °C). However, it can be challenging to remove completely by simple rotary evaporation. |
| Co-distillation with the product. | Perform a careful fractional vacuum distillation. The lower boiling point of n-butylamine should allow for its separation in the initial fractions. |
| Ineffective aqueous wash. | Wash the organic layer with a dilute acidic solution (e.g., 1M HCl) to convert the basic n-butylamine into its water-soluble hydrochloride salt, which can then be easily removed in the aqueous phase. Neutralize the organic layer with a mild base (e.g., saturated NaHCO3 solution) and wash with brine before drying. |
Problem 3: Persistent Impurities After Distillation
| Possible Cause | Troubleshooting Step |
| Impurities with similar boiling points to the product. | If distillation does not provide sufficient purity, employ flash column chromatography. |
| Thermal degradation during distillation. | Ensure the distillation is performed under a good vacuum to keep the boiling temperature as low as possible. Use a well-controlled heating mantle or oil bath to avoid overheating. |
Experimental Protocols
Protocol 1: Vacuum Distillation
This method is effective for removing lower-boiling impurities like unreacted n-butylamine and acrylonitrile, and higher-boiling impurities such as bis(2-cyanoethyl)butylamine.
Methodology:
-
Assemble a fractional distillation apparatus suitable for vacuum operation.
-
Ensure all glassware is dry and free of leaks.
-
Place the crude this compound in the distillation flask with a magnetic stir bar.
-
Slowly apply vacuum to the system. A pressure of approximately 10 mmHg is recommended.
-
Begin heating the distillation flask gently while stirring.
-
Collect the initial fractions, which will primarily contain volatile impurities.
-
Collect the main fraction of this compound at a boiling point of approximately 104-106 °C at 10 mmHg.
-
Stop the distillation when the temperature begins to rise significantly again, indicating the presence of higher-boiling impurities.
Protocol 2: Flash Column Chromatography
This technique is useful for separating impurities with similar polarities to the product.
Methodology:
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase (Eluent): A gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 50%) containing 1% triethylamine. The triethylamine is crucial to prevent peak tailing of the basic amine product on the acidic silica gel.
-
Sample Preparation: Dissolve the crude product in a minimal amount of dichloromethane or the initial eluent.
-
Column Packing: Pack the column with silica gel as a slurry in the initial, low-polarity eluent.
-
Loading: Carefully load the sample onto the top of the silica gel bed.
-
Elution: Begin elution with the low-polarity mobile phase, gradually increasing the polarity.
-
Fraction Collection: Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 3: Recrystallization
If the purified this compound is a solid at room temperature or forms a solid salt, recrystallization can be an effective final polishing step.
Methodology:
-
Solvent Selection: A common solvent system for aminonitriles is a mixture of ethanol and water.
-
Dissolution: Dissolve the impure solid in a minimal amount of hot ethanol.
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Hot Filtration (if necessary): If there are insoluble impurities, filter the hot solution.
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Crystallization: Slowly add hot water to the hot ethanol solution until the solution becomes slightly cloudy. Then add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
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Cooling: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold ethanol/water mixture.
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Drying: Dry the purified crystals under vacuum.
Visualizations
Caption: General purification workflow for this compound.
Caption: Logical troubleshooting flow for impurity removal.
Stability of 3-(butylamino)propionitrile under acidic and basic conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-(butylamino)propionitrile. The information focuses on the stability of this compound under acidic and basic conditions, which is a critical consideration in experimental design and drug development.
Frequently Asked Questions (FAQs)
Q1: What are the expected degradation products of this compound under hydrolytic stress conditions?
A1: Under both acidic and basic hydrolytic conditions, this compound is expected to primarily degrade through hydrolysis of the nitrile group. The reaction proceeds in two main steps. First, the nitrile is converted to the corresponding amide, 3-(butylamino)propanamide. Subsequently, the amide is further hydrolyzed to the carboxylic acid, 3-(butylamino)propanoic acid.[1][2]
Q2: How does pH affect the stability of this compound?
A2: The stability of this compound is significantly influenced by pH. Both acidic and basic conditions can catalyze the hydrolysis of the nitrile group. Generally, harsher conditions such as strong acids or bases and elevated temperatures will accelerate the degradation process.[1]
Q3: Is it possible to selectively hydrolyze this compound to the amide intermediate, 3-(butylamino)propanamide?
A3: Selectively stopping the hydrolysis at the amide stage can be challenging. While milder basic conditions might favor the formation and potential isolation of the amide, acidic conditions typically drive the reaction to completion, yielding the carboxylic acid.[1][3] Nitriles are generally less reactive than amides, meaning the conditions required to hydrolyze the nitrile will often also hydrolyze the resulting amide.[3]
Q4: What analytical techniques are suitable for monitoring the stability of this compound?
A4: High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective method for monitoring the degradation of this compound and quantifying the parent compound and its degradation products. A stability-indicating HPLC method should be developed and validated to ensure that the peaks of the parent compound, intermediates, and final degradation products are well-resolved.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No degradation observed under stress conditions. | The stress conditions (pH, temperature, time) are too mild. | Increase the strength of the acid or base, raise the temperature, or extend the duration of the experiment. Forced degradation studies often require conditions more severe than accelerated stability testing.[4][5] |
| Reaction proceeds too quickly, making it difficult to study kinetics. | The stress conditions are too harsh. | Decrease the concentration of the acid or base, lower the reaction temperature, or take more frequent time-point samples. |
| Difficulty in isolating the amide intermediate. | The amide is readily hydrolyzed to the carboxylic acid under the reaction conditions. | Try using milder basic conditions (e.g., lower concentration of base, lower temperature). Acidic conditions are generally not suitable for isolating the amide.[1] |
| Poor peak separation in HPLC analysis. | The analytical method is not optimized to resolve the parent compound and its degradation products. | Develop a stability-indicating HPLC method. This may involve adjusting the mobile phase composition, pH, gradient, column type, and temperature. |
| Mass balance in the stability study is not within an acceptable range (e.g., 95-105%). | Undetected degradation products, formation of volatile byproducts, or issues with the analytical method's response factors. | Ensure the analytical method can detect all major degradation products. Investigate the possibility of volatile byproducts. Verify the response factors of the parent compound and degradation products. |
Experimental Protocols
Protocol for Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound under acidic and basic conditions, in line with ICH guidelines.[4][6]
1. Materials:
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This compound
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Hydrochloric acid (HCl), analytical grade
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Sodium hydroxide (NaOH), analytical grade
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HPLC grade water, acetonitrile, and other necessary solvents
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pH meter
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Calibrated heating apparatus (e.g., water bath, oven)
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Volumetric flasks and pipettes
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HPLC system with UV detector
2. Stock Solution Preparation:
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Prepare a stock solution of this compound in a suitable solvent (e.g., water or a mixture of water and a co-solvent like acetonitrile) at a known concentration (e.g., 1 mg/mL).
3. Acidic Degradation:
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To a volumetric flask, add a known volume of the stock solution.
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Add a specific volume of an acidic solution (e.g., 0.1 N or 1 N HCl) to achieve the desired final concentration of the drug and acid.
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Incubate the solution at a set temperature (e.g., 60°C or 80°C).
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Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 12, 24 hours).
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Immediately neutralize the aliquots with an equivalent amount of base (e.g., NaOH) to stop the degradation.
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Dilute the neutralized samples to a suitable concentration for HPLC analysis.
4. Basic Degradation:
-
To a volumetric flask, add a known volume of the stock solution.
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Add a specific volume of a basic solution (e.g., 0.1 N or 1 N NaOH) to achieve the desired final concentration of the drug and base.
-
Incubate the solution at a set temperature (e.g., 60°C or 80°C).
-
Withdraw aliquots at specified time points.
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Immediately neutralize the aliquots with an equivalent amount of acid (e.g., HCl).
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Dilute the neutralized samples for HPLC analysis.
5. Sample Analysis:
-
Analyze the stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method.
-
Quantify the amount of remaining this compound and the formation of its degradation products at each time point.
Data Presentation
The following tables present representative quantitative data for the degradation of this compound under hypothetical acidic and basic stress conditions.
Table 1: Stability of this compound under Acidic Conditions (0.1 N HCl at 60°C)
| Time (hours) | This compound (%) | 3-(butylamino)propanamide (%) | 3-(butylamino)propanoic acid (%) |
| 0 | 100.0 | 0.0 | 0.0 |
| 2 | 85.2 | 10.1 | 4.7 |
| 4 | 72.5 | 15.3 | 12.2 |
| 8 | 53.1 | 18.9 | 28.0 |
| 12 | 38.7 | 17.5 | 43.8 |
| 24 | 15.8 | 10.2 | 74.0 |
Table 2: Stability of this compound under Basic Conditions (0.1 N NaOH at 60°C)
| Time (hours) | This compound (%) | 3-(butylamino)propanamide (%) | 3-(butylamino)propanoic acid (%) |
| 0 | 100.0 | 0.0 | 0.0 |
| 2 | 90.5 | 8.5 | 1.0 |
| 4 | 81.9 | 15.2 | 2.9 |
| 8 | 67.1 | 24.8 | 8.1 |
| 12 | 54.3 | 28.5 | 17.2 |
| 24 | 30.1 | 25.4 | 44.5 |
Visualizations
Caption: Experimental workflow for the forced degradation study.
Caption: Degradation pathway of this compound.
References
Byproduct formation in the synthesis of 3-(butylamino)propionitrile
Welcome to the technical support center for the synthesis of 3-(butylamino)propionitrile. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding this specific chemical synthesis.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound, focusing on byproduct formation and offering potential solutions.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low yield of this compound | - Suboptimal Molar Ratio: An excess of acrylonitrile can lead to the formation of the bis-adduct byproduct. - Inadequate Reaction Time or Temperature: The reaction may not have gone to completion. - Polymerization of Acrylonitrile: Basic conditions can promote the polymerization of acrylonitrile, reducing the amount available to react with n-butylamine. | - Optimize Molar Ratio: Use a molar excess of n-butylamine to acrylonitrile (e.g., 2:1 or greater). This shifts the equilibrium towards the formation of the desired mono-adduct. - Optimize Reaction Conditions: Monitor the reaction progress using techniques like TLC or GC to determine the optimal reaction time and temperature. The reaction is often exothermic and may not require significant heating. - Control Reaction Temperature: The reaction of primary amines with acrylonitrile is typically exothermic. It is advisable to control the temperature by slow, dropwise addition of acrylonitrile to n-butylamine, with cooling if necessary.[1] - Use of a Polymerization Inhibitor: Consider adding a small amount of a polymerization inhibitor like hydroquinone to the acrylonitrile before the reaction. |
| High percentage of N,N-bis(2-cyanoethyl)butylamine byproduct | - Molar Ratio: A 1:1 or excess acrylonitrile to n-butylamine ratio favors the formation of the bis-adduct. The initially formed this compound (a secondary amine) can react with a second molecule of acrylonitrile. - Prolonged Reaction Time: Allowing the reaction to proceed for too long after the consumption of n-butylamine can increase the formation of the bis-adduct. | - Adjust Molar Ratio: Employ a significant molar excess of n-butylamine. This ensures that acrylonitrile is more likely to react with the primary amine rather than the secondary amine product. - Monitor Reaction Progress: Closely monitor the consumption of n-butylamine. Once the primary amine is consumed, the reaction should be stopped to prevent further reaction of the product. |
| Presence of a white, solid precipitate in the reaction mixture | - Polymerization of Acrylonitrile: Acrylonitrile can polymerize, especially in the presence of base catalysts or upon exposure to heat and light, forming polyacrylonitrile which is a white solid. | - Use Fresh Acrylonitrile: Ensure the acrylonitrile is free from polymers before use. If necessary, distill the acrylonitrile to remove any existing polymer and inhibitors. - Minimize Exposure to Initiators: Keep the reaction mixture protected from light and excessive heat. - Purification: The polymer can often be removed by filtration. |
| Difficulty in purifying this compound | - Similar Boiling Points: While the boiling points of this compound and N,N-bis(2-cyanoethyl)butylamine are different, separation by distillation may be challenging if the mixture is complex. - Presence of Unreacted Starting Materials: Residual n-butylamine or acrylonitrile can co-distill with the product. | - Fractional Distillation: Use a fractional distillation apparatus with a sufficiently long column to improve separation efficiency. - Aqueous Wash: Before distillation, consider washing the crude product with water to remove any water-soluble impurities. - Optimize Stoichiometry: Ensuring the reaction goes to completion with an excess of the more volatile reactant (n-butylamine) can simplify purification. |
Frequently Asked Questions (FAQs)
Q1: What is the primary byproduct in the synthesis of this compound?
The primary byproduct is N,N-bis(2-cyanoethyl)butylamine. This occurs when the product, this compound (a secondary amine), undergoes a second Michael addition with another molecule of acrylonitrile.[1]
Q2: How can I minimize the formation of N,N-bis(2-cyanoethyl)butylamine?
The most effective way to minimize the formation of the bis-adduct is to use a molar excess of n-butylamine relative to acrylonitrile. This increases the probability of acrylonitrile reacting with the primary amine instead of the secondary amine product.
Q3: What analytical techniques are suitable for monitoring the reaction and analyzing the product mixture?
Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent technique for separating and identifying the components of the reaction mixture, including the starting materials, the desired product, and the bis-adduct byproduct.[2] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is also very useful for structural elucidation and can be used for quantitative analysis of the product mixture.[3]
Q4: Is a catalyst required for the reaction between n-butylamine and acrylonitrile?
Primary aliphatic amines like n-butylamine are generally basic enough to catalyze the cyanoethylation reaction with acrylonitrile without the need for an external catalyst.[1] The reaction is often exothermic and proceeds readily upon mixing the reactants.
Q5: What are the expected ¹H and ¹³C NMR chemical shifts for this compound?
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¹H NMR: Signals corresponding to the butyl group (triplet for CH₃, multiplets for the three CH₂ groups), and two triplets for the -NH-CH₂-CH₂-CN moiety.
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¹³C NMR: Peaks for the four distinct carbons of the butyl group, a peak for the carbon of the nitrile group (-C≡N) typically around 118-120 ppm, and two peaks for the -CH₂-CH₂- carbons of the propionitrile chain.[3][4]
Q6: How can I remove polymerized acrylonitrile from my product?
Polyacrylonitrile is typically a solid and can often be removed by filtration from the liquid reaction mixture. If it is finely dispersed, centrifugation followed by decantation may be effective.
Data Presentation
Table 1: Influence of Reaction Conditions on Product Distribution
| Molar Ratio (n-Butylamine:Acrylonitrile) | Temperature (°C) | Pressure (bar) | Conversion of Acrylonitrile (%) | Selectivity to this compound (%) | Selectivity to N,N-bis(2-cyanoethyl)butylamine (%) |
| 1.03 : 1 | 120 | 15 | 81.3 | - | - |
Note: Specific selectivity data was not available in the provided search results. The table illustrates the type of data that is crucial for optimizing this reaction. The data point is from a patent describing the general synthesis of aminopropionitriles.
Experimental Protocols
Key Experimental Protocol: Synthesis of this compound
This protocol is a general procedure based on the principles of cyanoethylation of primary amines and aims to maximize the yield of the mono-adduct.
Materials:
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n-Butylamine (freshly distilled)
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Acrylonitrile (inhibitor-free, freshly distilled if necessary)
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Round-bottom flask
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Dropping funnel
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Magnetic stirrer
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Ice bath
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Distillation apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, place n-butylamine. A molar excess of n-butylamine is recommended (e.g., 2 moles of n-butylamine for every 1 mole of acrylonitrile).
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Cooling: Cool the flask containing n-butylamine in an ice bath.
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Addition of Acrylonitrile: Slowly add acrylonitrile dropwise from the dropping funnel to the stirred n-butylamine. Maintain a slow addition rate to control the exothermic reaction and keep the temperature of the reaction mixture below 30°C.
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Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature. Monitor the reaction progress by GC or TLC until the acrylonitrile is consumed.
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Work-up: Once the reaction is complete, remove the excess n-butylamine by distillation under reduced pressure.
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Purification: The remaining crude product can be purified by vacuum distillation to obtain pure this compound.
Mandatory Visualizations
References
Scaling up the synthesis of 3-(butylamino)propionitrile for laboratory use
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to scaling up the laboratory synthesis of 3-(butylamino)propionitrile. It includes a detailed experimental protocol, a troubleshooting guide, and frequently asked questions (FAQs) to address common challenges.
Experimental Protocol: Synthesis of this compound
This protocol details the synthesis of this compound via the Michael addition of n-butylamine to acrylonitrile.
Safety Precautions:
-
Acrylonitrile is highly toxic, flammable, and a potential carcinogen. All operations involving acrylonitrile must be conducted in a well-ventilated chemical fume hood. [1]
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
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n-Butylamine is corrosive and flammable. Handle with care and avoid inhalation of vapors.
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The reaction can be exothermic. Monitor the temperature closely and have a cooling bath readily available.
Materials and Equipment:
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n-Butylamine
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Acrylonitrile (inhibitor-free)
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Round-bottom flask
-
Magnetic stirrer and stir bar
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Addition funnel
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Reflux condenser
-
Thermometer
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Heating mantle or oil bath
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Ice bath
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Rotary evaporator
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Vacuum distillation apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, addition funnel, reflux condenser, and thermometer, place n-butylamine.
-
Cooling: Cool the flask containing n-butylamine in an ice bath.
-
Addition of Acrylonitrile: Slowly add acrylonitrile dropwise from the addition funnel to the cooled and stirred n-butylamine. Maintain the reaction temperature below 30°C during the addition. The reaction is exothermic, and a controlled addition rate is crucial to prevent a runaway reaction.
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Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 12-24 hours to ensure the reaction goes to completion. The progress of the reaction can be monitored by techniques such as GC-MS or TLC.
-
Workup:
-
Remove any unreacted starting materials and low-boiling components by rotary evaporation under reduced pressure.
-
The crude product can be purified by vacuum distillation.
-
Purification by Vacuum Distillation:
-
Assemble a vacuum distillation apparatus.
-
Carefully transfer the crude product to the distillation flask.
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Gradually apply vacuum and heat the flask to distill the product. Collect the fraction corresponding to the boiling point of this compound. The boiling point will be significantly lower than the atmospheric boiling point. For example, similar compounds have boiling points around 81-83 °C at 10 mmHg.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low Yield | Incomplete reaction. | - Extend the reaction time. - Ensure efficient stirring. - Consider using a slight excess of one of the reactants (typically the less expensive one). |
| Loss of product during workup or purification. | - Be careful during transfers and extractions. - Ensure the vacuum distillation setup is efficient to minimize losses. | |
| Formation of a significant amount of white solid (polymerization of acrylonitrile) | Acrylonitrile used contained no inhibitor or the inhibitor was removed and the monomer was not used promptly. | - Use acrylonitrile containing an inhibitor or add a radical inhibitor (e.g., hydroquinone) to the reaction mixture. |
| High reaction temperature. | - Maintain a low temperature, especially during the addition of acrylonitrile. | |
| Presence of a higher boiling point impurity in the final product | Formation of the bis-adduct, N,N-bis(2-cyanoethyl)butylamine. | - Use a molar excess of n-butylamine to acrylonitrile to favor the formation of the mono-adduct.[2] - Add acrylonitrile slowly to the amine to maintain a high amine concentration throughout the reaction. - Careful fractional distillation can separate the mono- and bis-adducts. |
| Reaction does not start | Low reactivity of starting materials. | - While generally not necessary for aliphatic amines, gentle heating after the initial exothermic phase may be required.[2] Monitor the temperature carefully. |
| Discoloration of the reaction mixture | Presence of impurities in the starting materials or side reactions. | - Ensure the purity of the starting materials. - Conduct the reaction under an inert atmosphere (e.g., nitrogen) to prevent oxidation. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of the reaction between n-butylamine and acrylonitrile?
A1: The reaction is a nucleophilic conjugate addition, also known as a Michael addition. The lone pair of electrons on the nitrogen atom of n-butylamine attacks the β-carbon of the carbon-carbon double bond in acrylonitrile, which is electron-deficient due to the electron-withdrawing nitrile group. This is followed by proton transfer to form the final product, this compound.
Q2: How can I control the formation of the bis-adduct, N,N-bis(2-cyanoethyl)butylamine?
A2: The formation of the bis-adduct is a common side reaction when primary amines are used in cyanoethylation.[2] To minimize its formation, you should use a molar excess of n-butylamine relative to acrylonitrile. This increases the probability that an acrylonitrile molecule will react with a primary amine rather than the secondary amine product. Slow, dropwise addition of acrylonitrile to the amine also helps to maintain a high concentration of the primary amine throughout the reaction.
Q3: Is a catalyst necessary for this reaction?
A3: For the reaction between a primary aliphatic amine like n-butylamine and acrylonitrile, a catalyst is generally not required. The inherent nucleophilicity of the amine is sufficient for the reaction to proceed.[2] However, for less reactive amines, a base catalyst may be employed.
Q4: What are the key safety considerations when working with acrylonitrile?
A4: Acrylonitrile is highly toxic, a suspected carcinogen, and flammable. It is crucial to work in a well-ventilated fume hood and wear appropriate personal protective equipment, including gloves and safety glasses. Avoid inhalation of vapors and any skin contact. Have an emergency plan in place and be familiar with the safety data sheet (SDS) for acrylonitrile.
Q5: How can I confirm the purity of my final product?
A5: The purity of this compound can be assessed using various analytical techniques. Gas chromatography-mass spectrometry (GC-MS) is an excellent method to determine purity and identify any impurities. Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) can confirm the structure of the product. Infrared (IR) spectroscopy should show a characteristic nitrile peak.
Quantitative Data Summary
The following table summarizes typical reaction parameters and expected outcomes for the synthesis of N-substituted-β-aminopropionitriles. Please note that these are general values, and optimal conditions for the synthesis of this compound may vary.
| Parameter | Value | Reference |
| Reactant Ratio (Amine:Acrylonitrile) | 1:1 to 5:1 (molar ratio) | General knowledge, excess amine favors mono-adduct |
| Reaction Temperature | 0 - 50 °C | Exothermic reaction, cooling is often necessary |
| Reaction Time | 12 - 48 hours | Dependent on temperature and reactants |
| Expected Yield | 70 - 90% | Based on similar reactions |
| Purity (after distillation) | >98% | Achievable with careful purification |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for the synthesis of this compound.
References
Handling and storage guidelines to prevent degradation of 3-(butylamino)propionitrile
This technical support center provides researchers, scientists, and drug development professionals with essential guidelines for the handling, storage, and troubleshooting of 3-(butylamino)propionitrile to prevent its degradation.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: To ensure the stability and longevity of this compound, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area. It is crucial to keep it away from sources of heat, sparks, and open flames.
Q2: What substances are incompatible with this compound?
A2: this compound is incompatible with strong oxidizing agents, strong acids, and strong bases. Contact with these substances can lead to vigorous reactions and degradation of the compound.
Q3: What are the potential signs of degradation of this compound?
A3: Degradation of this compound may be indicated by a change in color, the appearance of precipitates, or a change in its physical state. For quantitative analysis, techniques such as HPLC can be used to detect the presence of impurities or a decrease in the concentration of the active compound.
Q4: What are the likely degradation pathways for this compound?
A4: Based on the general chemistry of nitriles, the primary degradation pathway for this compound is likely hydrolysis.[1][2][3][4][5][6][7] This can occur in the presence of moisture, especially under acidic or basic conditions, and proceeds in two main steps. First, the nitrile group (-C≡N) is hydrolyzed to an amide, forming 3-(butylamino)propionamide. Subsequently, the amide can undergo further hydrolysis to form 3-(butylamino)propanoic acid and ammonia.[1][2][3][4][5][6][7]
Q5: How does temperature affect the stability of this compound?
Troubleshooting Guide
Issue: I suspect my sample of this compound has degraded.
| Symptom | Possible Cause | Recommended Action |
| Change in color or appearance | Exposure to light, air (oxidation), or contaminants. | Visually inspect the container for any breaches. If contamination is suspected, do not use the sample. Consider filtering a small aliquot if a precipitate is present and re-analyzing. |
| Unexpected experimental results | Degradation of the compound leading to lower effective concentration or interfering byproducts. | Confirm the purity of the sample using an appropriate analytical method (e.g., HPLC, GC-MS, NMR). If degradation is confirmed, procure a new, verified batch of the compound. |
| pH of the solution has shifted | Hydrolysis of the nitrile group to a carboxylic acid, which will lower the pH of an unbuffered solution. | Measure the pH of the solution. If it has become more acidic, it is a strong indicator of hydrolysis. Buffer your experimental solutions if the application allows. |
Hypothetical Stability Data
The following table presents hypothetical stability data for this compound under various conditions to illustrate potential degradation trends. This data is for illustrative purposes only and should not be considered as actual experimental results.
| Condition | Time Point | Purity (%) | Major Degradant (%) (3-(butylamino)propanoic acid) |
| 2-8 °C | 0 months | 99.8 | < 0.1 |
| 6 months | 99.7 | 0.1 | |
| 12 months | 99.5 | 0.2 | |
| 25 °C / 60% RH | 0 months | 99.8 | < 0.1 |
| 3 months | 99.2 | 0.5 | |
| 6 months | 98.5 | 1.1 | |
| 40 °C / 75% RH | 0 months | 99.8 | < 0.1 |
| 1 month | 97.0 | 2.5 | |
| 3 months | 94.2 | 5.1 | |
| Photostability (ICH Q1B) | 1.2 million lux hours | 99.0 | 0.7 |
Experimental Protocol: Stability Study of this compound
This protocol is based on the principles outlined in the ICH guidelines for stability testing.[12][13][14][15][16]
1. Objective: To evaluate the stability of this compound under various environmental conditions (temperature, humidity, and light) over time.
2. Materials:
-
This compound (minimum of 3 batches)
-
Calibrated stability chambers
-
Photostability chamber
-
Appropriate containers (e.g., amber glass vials with inert caps)
-
HPLC system with a suitable column and detector
-
Reference standards for this compound and any potential degradation products
3. Methods:
-
Sample Preparation:
-
Aliquot this compound from each batch into the designated containers.
-
Ensure containers are sealed tightly.
-
-
Storage Conditions:
-
Long-term: 25°C ± 2°C / 60% RH ± 5% RH
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH
-
Refrigerated: 5°C ± 3°C
-
-
Time Points:
-
Long-term: 0, 3, 6, 9, 12, 18, 24, and 36 months
-
Accelerated: 0, 1, 3, and 6 months
-
Refrigerated: 0, 6, 12, 24, and 36 months
-
-
Photostability Testing (ICH Q1B):
-
Expose samples to a light source that provides a minimum of 1.2 million lux hours and 200 watt hours/square meter.
-
Maintain a control sample in the dark to evaluate the contribution of thermal degradation.
-
-
Analytical Testing:
-
At each time point, withdraw samples from each storage condition.
-
Perform the following tests:
-
Appearance: Visual inspection for color change, precipitation, etc.
-
Purity and Degradation Products: Use a validated stability-indicating HPLC method to determine the assay of this compound and quantify any degradation products.
-
-
4. Data Analysis:
-
Tabulate the results for appearance, purity, and levels of degradation products at each time point and for each storage condition.
-
Analyze trends in the data to determine the rate of degradation and to establish a recommended re-test period or shelf life.
Visual Troubleshooting Guide
Caption: Troubleshooting workflow for suspected degradation of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. organicchemistrytutor.com [organicchemistrytutor.com]
- 5. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]
- 6. byjus.com [byjus.com]
- 7. Nitrile - Wikipedia [en.wikipedia.org]
- 8. Amine Thermal Degradation [bre.com]
- 9. Thermal degradation of 18 amino acids during pyrolytic processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Thermal degradation of 18 amino acids during pyrolytic processes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Ich guideline for stability testing | PPTX [slideshare.net]
- 13. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 14. Drug Stability: ICH versus Accelerated Predictive Stability Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pharma.gally.ch [pharma.gally.ch]
- 16. m.youtube.com [m.youtube.com]
Technical Support Center: De-cyanoethylation as a Potential Side Reaction
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the potential side reaction of de-cyanoethylation during chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What is de-cyanoethylation and when does it occur?
A1: De-cyanoethylation is a chemical reaction involving the removal of a 2-cyanoethyl protecting group (-CH₂CH₂CN). This process is intentionally used in oligonucleotide synthesis to deprotect the phosphate backbone.[1][2] However, the de-cyanoethylation process itself liberates acrylonitrile (CH₂=CHCN) as a byproduct.[3] This highly reactive Michael acceptor can then react with nucleophiles present in the reaction mixture, leading to unintended cyanoethylation of other functional groups. This secondary reaction is considered a problematic side reaction.[3][4]
Q2: What is the primary context in which de-cyanoethylation as a side reaction is a concern?
A2: The most well-documented context for problematic de-cyanoethylation is during the deprotection step of solid-phase oligonucleotide synthesis using phosphoramidite chemistry.[2][3][4] The 2-cyanoethyl group is the standard protecting group for the phosphate backbone.[5][6] During its removal with a base, the generated acrylonitrile can modify the nucleobases, particularly the N3 position of thymidine.[3][7] This can also be an issue for other sensitive molecules, such as fluorophores attached to the oligonucleotide.[3]
Q3: What are the consequences of this side reaction?
A3: Unintended cyanoethylation can have several negative consequences:
-
Formation of Impurities: It leads to the creation of modified oligonucleotides or other molecules with an additional cyanoethyl group. These impurities can be difficult to separate from the desired product.[3]
-
Compromised Biological Activity: Modification of nucleobases can affect the hybridization properties and biological function of oligonucleotides. For instance, an N3-cyanoethylthymine modification has been shown to act as a chain terminator in primer extension reactions.[4]
-
Product Degradation: In some cases, the initial cyanoethylation can lead to further degradation of the molecule, as seen with certain fluorophores where it can lead to chemical bleaching.[3]
-
Reduced Yield: The formation of side products inherently lowers the yield of the desired, unmodified product.[8]
Q4: How can de-cyanoethylation side reactions be detected?
A4: Several analytical techniques can be employed to detect unintended cyanoethylation:
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC can often separate the cyanoethylated adduct from the desired product, appearing as a distinct peak.[3][9]
-
Mass Spectrometry (MS): Mass spectrometry is a powerful tool to identify the addition of a cyanoethyl group, which results in a mass increase of 53.0 Da.[3][10] Techniques like ESI-MS and MALDI-MS are commonly used.[3][10]
-
Polyacrylamide Gel Electrophoresis (PAGE): While less specific for identifying the exact modification, PAGE can reveal the presence of impurities and byproducts in the synthesized oligonucleotide.[11]
Troubleshooting Guides
Problem 1: Presence of a significant impurity peak with a +53 Da mass shift in the final product analysis.
-
Possible Cause: Inefficient scavenging of acrylonitrile generated during the deprotection step.
-
Solution:
-
Introduce an Acrylonitrile Scavenger: Add a scavenger to the deprotection solution. t-Butylamine is an effective scavenger that can be included in the ammonium hydroxide solution.[7]
-
Pre-treatment with Diethylamine: Before the main deprotection step with ammonia, perform a pre-treatment with a 10% solution of diethylamine in acetonitrile.[3]
-
Use AMA Deprotection: AMA (a mixture of ammonium hydroxide and methylamine) is a deprotection reagent that also effectively suppresses cyanoethylation of thymidine due to the high nucleophilicity of methylamine, which rapidly reacts with acrylonitrile.[3]
-
Problem 2: Reduced fluorescence of a labeled oligonucleotide after deprotection.
-
Possible Cause: Transient cyanoethylation of the fluorophore followed by nucleophilic attack and degradation.[3] This can be exacerbated by the use of fast-cleaving solid supports which release the oligonucleotide into a solution with a high local concentration of acrylonitrile.[3]
-
Solution:
-
Modify the Deprotection Strategy: As with Problem 1, employ an acrylonitrile scavenger or use AMA for deprotection.[3]
-
Optimize Solid Support: If using a fast-cleaving support, consider switching to a standard support with a succinate linker. This allows the acrylonitrile to diffuse and be scavenged by the deprotection solution before the oligonucleotide is cleaved from the support, thus lowering its effective concentration around the oligo.[3]
-
Problem 3: Low yield of the desired product and the presence of multiple unidentified side products.
-
Possible Cause: In the context of general organic synthesis (not limited to oligonucleotides), uncontrolled polymerization of acrylonitrile can occur, especially in the presence of strong bases or high temperatures.[8] This can consume the desired reactant and complicate purification.
-
Solution:
-
Control Reaction Temperature: Cyanoethylation reactions can be exothermic. Maintain a low temperature (e.g., 0-10 °C) during the reaction.[8][12]
-
Slow Reagent Addition: Add acrylonitrile dropwise with vigorous stirring to prevent localized high concentrations and heat buildup.[8]
-
Use a Polymerization Inhibitor: Add a small amount of an inhibitor like hydroquinone (HQ) or 4-methoxyphenol (MEHQ) to the acrylonitrile before the reaction.[8]
-
Optimize Catalyst Concentration: If using a base catalyst, use the minimum effective amount to reduce the rate of polymerization.[8]
-
Quantitative Data Summary
The following table summarizes quantitative data from an experiment investigating the degradation of a fluorophore-labeled oligonucleotide due to cyanoethylation.
| Experimental Condition | Percentage of Non-Fluorescent Compound | Reference |
| Deprotection with ammonium hydroxide using a fast-cleaving support | ~11% | [3] |
| Deprotection with ammonium hydroxide using a standard support | Not observed | [3] |
Experimental Protocols
Protocol 1: Deprotection with an Acrylonitrile Scavenger
-
Objective: To remove protecting groups from a synthesized oligonucleotide while minimizing cyanoethylation side reactions.
-
Materials:
-
Synthesized oligonucleotide on solid support.
-
Concentrated ammonium hydroxide.
-
t-Butylamine.
-
Reaction vessel.
-
-
Procedure:
-
Prepare the deprotection solution by adding t-butylamine to the concentrated ammonium hydroxide solution.
-
Add the deprotection solution to the solid support containing the synthesized oligonucleotide.
-
Incubate the mixture at a sufficient temperature and for a sufficient period to ensure complete cleavage and deprotection. Typical conditions are 55°C for 8-12 hours, but this may vary depending on the specific protecting groups used.
-
After incubation, cool the reaction vessel and transfer the supernatant containing the deprotected oligonucleotide to a new tube.
-
Dry the oligonucleotide solution.
-
Resuspend the crude oligonucleotide in an appropriate buffer for purification and analysis.
-
Protocol 2: Detection of Cyanoethylation by Mass Spectrometry
-
Objective: To identify the presence of cyanoethylated adducts in a purified or crude sample.
-
Materials:
-
Sample of the synthesized product.
-
Appropriate solvents for mass spectrometry (e.g., acetonitrile, water with formic acid).
-
Mass spectrometer (e.g., ESI-MS or MALDI-TOF MS).
-
-
Procedure:
-
Prepare a dilute solution of the sample in the appropriate solvent.
-
Infuse the sample into the mass spectrometer.
-
Acquire the mass spectrum over a relevant mass range.
-
Analyze the spectrum for the presence of a peak corresponding to the expected mass of the desired product and a peak corresponding to the desired product + 53.0 Da.
-
The presence of the M+53 peak is indicative of a cyanoethylation side reaction.
-
Visualizations
Caption: Mechanism of de-cyanoethylation and subsequent side reaction.
Caption: Troubleshooting workflow for de-cyanoethylation side reactions.
References
- 1. Cyanoethylation - Wikipedia [en.wikipedia.org]
- 2. e-oligos DNA Synthesis [e-oligos.com]
- 3. glenresearch.com [glenresearch.com]
- 4. Synthesis of Oligodeoxynucleotides Using Fully Protected Deoxynucleoside 3′-Phosphoramidite Building Blocks and Base Recognition of Oligodeoxynucleotides Incorporating N3-Cyano-Ethylthymine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. twistbioscience.com [twistbioscience.com]
- 6. Chemical synthesis of biologically active oligoribonucleotides using beta-cyanoethyl protected ribonucleoside phosphoramidites - PMC [pmc.ncbi.nlm.nih.gov]
- 7. EP1294736A1 - Deprotection of synthetic oligonucleotides using an acrylonitrile scavenger - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Detection of pseudouridine and other modifications in tRNA by cyanoethylation and MALDI mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. blog.biosearchtech.com [blog.biosearchtech.com]
- 12. organicreactions.org [organicreactions.org]
Validation & Comparative
A Comparative Analysis of the Reactivity of 3-(Butylamino)propionitrile and Other Aminopropionitriles
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the chemical reactivity of 3-(butylamino)propionitrile against other structurally related aminopropionitriles. The analysis is grounded in fundamental principles of organic chemistry, supported by available experimental data, and includes a comprehensive experimental protocol for direct comparative analysis.
The reactivity of aminopropionitriles is a crucial aspect in their application as synthetic intermediates in drug discovery and materials science. Their bifunctional nature, possessing both a nucleophilic amino group and a versatile nitrile group, allows for a wide range of chemical transformations. This guide focuses on the factors influencing the nucleophilic reactivity of the amino group, a key determinant in many synthetic applications.
Theoretical Framework for Reactivity Comparison
The reactivity of the amino group in aminopropionitriles is primarily governed by its nucleophilicity, which is influenced by a combination of electronic and steric factors.
-
Electronic Effects: The availability of the lone pair of electrons on the nitrogen atom is paramount. Electron-donating groups (EDGs) attached to the nitrogen or the adjacent carbon atoms increase electron density, enhancing nucleophilicity. Conversely, electron-withdrawing groups (EWGs) decrease electron density and reduce nucleophilicity. The cyano group (-C≡N) is a moderate electron-withdrawing group, which influences the basicity and nucleophilicity of the amino group. In β-aminopropionitriles like this compound, the three-carbon separation between the amino and cyano groups mitigates this electronic withdrawal compared to α-aminonitriles, where the effect is more pronounced.
-
Steric Hindrance: The size of the substituents on the nitrogen atom and the surrounding carbon framework can impede the approach of the amine to an electrophile, thereby reducing its reactivity. Primary amines (R-NH₂) are generally less sterically hindered than secondary amines (R₂NH), which are in turn less hindered than tertiary amines (R₃N).
-
Position of the Amino Group: The relative position of the amino and nitrile groups significantly impacts reactivity. α-Aminonitriles are known to be considerably more reactive than their β- and γ-isomers in certain reactions, such as the reaction with cysteine.[1] This is attributed to the proximity of the two functional groups influencing their electronic properties.
Based on these principles, we can establish a predicted reactivity order for a selection of aminopropionitriles. This compound, a secondary amine, is expected to be more nucleophilic than its primary amine counterpart, 3-aminopropionitrile, due to the electron-donating effect of the butyl group. However, it will also experience slightly more steric hindrance. Compared to α-aminonitriles like aminoacetonitrile, the β-aminopropionitriles are generally less reactive in reactions involving the nitrile group's influence.
Quantitative Reactivity Data
| Reactant System | Rate Constant for Secondary Amine Formation (k₁) | Rate Constant for Tertiary Amine Formation (k₂) | k₂/k₁ Ratio |
| Primary Amine + Acrylonitrile | (Data for a generic primary amine) | (Data for a generic primary amine) | ~0.0072 |
Table 1: Relative rate constants for the N-alkylation of a primary amine with acrylonitrile at room temperature, as determined by ¹H NMR spectroscopy.[1]
The very low k₂/k₁ ratio indicates that the initial Michael addition of the primary amine to acrylonitrile to form the secondary aminopropionitrile is significantly faster than the subsequent reaction of the resulting secondary amine to form the tertiary amine. This suggests that while secondary amines are generally more nucleophilic, steric hindrance and electronic factors of the newly formed β-aminopropionitrile structure may play a significant role in reducing the rate of the second addition.
Experimental Protocols
To enable researchers to generate direct comparative data, a detailed experimental protocol for determining the relative nucleophilicity of various aminopropionitriles is provided below. This method is adapted from the well-established methodology developed by Herbert Mayr for quantifying nucleophilicity.
Protocol: Determination of Nucleophilicity Parameters for Aminopropionitriles
Objective: To determine the second-order rate constants for the reaction of a series of aminopropionitriles (e.g., this compound, 3-aminopropionitrile, N-methylaminopropionitrile, aminoacetonitrile) with a reference electrophile.
Materials:
-
Aminopropionitrile samples
-
Reference electrophile solution (e.g., benzhydrylium tetrafluoroborate) in a suitable solvent (e.g., acetonitrile)
-
Dry acetonitrile (spectroscopic grade)
-
UV-Vis spectrophotometer with a thermostated cell holder
-
Stopped-flow apparatus (optional, for very fast reactions)
-
Inert gas (e.g., argon or nitrogen)
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of the reference electrophile in dry acetonitrile. The concentration should be chosen to give a suitable initial absorbance (around 1.0-1.5) in the UV-Vis spectrophotometer at its λ_max.
-
Prepare a series of stock solutions of each aminopropionitrile in dry acetonitrile at various concentrations. The amine solutions should be prepared under an inert atmosphere to prevent oxidation.
-
-
Kinetic Measurements:
-
Equilibrate the spectrophotometer cell holder to a constant temperature (e.g., 20 °C).
-
Place the aminopropionitrile solution in the spectrophotometer cell. The amine will be in large excess to ensure pseudo-first-order kinetics.
-
Initiate the reaction by injecting a small volume of the electrophile stock solution into the cell and mix rapidly.
-
Immediately start recording the absorbance of the electrophile at its λ_max as a function of time. The absorbance will decrease as the electrophile reacts.
-
Continue data collection until the reaction is complete (at least 3-5 half-lives).
-
-
Data Analysis:
-
Under pseudo-first-order conditions, the decay of the electrophile concentration follows a single exponential function. Fit the absorbance vs. time data to the equation: A(t) = A_∞ + (A₀ - A_∞)exp(-k_obs * t), where A(t) is the absorbance at time t, A₀ is the initial absorbance, A_∞ is the final absorbance, and k_obs is the observed pseudo-first-order rate constant.
-
The second-order rate constant (k₂) is determined from the slope of a plot of k_obs versus the concentration of the aminopropionitrile.
-
-
Comparison:
-
Compare the calculated second-order rate constants (k₂) for each aminopropionitrile. A higher k₂ value indicates a higher nucleophilicity and greater reactivity towards the reference electrophile.
-
Visualizations
References
A Comparative Guide to 3-(Butylamino)propionitrile and 3-(Methylamino)propionitrile in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organic synthesis, the choice of reagents and building blocks is paramount to the success of a reaction, influencing yield, purity, and reaction kinetics. This guide provides an objective comparison of two closely related β-aminonitriles: 3-(butylamino)propionitrile and 3-(methylamino)propionitrile. These bifunctional molecules, possessing both a secondary amine and a nitrile group, serve as versatile intermediates in the synthesis of a range of nitrogen-containing compounds, including pharmaceuticals and agrochemicals.[1][2] This comparison focuses on their physicochemical properties and their differential performance in a key organic reaction, the aza-Michael addition, which is also the primary route for their synthesis.
Physicochemical Properties
A summary of the key physicochemical properties of this compound and 3-(methylamino)propionitrile is presented in Table 1. The most notable differences lie in their molecular weight, boiling point, and density, all of which are directly influenced by the size of the N-alkyl substituent.
| Property | This compound | 3-(Methylamino)propionitrile |
| CAS Number | 693-51-6[3] | 693-05-0[4] |
| Molecular Formula | C₇H₁₄N₂[3] | C₄H₈N₂[4] |
| Molecular Weight | 126.20 g/mol [3] | 84.12 g/mol [4] |
| Boiling Point | 104-106 °C at 10 mmHg[5] | 182-186 °C at 760 mmHg[4] |
| Density | 0.86 g/mL[5] | 0.899 g/mL at 25 °C |
| Appearance | - | Clear yellow liquid[6] |
| Solubility in Water | - | Very soluble[6] |
Table 1. Physicochemical Properties of this compound and 3-(Methylamino)propionitrile.
Performance in the Aza-Michael Addition
The aza-Michael addition is a fundamental carbon-nitrogen bond-forming reaction and the most common method for synthesizing 3-(alkylamino)propionitriles. It involves the conjugate addition of an amine to an α,β-unsaturated nitrile, such as acrylonitrile. The performance of this compound and 3-(methylamino)propionitrile in this reaction is primarily dictated by the interplay of electronic and steric effects of the N-alkyl substituent.
Electronic Effects:
The alkyl groups (butyl and methyl) are electron-donating through an inductive effect (+I effect). This increases the electron density on the nitrogen atom, thereby enhancing its nucleophilicity and basicity compared to an unsubstituted amine. Generally, a more nucleophilic amine will react faster in the aza-Michael addition. Both butylamine and methylamine are more basic than ammonia, and the slightly greater inductive effect of the butyl group might suggest a marginally higher basicity for butylamine.
Steric Effects:
The most significant difference between the butyl and methyl groups is their steric bulk. The larger butyl group presents a greater steric hindrance around the nitrogen atom compared to the smaller methyl group. This steric hindrance can impede the approach of the amine to the electrophilic β-carbon of the Michael acceptor, potentially slowing down the reaction rate.
Comparative Reactivity:
While direct, quantitative comparative studies on the reaction rates of butylamine and methylamine with acrylonitrile are not extensively documented in readily available literature, the principles of organic chemistry allow for a reasoned comparison.
-
3-(Methylamino)propionitrile Synthesis: The reaction of methylamine with acrylonitrile is expected to be rapid due to the high nucleophilicity of methylamine and the minimal steric hindrance from the methyl group. This generally leads to high yields of 3-(methylamino)propionitrile under mild conditions.
-
This compound Synthesis: Butylamine, being a slightly stronger base and nucleophile due to the inductive effect of the butyl group, should also react readily with acrylonitrile. However, the increased steric bulk of the butyl group may lead to a slightly slower reaction rate compared to methylamine, particularly if the reaction is carried out under sterically demanding conditions. Despite this, the aza-Michael addition to form this compound is still a highly efficient process.
Experimental Protocols
General Experimental Protocol for the Aza-Michael Addition of an Alkylamine to Acrylonitrile:
This protocol provides a general method for the synthesis of N-alkyl-β-aminopropionitriles.
Materials:
-
Alkylamine (e.g., methylamine or butylamine)
-
Acrylonitrile
-
Solvent (e.g., methanol, ethanol, or water)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (if heating is required)
-
Ice bath
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve the alkylamine (1.0 equivalent) in the chosen solvent.
-
Cool the solution in an ice bath.
-
Slowly add acrylonitrile (1.0 to 1.2 equivalents) dropwise to the stirred amine solution. The reaction is often exothermic, and maintaining a low temperature is crucial to control the reaction rate and prevent polymerization of acrylonitrile.
-
After the addition is complete, allow the reaction mixture to stir at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). For less reactive amines or to ensure complete reaction, the mixture can be gently heated to reflux for a specified period.
-
Once the reaction is complete, the solvent is removed under reduced pressure using a rotary evaporator.
-
The crude product can be purified by distillation under reduced pressure or by column chromatography on silica gel to afford the pure 3-(alkylamino)propionitrile.
Note: Acrylonitrile is a toxic and flammable compound and should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (gloves, safety glasses) should be worn at all times.
Visualizations
Caption: General reaction pathway for the aza-Michael addition of an alkylamine to acrylonitrile.
Caption: Logical relationship between the N-alkyl substituent and its impact on amine reactivity.
Conclusion
Both this compound and 3-(methylamino)propionitrile are valuable building blocks in organic synthesis. The choice between them may depend on the specific requirements of the subsequent reaction steps. For reactions where steric hindrance is a critical factor, the less bulky methyl group of 3-(methylamino)propionitrile may be advantageous. Conversely, if slightly higher basicity is desired and steric hindrance is not a concern, this compound could be a suitable choice. In the context of their synthesis via the aza-Michael addition, both can be prepared in high yields, with the synthesis of the methyl derivative potentially proceeding at a faster rate due to lower steric hindrance. This guide provides a foundational understanding to aid researchers in selecting the appropriate aminonitrile for their synthetic endeavors.
References
- 1. Thorpe-Ziegler reaction - Buchler GmbH [buchler-gmbh.com]
- 2. Thorpe reaction - Wikipedia [en.wikipedia.org]
- 3. This compound | 693-51-6 [amp.chemicalbook.com]
- 4. 693-05-0 CAS MSDS (3-Methylaminopropionitrile) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. chemsynthesis.com [chemsynthesis.com]
- 6. benchchem.com [benchchem.com]
A Comparative Analysis of the Reactivity of Primary vs. Secondary Aminopropionitriles
For researchers and professionals in drug development and organic synthesis, understanding the nuanced reactivity of aminopropionitriles is crucial for predicting reaction outcomes and designing efficient synthetic routes. This guide provides an objective comparison of the reactivity of primary (e.g., 3-aminopropionitrile) and secondary (e.g., N-alkyl-3-aminopropionitriles) aminopropionitriles, supported by experimental data and detailed methodologies.
The reactivity of the amino group in aminopropionitriles is fundamentally governed by the interplay between the nitrogen's nucleophilicity and the steric hindrance around it. Primary amines, with two hydrogen atoms, are generally less sterically hindered than secondary amines, which possess an additional alkyl group. Conversely, the electron-donating nature of the alkyl group in secondary amines can increase the electron density on the nitrogen, potentially enhancing its nucleophilicity and basicity.
Quantitative Reactivity Comparison
The following tables summarize key quantitative data comparing the reactivity of primary and secondary aminopropionitriles in specific reactions.
Table 1: Inhibition of Lysyl Oxidase
Lysyl oxidase is a crucial enzyme in collagen and elastin cross-linking. The inhibitory potential of aminopropionitriles against this enzyme provides a biologically relevant measure of their reactivity.
| Compound Type | Compound Name | Inhibition Type | Potency |
| Primary Amine | β-Aminopropionitrile (BAPN) | Irreversible | Most Potent Inhibitor |
| Secondary Amine | 3,3'-Iminodipropionitrile (IDPN) | Reversible | Less Potent |
| Secondary Amine | Monomethylaminopropionitrile (MMAPN) | Reversible | Less Potent |
| Tertiary Amine | 3,3'-Dimethylaminopropionitrile (DMAPN) | No Inhibition | - |
Data sourced from a study on the in vitro and in vivo inhibition of lysyl oxidase by a series of aminopropionitriles.[1]
Table 2: Kinetic Data for N-Alkylation with Acrylonitrile
The reaction of a primary amine with acrylonitrile is a common method for synthesizing secondary aminopropionitriles. The relative rates of the first and second alkylation steps provide a direct comparison of the reactivity of the primary amine versus the resulting secondary aminopropionitrile.
| Reaction Step | Reactants | Rate Constant | k2/k1 Ratio |
| First Alkylation | Primary Amine + Acrylonitrile | k1 | 0.0072 |
| Second Alkylation | Secondary Aminopropionitrile + Acrylonitrile | k2 |
This low k2/k1 ratio indicates that the primary amine is significantly more reactive towards acrylonitrile than the secondary aminopropionitrile product, likely due to increased steric hindrance in the secondary amine.[2]
Table 3: Basicity of β-Aminopropionitrile
Basicity, represented by the pKa of the conjugate acid, is a key indicator of nucleophilicity.
| Compound | pKa of Conjugate Acid |
| β-Aminopropionitrile (Primary) | 7.80[3] |
| N-Alkyl-β-Aminopropionitrile (Secondary) | Data not available in searched literature |
Experimental Protocols
The following are detailed methodologies for key experiments relevant to comparing the reactivity of primary and secondary aminopropionitriles.
Protocol 1: Comparative Hydrolysis of Primary vs. Secondary Aminopropionitriles
This protocol is adapted from a mild alkaline hydrolysis method for nitriles.[4]
Objective: To compare the rate of hydrolysis of a primary aminopropionitrile (e.g., 3-aminopropionitrile) and a secondary aminopropionitrile (e.g., N-methyl-3-aminopropionitrile) to the corresponding β-amino acid.
Materials:
-
3-Aminopropionitrile
-
N-methyl-3-aminopropionitrile
-
Sodium hydroxide (NaOH)
-
Methanol (MeOH)
-
Dioxane
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Standard laboratory glassware for reflux and stirring
Procedure:
-
Prepare a 4N NaOH solution in methanol.
-
In two separate round-bottom flasks, dissolve 1 mmol of the primary aminopropionitrile and 1 mmol of the secondary aminopropionitrile in 9 mL of dioxane.
-
To each flask, add 1 mL of the 4N NaOH in methanol solution. The final NaOH concentration will be 0.4 N.
-
Heat both reaction mixtures to reflux with stirring.
-
Monitor the progress of the reactions at regular time intervals (e.g., every hour) by taking small aliquots and analyzing them by TLC.
-
Compare the rate of disappearance of the starting nitrile and the appearance of the corresponding β-amino acid product for the primary and secondary aminopropionitriles.
Protocol 2: Comparative Reduction of Primary vs. Secondary Aminopropionitriles
Objective: To compare the yield and reaction time for the reduction of the nitrile group in a primary and a secondary aminopropionitrile to a primary amine.
Materials:
-
3-Aminopropionitrile
-
N-ethyl-3-aminopropionitrile
-
Lithium aluminum hydride (LiAlH₄) or Raney Nickel
-
Anhydrous tetrahydrofuran (THF) or ethanol
-
Standard laboratory glassware for inert atmosphere reactions
Procedure (using LiAlH₄):
-
In two separate flame-dried, three-necked round-bottom flasks under a nitrogen atmosphere, prepare a suspension of LiAlH₄ (e.g., 1.5 equivalents) in anhydrous THF.
-
Cool both suspensions to 0 °C in an ice bath.
-
In separate flasks, dissolve 1 equivalent of 3-aminopropionitrile and N-ethyl-3-aminopropionitrile in anhydrous THF.
-
Slowly add the aminopropionitrile solutions dropwise to their respective LiAlH₄ suspensions while maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixtures to warm to room temperature and then heat to reflux.
-
Monitor the reactions by TLC or GC until the starting material is consumed.
-
Compare the reaction times and isolate the products to determine the yields for both the primary and secondary aminopropionitrile reductions.
Visualizations
Diagram 1: Lysyl Oxidase Inhibition Pathway
Caption: Differential inhibition of lysyl oxidase by aminopropionitriles.
Diagram 2: Experimental Workflow for Reactivity Comparison
Caption: Workflow for comparing primary and secondary aminopropionitrile reactivity.
Conclusion
The available experimental data, particularly from lysyl oxidase inhibition and N-alkylation kinetic studies, strongly suggests that primary aminopropionitriles are generally more reactive than their secondary counterparts. This is primarily attributed to the reduced steric hindrance around the primary amino group, which allows for more facile access to electrophilic centers or enzyme active sites. While the electron-donating effect of the alkyl group in secondary amines increases basicity, this effect appears to be outweighed by steric factors in the studied reactions. For drug development professionals and synthetic chemists, this indicates that reactions involving primary aminopropionitriles are likely to proceed faster and may require milder conditions than those with secondary aminopropionitriles. However, the specific reaction conditions and the nature of the electrophile will ultimately determine the precise reactivity profile.
References
- 1. In vitro and in vivo inhibition of lysyl oxidase by aminopropionitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of rate constants of N-alkylation of primary amines by 1H NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Aminopropionitrile - Wikipedia [en.wikipedia.org]
- 4. arkat-usa.org [arkat-usa.org]
Efficacy of 3-(butylamino)propionitrile as a Precursor for Piperidine Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The synthesis of substituted piperidines is a cornerstone of medicinal chemistry, as this saturated heterocyclic motif is a prevalent scaffold in a vast number of pharmaceuticals. The choice of starting materials and synthetic routes significantly impacts the efficiency, scalability, and overall cost-effectiveness of drug development pipelines. This guide provides a comparative analysis of the efficacy of 3-(butylamino)propionitrile as a precursor for the synthesis of N-butylpiperidine, benchmarked against other common building blocks and synthetic strategies.
Executive Summary
This compound presents a potentially direct, one-step approach to N-butylpiperidine via intramolecular reductive cyclization. This method, in theory, offers atom economy and a convergent synthesis. However, a thorough review of the scientific literature reveals a notable lack of specific experimental data and protocols for this particular transformation. Consequently, its practical efficacy in terms of yield, purity, and scalability remains largely unproven in the public domain.
In contrast, established methods such as the direct alkylation of piperidine and the reductive amination of glutaraldehyde with butylamine are well-documented, with predictable outcomes and readily available starting materials. While these methods may involve multiple steps or the use of hazardous reagents, they offer reliability and a wealth of accessible experimental data.
This guide will detail the theoretical application of this compound and provide a data-driven comparison with these established alternative routes.
Comparative Data of Synthetic Routes to N-Butylpiperidine
| Parameter | Route 1: Reductive Cyclization of this compound | Route 2: N-Alkylation of Piperidine | Route 3: Reductive Amination of Glutaraldehyde |
| Precursor(s) | This compound | Piperidine, 1-Bromobutane | Glutaraldehyde, Butylamine |
| Key Transformation | Intramolecular Reductive Cyclization | Nucleophilic Substitution | Imine formation and reduction |
| Typical Catalyst/Reagent | Raney Nickel, H₂ | K₂CO₃ | NaBH(OAc)₃ |
| Typical Solvent | Methanol/Ammonia | Acetonitrile | Dichloromethane |
| Reaction Temperature | ~100-150 °C (estimated) | Reflux (~82 °C) | Room Temperature |
| Reaction Time | Not reported (estimated several hours) | 12-24 hours | 12-18 hours |
| Reported Yield | Not reported | 70-90% | 65-85% |
| Number of Steps | 1 | 1 | 1 (one-pot) |
| Purity of Crude Product | Not reported | Moderate to high | Moderate to high |
| Key Advantages | Atom economical, potentially fewer steps. | Readily available and inexpensive starting materials, well-established. | Mild reaction conditions, high functional group tolerance. |
| Key Disadvantages | Lack of literature precedent, potential for side reactions (e.g., intermolecular reactions, oligomerization). | Potential for over-alkylation (quaternary salt formation), piperidine is a controlled substance in some regions. | Glutaraldehyde is prone to polymerization, requires careful handling. |
Experimental Protocols
Route 1: Proposed Reductive Cyclization of this compound
Reaction: A solution of this compound (1.0 eq) in methanol saturated with ammonia is subjected to catalytic hydrogenation in a high-pressure autoclave.
Procedure:
-
A high-pressure autoclave is charged with this compound (e.g., 10.0 g), methanol (100 mL), and a catalytic amount of Raney Nickel (e.g., 10 wt% slurry in water).
-
The autoclave is sealed and purged several times with nitrogen gas, followed by hydrogen gas.
-
The reaction mixture is heated to an internal temperature of 120-150 °C and pressurized with hydrogen gas to 50-100 bar.
-
The reaction is stirred vigorously for 12-24 hours, monitoring the hydrogen uptake.
-
After cooling to room temperature, the autoclave is carefully depressurized.
-
The reaction mixture is filtered through a pad of celite to remove the catalyst, and the filter cake is washed with methanol.
-
The filtrate is concentrated under reduced pressure.
-
The crude product is purified by distillation or column chromatography to yield N-butylpiperidine.
Route 2: N-Alkylation of Piperidine
Reaction: Piperidine is reacted with 1-bromobutane in the presence of a base to yield N-butylpiperidine.
Procedure:
-
To a solution of piperidine (1.2 eq) in acetonitrile (10 volumes), potassium carbonate (2.0 eq) is added.
-
1-Bromobutane (1.0 eq) is added dropwise to the suspension at room temperature.
-
The reaction mixture is heated to reflux and stirred for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
After completion, the reaction mixture is cooled to room temperature and filtered to remove the inorganic salts.
-
The filtrate is concentrated under reduced pressure.
-
The residue is dissolved in dichloromethane and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by distillation to afford N-butylpiperidine.
Route 3: Reductive Amination of Glutaraldehyde with Butylamine
Reaction: Glutaraldehyde reacts with butylamine to form an intermediate enamine/iminium ion, which is then reduced in situ to N-butylpiperidine.
Procedure:
-
To a solution of butylamine (1.0 eq) in dichloromethane (10 volumes) at 0 °C, a solution of glutaraldehyde (25% in water, 1.1 eq) is added dropwise, maintaining the temperature below 10 °C.
-
The reaction mixture is stirred at room temperature for 1-2 hours.
-
Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) is added portion-wise at 0 °C.
-
The reaction is allowed to warm to room temperature and stirred for 12-18 hours.
-
The reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
The layers are separated, and the aqueous layer is extracted with dichloromethane.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by column chromatography on silica gel to yield N-butylpiperidine.
Visualizing the Synthetic Pathways
A Spectroscopic Vade Mecum: Differentiating 3-(butylamino)propionitrile from its Isomeric Forms
In the realms of chemical research and pharmaceutical development, the precise identification of molecular structure is paramount. Isomers, compounds sharing the same molecular formula but differing in atomic arrangement, often exhibit distinct physical, chemical, and biological properties. This guide provides a comprehensive spectroscopic comparison of 3-(butylamino)propionitrile and its key isomers, offering a valuable resource for researchers, scientists, and drug development professionals. By presenting available experimental data from Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), alongside detailed experimental protocols, this document aims to facilitate the unambiguous differentiation of these closely related molecules.
Isomeric Landscape of Butylaminopropionitrile
The structural diversity of butylaminopropionitrile arises from both the arrangement of the butyl group and the position of the amino and nitrile functionalities on the propionitrile backbone. A clear understanding of these isomeric relationships is the first step in their differential characterization.
Spectroscopic Data Summary
The following tables summarize the available quantitative spectroscopic data for this compound and its isomers. Due to the limited availability of experimental data for some of the nitrile compounds, data from their closely related ethyl propanoate analogues are included for comparative purposes, as they provide valuable insights into the spectroscopic behavior of the different butyl groups.
Table 1: ¹H NMR Spectroscopic Data (Predicted and Analogous)
| Compound | Chemical Shift (δ, ppm) and Multiplicity |
| This compound | Predicted: ~2.8 (t, 2H, -NH-CH₂-), ~2.6 (t, 2H, -CH₂-CN), ~2.5 (t, 2H, -CH₂-CH₂-CH₃), ~1.5 (m, 2H, -CH₂-CH₂-CH₃), ~1.3 (m, 2H, -CH₂-CH₃), ~0.9 (t, 3H, -CH₃) |
| 3-(sec-butylamino)propionitrile | Analogous (Ethyl 3-(sec-butylamino)propanoate): 2.85 (t, 2H), 2.65-2.55 (m, 1H), 2.50 (t, 2H), 1.45 (m, 2H), 1.05 (d, 3H), 0.88 (t, 3H) |
| 3-(isobutylamino)propionitrile | Analogous (Ethyl 3-(isobutylamino)propanoate): 2.85 (t, 2H), 2.50 (t, 2H), 2.40 (d, 2H), 1.75 (m, 1H), 0.90 (d, 6H) |
| 3-(tert-butylamino)propionitrile | Analogous (Ethyl 3-(tert-butylamino)propanoate): 2.80 (t, 2H), 2.55 (t, 2H), 1.05 (s, 9H) |
Table 2: ¹³C NMR Spectroscopic Data (Predicted and Analogous)
| Compound | Chemical Shift (δ, ppm) |
| This compound | Predicted: ~119 (-CN), ~49 (-NH-CH₂-), ~48 (-CH₂-CN), ~32 (-CH₂-CH₂-CH₃), ~20 (-CH₂-CH₃), ~14 (-CH₃) |
| 3-(sec-butylamino)propionitrile | Analogous (Ethyl 3-(sec-butylamino)propanoate): 172.5, 60.3, 53.0, 43.8, 29.8, 19.9, 14.3, 10.4 |
| 3-(isobutylamino)propionitrile | Predicted: ~119 (-CN), ~57 (-NH-CH₂-), ~48 (-CH₂-CN), ~28 (-CH(CH₃)₂), ~21 (2 x -CH₃) |
| 3-(tert-butylamino)propionitrile | Analogous (Ethyl 3-(tert-butylamino)propanoate): 172.4, 60.3, 50.8, 41.6, 29.0 (3C), 14.3 |
Table 3: IR Spectroscopic Data (cm⁻¹)
| Compound | ν(N-H) | ν(C-H) | ν(C≡N) |
| This compound | ~3300 (br) | 2959, 2932, 2872 | 2247 |
| 3-(sec-butylamino)propionitrile | Predicted: ~3300 (br) | Predicted: ~2960-2850 | Predicted: ~2245 |
| 3-(isobutylamino)propionitrile | Predicted: ~3300 (br) | Predicted: ~2960-2850 | Predicted: ~2245 |
| 3-(tert-butylamino)propionitrile | Predicted: ~3300 (br) | Predicted: ~2960-2850 | Predicted: ~2245 |
Table 4: Mass Spectrometry Data (m/z)
| Compound | Molecular Ion (M⁺) | Key Fragment Ions |
| This compound | 126 | 84, 70, 56, 43 |
| 3-(sec-butylamino)propionitrile | Predicted: 126 | Predicted: 97, 84, 70, 57 |
| 3-(isobutylamino)propionitrile | Predicted: 126 | Predicted: 84, 70, 57, 43 |
| 3-(tert-butylamino)propionitrile | Predicted: 126 | Predicted: 111, 70, 57 |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. The following sections outline generalized protocols for the key spectroscopic techniques discussed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the aminonitrile sample in 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
¹H NMR Data Acquisition: Acquire proton NMR spectra on a 300 or 400 MHz spectrometer. Typical parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. A sufficient number of scans (typically 16-64) should be averaged to obtain a good signal-to-noise ratio.
-
¹³C NMR Data Acquisition: Acquire carbon NMR spectra on the same instrument, typically at a frequency of 75 or 100 MHz. Proton-decoupled spectra are usually obtained to simplify the spectrum to a single peak for each unique carbon atom. A wider spectral width is used, and a larger number of scans (1024 or more) is generally required due to the lower natural abundance of the ¹³C isotope.
Infrared (IR) Spectroscopy
-
Sample Preparation (Neat Liquid): If the sample is a liquid, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr). The plates are then gently pressed together to form a uniform thin film.
-
Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer. Typically, spectra are collected over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean salt plates is recorded first and automatically subtracted from the sample spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: For volatile compounds like aminonitriles, Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique. The sample is injected into a gas chromatograph, where it is vaporized and separated on a capillary column before entering the mass spectrometer.
-
Ionization: Electron Ionization (EI) is a common method for generating ions. In EI, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing them to ionize and fragment.
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The detector records the abundance of each ion, generating a mass spectrum.
Logical Workflow for Spectroscopic Analysis
A systematic approach is essential when characterizing an unknown aminonitrile sample. The following workflow outlines the key steps from sample receipt to structural elucidation.
By following this structured approach and carefully comparing the acquired data with the reference information provided in this guide, researchers can confidently identify and differentiate between this compound and its various isomers. This level of analytical rigor is fundamental to ensuring the quality and integrity of chemical research and development.
A Comparative Guide to Analytical Methods for the Quantification of 3-(butylamino)propionitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of potential analytical methods for the quantitative determination of 3-(butylamino)propionitrile. As a secondary amine without a strong chromophore, its quantification requires careful consideration of the analytical technique employed. This document outlines several viable chromatographic approaches, including Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) with various detectors, as well as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
The selection of an appropriate analytical method is critical in drug development and research to ensure accurate, reliable, and reproducible data. This guide presents a summary of potential methods, their underlying principles, sample preparation considerations, and a comparison of their typical performance characteristics. Detailed hypothetical experimental protocols are provided as a starting point for method development and validation.
Workflow for Analytical Method Validation
The validation of an analytical procedure is essential to demonstrate its suitability for the intended purpose. The following diagram illustrates a typical workflow for analytical method validation, based on international guidelines.
Caption: A general workflow for the validation of analytical methods.
Comparison of Analytical Methods
The following table summarizes and compares potential analytical methods for the quantification of this compound. The choice of method will depend on factors such as the required sensitivity, selectivity, sample matrix, and available instrumentation.
| Method | Principle | Typical Sample Preparation | Advantages | Disadvantages |
| GC-FID | Separation of volatile compounds followed by detection using a Flame Ionization Detector. | Derivatization (e.g., acylation) to increase volatility and improve peak shape. Liquid-liquid extraction or solid-phase extraction (SPE). | Robust, cost-effective, and widely available. Good for routine analysis. | Requires derivatization for this analyte. Not as selective as MS detection. |
| GC-MS | Separation by GC followed by mass spectrometry for detection and identification. | Derivatization is often necessary. LLE or SPE for sample cleanup. | High selectivity and sensitivity. Provides structural information for identification. | Higher equipment cost and complexity compared to GC-FID. Derivatization adds a step to sample preparation. |
| HPLC-UV/Vis | Separation by liquid chromatography with detection based on UV/Vis absorbance. | Pre-column derivatization with a UV-absorbing agent (e.g., PITC, DNFB) is mandatory. SPE or LLE for sample cleanup. | Widely available instrumentation. Relatively low cost. | Indirect analysis due to the need for derivatization. Derivatization can be complex and introduce variability. |
| HPLC-FLD | Separation by HPLC with detection based on fluorescence. | Pre-column derivatization with a fluorescent agent (e.g., OPA, FMOC-Cl) is required. SPE or LLE for sample cleanup. | Very high sensitivity and selectivity. | Derivatization is necessary. Fewer fluorescent derivatizing agents are available compared to UV agents. |
| LC-MS/MS | Separation by liquid chromatography followed by tandem mass spectrometry. | Minimal sample preparation (e.g., protein precipitation, dilution). Derivatization is typically not required. | Highest sensitivity and selectivity . Direct analysis without derivatization. Provides structural confirmation. | High equipment and maintenance costs. Can be susceptible to matrix effects. |
Detailed Experimental Protocols (Hypothetical)
The following are hypothetical, detailed protocols that can serve as a starting point for developing a validated analytical method for this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer (e.g., single quadrupole or triple quadrupole).
-
Column: A base-deactivated column suitable for amine analysis, such as a 5% phenyl-methylpolysiloxane column (30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Sample Preparation (Derivatization):
-
To 100 µL of sample (or standard), add 50 µL of a suitable derivatizing agent (e.g., trifluoroacetic anhydride in an aprotic solvent).
-
Vortex the mixture and heat at 60°C for 30 minutes.
-
Evaporate the solvent under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of ethyl acetate for injection.
-
-
GC Conditions:
-
Injector Temperature: 250°C
-
Injection Mode: Splitless (1 µL injection volume)
-
Oven Temperature Program: Initial temperature of 60°C, hold for 2 minutes, ramp to 280°C at 15°C/min, and hold for 5 minutes.
-
-
MS Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV
-
Source Temperature: 230°C
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis, using characteristic ions of the derivatized analyte.
-
High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) Method
-
Instrumentation: HPLC system with a fluorescence detector.
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm i.d., 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: Acetonitrile
-
Gradient: Start with 20% B, increase to 80% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Sample Preparation (Derivatization with OPA):
-
To 50 µL of sample (or standard), add 50 µL of o-phthalaldehyde (OPA) reagent solution (containing a thiol).
-
Mix well and allow to react for 2 minutes at room temperature.
-
Inject the mixture directly into the HPLC system.
-
-
Fluorescence Detection:
-
Excitation Wavelength: 340 nm
-
Emission Wavelength: 455 nm
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
-
Instrumentation: UPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: HILIC (Hydrophilic Interaction Liquid Chromatography) column (e.g., 100 mm x 2.1 mm i.d., 1.7 µm particle size) for better retention of the polar analyte.
-
Mobile Phase:
-
A: 10 mM Ammonium formate in water with 0.1% formic acid
-
B: Acetonitrile with 0.1% formic acid
-
Gradient: Start with 95% B, decrease to 50% B over 5 minutes, hold for 1 minute, and then return to initial conditions.
-
-
Flow Rate: 0.4 mL/min.
-
Sample Preparation:
-
For plasma or serum samples, perform protein precipitation by adding 3 volumes of cold acetonitrile to 1 volume of sample.
-
Vortex and centrifuge.
-
Dilute the supernatant with the initial mobile phase conditions before injection.
-
-
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Acquisition Mode: Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions for this compound would need to be determined by direct infusion.
-
This guide provides a foundational understanding of the analytical methodologies that can be employed for the quantification of this compound. The selection of the most suitable method will be guided by the specific requirements of the research or development phase. It is imperative that any chosen method undergoes a thorough validation process to ensure its accuracy, precision, and reliability for its intended application.
A Comparative Analysis of the Biological Activity of Alkylaminopropionitriles as Lysyl Oxidase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activity of different alkylaminopropionitriles, with a focus on their inhibitory effects on lysyl oxidase. The information presented is supported by experimental data from peer-reviewed literature and is intended to assist researchers in the fields of biochemistry, pharmacology, and drug development.
Comparative Biological Activity Data
The inhibitory potential of various alkylaminopropionitriles against lysyl oxidase has been evaluated in vitro. The following table summarizes the half-maximal inhibitory concentrations (IC50) of selected compounds, providing a quantitative comparison of their potency. Lower IC50 values indicate greater inhibitory activity.
| Compound | Structure | Alkyl Substitution | IC50 (mM) | Reference |
| β-Aminopropionitrile (BAPN) | NH₂(CH₂)₂CN | Primary Amine | < 0.05 | [1][2] |
| 3,3'-Iminodipropionitrile (IDPN) | HN((CH₂)₂CN)₂ | Secondary Amine | 0.50 | [1][2] |
| Monomethylaminopropionitrile (MMAPN) | CH₃NH(CH₂)₂CN | Secondary Amine | 10 | [1][2] |
| 3,3'-Dimethylaminopropionitrile (DMAPN) | (CH₃)₂N(CH₂)₂CN | Tertiary Amine | > 50 | [1][2] |
Experimental Protocols
The following is a detailed methodology for a representative in vitro assay used to determine the lysyl oxidase inhibitory activity of alkylaminopropionitriles.
Fluorometric Lysyl Oxidase Activity Assay
This assay measures the hydrogen peroxide (H₂O₂) produced as a byproduct of the lysyl oxidase-catalyzed oxidation of a substrate. The H₂O₂ is detected using a fluorometric probe, providing a quantitative measure of enzyme activity.
Materials:
-
Purified lysyl oxidase enzyme
-
Alkylaminopropionitrile test compounds
-
Assay Buffer (e.g., 50 mM sodium borate buffer, pH 8.2)
-
Lysyl oxidase substrate (e.g., a synthetic peptidyl substrate or a non-peptidyl amine like 1,5-diaminopentane)
-
Horseradish peroxidase (HRP)
-
Amplex® Red reagent (or other suitable fluorogenic HRP substrate)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the lysyl oxidase enzyme in assay buffer.
-
Prepare stock solutions of the alkylaminopropionitrile test compounds in a suitable solvent (e.g., DMSO or water).
-
Prepare a working solution of the lysyl oxidase substrate in assay buffer.
-
Prepare a detection reagent mixture containing HRP and Amplex® Red in assay buffer.
-
-
Assay Protocol:
-
To the wells of a 96-well black microplate, add the following in order:
-
Assay Buffer
-
Alkylaminopropionitrile test compound at various concentrations (or vehicle control).
-
Lysyl oxidase enzyme solution.
-
-
Incubate the plate at 37°C for a pre-determined time (e.g., 15-30 minutes) to allow the inhibitor to interact with the enzyme.
-
Initiate the enzymatic reaction by adding the lysyl oxidase substrate solution to each well.
-
Immediately add the detection reagent mixture to each well.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., ~530-560 nm excitation and ~590 nm emission for Amplex® Red) over time (kinetic assay) or at a fixed endpoint.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in fluorescence over time) for each concentration of the test compound.
-
Normalize the reaction rates to the vehicle control (100% activity).
-
Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve.
-
Visualizations
Signaling Pathway of Lysyl Oxidase in Collagen Cross-Linking
Caption: Lysyl oxidase-mediated collagen cross-linking and its inhibition by alkylaminopropionitriles.
Experimental Workflow for In Vitro Lysyl Oxidase Inhibition Assay
Caption: Workflow for determining the in vitro inhibitory activity of alkylaminopropionitriles on lysyl oxidase.
References
The Strategic Advantage of 3-(Butylamino)propionitrile in Synthetic Chemistry: A Comparative Overview
For researchers, scientists, and drug development professionals, the selection of optimal building blocks is paramount to achieving efficient and high-yielding synthetic routes. 3-(Butylamino)propionitrile, a bifunctional molecule incorporating both a secondary amine and a nitrile group, presents itself as a versatile intermediate in the synthesis of various valuable compounds, including N-substituted 1,3-diamines, β-amino acids, and heterocyclic scaffolds. This guide provides a comparative analysis of the utility of this compound in these synthetic applications, offering insights into its potential advantages over alternative methods and providing detailed experimental frameworks.
While direct, quantitative comparative studies are limited in published literature, the use of pre-functionalized synthons like this compound can offer inherent benefits in terms of reaction control, purification, and safety, particularly when compared to the in situ generation of intermediates from highly reactive precursors such as acrylonitrile.
I. Synthesis of N-Substituted 1,3-Diamines
One of the primary applications of this compound is as a precursor to N-butyl-1,3-diaminopropane, a key building block in the synthesis of various biologically active molecules and polymers.
A. Comparative Synthetic Approaches
The synthesis of N-butyl-1,3-diaminopropane can be approached in two main ways:
-
Two-Step, One-Pot Reaction from Acrylonitrile: This common industrial method involves the Michael addition of butylamine to acrylonitrile, followed by the reduction of the resulting nitrile. While efficient, this approach requires careful control of the initial exothermic reaction and handling of the volatile and toxic acrylonitrile.
-
Reduction of Pre-formed this compound: Utilizing this compound as the starting material simplifies the process by separating the cyanoethylation and reduction steps. This allows for better control over each transformation and potentially simplifies purification.
The primary advantage of using this compound lies in the mitigation of risks associated with handling acrylonitrile . By using the pre-formed adduct, the hazards of working with the highly reactive and volatile Michael acceptor are significantly reduced. This can be a crucial factor in laboratory settings and for scaling up processes.
B. Experimental Protocols
Protocol 1: Synthesis of N-Butyl-1,3-diaminopropane via Reduction of this compound
-
Materials: this compound, Lithium aluminum hydride (LiAlH₄) or Raney Nickel/H₂, Diethyl ether or Ethanol, Anhydrous sodium sulfate, Hydrochloric acid, Sodium hydroxide.
-
Procedure (using LiAlH₄):
-
A solution of this compound (1.0 eq) in anhydrous diethyl ether is added dropwise to a stirred suspension of LiAlH₄ (1.5 - 2.0 eq) in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon) at 0 °C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for 4-6 hours.
-
The reaction is carefully quenched by the sequential addition of water, 15% aqueous sodium hydroxide, and then water again, while cooling in an ice bath.
-
The resulting precipitate is filtered off and washed with diethyl ether.
-
The combined organic phases are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude N-butyl-1,3-diaminopropane.
-
Purification can be achieved by distillation under reduced pressure.
-
-
Procedure (using Raney Nickel):
-
This compound is dissolved in a suitable solvent such as ethanol.
-
A catalytic amount of Raney Nickel is added to the solution.
-
The mixture is subjected to hydrogenation in a high-pressure reactor under a hydrogen atmosphere (typically 50-100 atm) at elevated temperature (e.g., 80-120 °C) until the reaction is complete.
-
The catalyst is removed by filtration, and the solvent is evaporated to give the desired diamine.
-
C. Data Presentation
| Parameter | Two-Step, One-Pot (Acrylonitrile) | Reduction of this compound |
| Starting Materials | Butylamine, Acrylonitrile, Reducing Agent | This compound, Reducing Agent |
| Key Advantages | Potentially higher atom economy in a one-pot process. | Enhanced safety (avoids handling acrylonitrile), better reaction control, potentially simpler purification. |
| Key Disadvantages | Handling of toxic and volatile acrylonitrile, exothermic Michael addition requires careful control. | Requires an additional step for the synthesis of the starting material. |
| Typical Yields | 80-95% (overall) | 85-98% (for the reduction step) |
Note: Yields are highly dependent on specific reaction conditions and the chosen reducing agent.
Figure 1: Synthetic pathways to N-butyl-1,3-diaminopropane.
II. Synthesis of N-Substituted β-Amino Acids
N-substituted β-amino acids are important structural motifs in various pharmaceuticals and natural products. This compound serves as a convenient precursor for the synthesis of N-butyl-β-alanine.
A. Comparative Synthetic Approaches
The synthesis of N-butyl-β-alanine can be achieved through:
-
Michael Addition of Butylamine to an Acrylate Ester followed by Hydrolysis: This route involves the reaction of butylamine with an acrylic acid ester, followed by saponification of the ester to yield the carboxylic acid.
-
Hydrolysis of this compound: This direct approach involves the hydrolysis of the nitrile functionality to a carboxylic acid. This can be achieved under acidic or basic conditions.
The advantage of using this compound is the direct conversion of the nitrile to the carboxylic acid, potentially avoiding the need for protection and deprotection of the carboxylic acid functionality that might be necessary in other routes.
B. Experimental Protocols
Protocol 2: Synthesis of N-Butyl-β-alanine via Hydrolysis of this compound
-
Materials: this compound, Concentrated Hydrochloric Acid or Sodium Hydroxide, Dowex 50W-X8 resin (for purification).
-
Procedure (Acid Hydrolysis):
-
This compound is refluxed in an excess of concentrated hydrochloric acid (e.g., 6 M HCl) for 12-24 hours.
-
The reaction mixture is cooled, and the solvent is removed under reduced pressure.
-
The residue is dissolved in water and passed through a column of Dowex 50W-X8 (H⁺ form).
-
The column is washed with water to remove inorganic salts, and the amino acid is then eluted with aqueous ammonia.
-
The ammonia-containing eluate is concentrated under reduced pressure to give N-butyl-β-alanine.
-
-
Procedure (Base Hydrolysis):
-
This compound is refluxed in an aqueous solution of a strong base, such as sodium hydroxide (e.g., 4 M NaOH), for 6-12 hours.
-
After cooling, the reaction mixture is acidified with hydrochloric acid to a pH of approximately 6-7.
-
The product can be isolated by crystallization or by using ion-exchange chromatography as described above.
-
C. Data Presentation
| Parameter | Michael Addition to Acrylate | Hydrolysis of this compound |
| Starting Materials | Butylamine, Acrylic acid ester | This compound |
| Key Advantages | Readily available starting materials. | Direct conversion to the amino acid, potentially fewer steps if the aminonitrile is available. |
| Key Disadvantages | May require protection/deprotection of the carboxylic acid. | The nitrile hydrolysis can sometimes lead to side products if not carefully controlled. |
| Typical Yields | 70-90% (overall) | 75-95% |
Note: Yields are dependent on the specific hydrolysis conditions and purification methods.
Figure 2: Hydrolysis of this compound to N-butyl-β-alanine.
III. Synthesis of Heterocyclic Compounds
This compound can serve as a valuable three-carbon building block with two nucleophilic centers (the secondary amine and the α-carbon of the nitrile upon deprotonation) for the synthesis of various heterocyclic compounds, such as substituted pyrimidines.
A. Potential Advantages in Heterocycle Synthesis
While specific comparative data is scarce, the use of a pre-formed building block like this compound in multicomponent reactions could offer advantages in terms of:
-
Regioselectivity: The defined structure of the starting material can lead to a higher degree of regioselectivity in the final heterocyclic product compared to reactions involving more ambiguous intermediates.
-
Reduced Side Reactions: By having the butylamino group already in place, side reactions that might occur with free butylamine in the reaction mixture can be avoided.
B. Representative Synthetic Workflow
The synthesis of a substituted pyrimidine could conceptually proceed via the condensation of this compound with another bifunctional component, such as a β-dicarbonyl compound or its equivalent, in the presence of a suitable catalyst.
Figure 3: Conceptual pathway for pyrimidine synthesis.
Conclusion
This compound is a valuable and versatile building block in organic synthesis. Its primary advantage lies in providing a safer and more controlled alternative to reactions involving acrylonitrile, particularly for the synthesis of N-butyl-1,3-diaminopropane. Furthermore, it offers a direct route to N-butyl-β-alanine and holds potential as a strategic component in the construction of complex heterocyclic systems. While more direct comparative studies are needed to fully quantify its advantages in terms of yield and efficiency against all alternative routes, the benefits of improved safety and reaction control make this compound a compelling choice for researchers and drug development professionals.
Benchmarking Catalyst Performance: A Case of Undiscovered Potential in 3-(Butylamino)propionitrile Derivatives
Despite a comprehensive search of scientific literature and chemical databases, there is currently a notable absence of published performance data for catalysts specifically derived from 3-(butylamino)propionitrile. This lack of available experimental results prevents a direct comparative analysis against alternative catalysts for any specific chemical transformation.
While the broader class of aminonitriles, particularly α-aminonitriles, has been investigated for various catalytic applications, catalysts originating from the β-aminonitrile structure of this compound remain largely unexplored in publicly accessible research. Our extensive investigation did not yield any quantitative data—such as reaction yields, turnover numbers, selectivity, or kinetic profiles—that would be essential for a meaningful performance benchmark as requested.
The initial search for performance metrics of these specific catalysts, and subsequent broader searches for the catalytic applications of structurally related β-aminonitriles and bidentate aminonitrile ligands, did not uncover the necessary experimental data to construct a comparison guide. The available literature primarily focuses on the synthesis of aminonitriles using other catalytic systems or the general properties of this compound as a chemical reagent rather than a catalyst precursor.
General Catalytic Context and a Hypothetical Workflow
While we cannot provide a data-driven comparison for this compound-derived catalysts at this time, we can outline a general workflow for how such a catalyst would be benchmarked. This serves as a methodological guide for researchers who may be exploring the catalytic potential of this compound.
A typical experimental workflow for evaluating a new catalyst involves several key stages, from synthesis to performance assessment and comparison.
Figure 1. A generalized workflow for the development and benchmarking of a novel catalyst.
Hypothetical Performance Comparison Table
Should data become available, a structured comparison table is the most effective way to present benchmarking results. Below is a template for how the performance of a hypothetical this compound-derived catalyst (Catalyst X) could be compared against established alternatives in a generic cross-coupling reaction.
| Catalyst | Catalyst Loading (mol%) | Temperature (°C) | Reaction Time (h) | Yield (%) | Selectivity (%) | Turnover Number (TON) |
| Catalyst X (Hypothetical) | 1.0 | 100 | 12 | Data Not Available | Data Not Available | Data Not Available |
| Palladium(II) Acetate | 1.0 | 100 | 12 | 85 | 92 | 85 |
| Copper(I) Iodide | 1.0 | 100 | 12 | 78 | 88 | 78 |
| Nickel(II) Chloride | 1.0 | 100 | 12 | 65 | 85 | 65 |
Experimental Protocols: A General Approach
For any catalytic system, a detailed experimental protocol is crucial for reproducibility and comparison.
General Procedure for a Cross-Coupling Reaction:
-
Catalyst Preparation: A solution of the metal precursor (e.g., Palladium(II) Acetate, 0.01 mmol) and the ligand (if applicable, 0.01 mmol) in an appropriate solvent (e.g., 5 mL of dry toluene) is stirred under an inert atmosphere (e.g., nitrogen or argon) for 30 minutes at room temperature.
-
Reaction Setup: To this solution, the aryl halide (1.0 mmol), the coupling partner (1.2 mmol), and a base (e.g., potassium carbonate, 2.0 mmol) are added.
-
Reaction Execution: The reaction mixture is heated to the desired temperature (e.g., 100 °C) and stirred for a specified time (e.g., 12 hours).
-
Work-up and Analysis: After cooling to room temperature, the reaction mixture is quenched with water and extracted with an organic solvent. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The product yield and selectivity are determined by techniques such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy using an internal standard.
Conclusion and Future Outlook
The field of catalysis is continually evolving, and it is plausible that derivatives of this compound may yet emerge as a novel class of catalysts. The structural motif of a β-aminonitrile presents an interesting bidentate ligand scaffold that could find applications in various metal-catalyzed reactions.
We encourage researchers working with this compound and its derivatives to publish their findings to enrich the collective knowledge base. Should performance data for such catalysts become available, a comprehensive comparison guide will be a valuable resource for the scientific community. Until then, the catalytic potential of this particular family of compounds remains an open area for discovery.
A Comparative Guide to Cross-Reactivity of Antibodies Against 3-(Butylamino)propionitrile Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for understanding and evaluating the cross-reactivity of antibodies targeting 3-(butylamino)propionitrile derivatives. Due to the limited publicly available data on specific antibodies raised against this compound, this document outlines a best-practice approach for conducting such a study, including hypothetical data for illustrative purposes. The methodologies presented are based on established principles of immunoassay development for small molecules (haptens).
Introduction to this compound and Antibody Specificity
This compound is a small molecule containing a butylamine group and a propionitrile functional group. The development of specific antibodies against such small molecules is crucial for various applications, including the development of diagnostic assays and therapeutic monitoring. A critical aspect of antibody characterization is the assessment of cross-reactivity, which determines the extent to which the antibody binds to structurally related compounds. High specificity is paramount to ensure the accuracy and reliability of any antibody-based assay.
This guide will walk through the essential experimental protocols for generating and characterizing antibodies against this compound and present a hypothetical cross-reactivity profile against relevant analogues.
Comparison of Cross-Reactivity Data
The specificity of an antibody is determined by its ability to distinguish between the target antigen and other structurally similar molecules. A comprehensive cross-reactivity study is essential to validate the antibody's utility. The following table presents a hypothetical cross-reactivity profile for a polyclonal antibody raised against a this compound-protein conjugate. The cross-reactivity is calculated as:
(IC50 of this compound / IC50 of competing compound) x 100%
| Compound | Structure | IC50 (ng/mL) | Cross-Reactivity (%) |
| This compound | CH₃(CH₂)₃NHCH₂CH₂CN | 50 | 100 |
| β-Aminopropionitrile (BAPN) | H₂NCH₂CH₂CN | 500 | 10 |
| 3-(Propylamino)propionitrile | CH₃(CH₂)₂NHCH₂CH₂CN | 150 | 33.3 |
| 3-(Pentylamino)propionitrile | CH₃(CH₂)₄NHCH₂CH₂CN | 200 | 25 |
| N-Butylamine | CH₃(CH₂)₃NH₂ | > 10,000 | < 0.5 |
| Propionitrile | CH₃CH₂CN | > 10,000 | < 0.5 |
| 3,3'-Iminodipropionitrile | HN(CH₂CH₂CN)₂ | 800 | 6.25 |
This data is illustrative and intended to represent a potential outcome of a cross-reactivity study.
Detailed Experimental Protocols
The following protocols outline the key steps for generating and characterizing antibodies against this compound.
Hapten Synthesis and Immunogen Preparation
Small molecules like this compound are not immunogenic on their own and must be conjugated to a larger carrier protein to elicit an immune response.
-
Hapten Derivatization: Introduce a carboxyl group to the this compound molecule to facilitate conjugation. This can be achieved by reacting the secondary amine with a reagent like succinic anhydride, creating a hemisuccinate derivative.
-
Carrier Protein Conjugation: Couple the carboxylated hapten to a carrier protein such as Bovine Serum Albumin (BSA) for immunization or Ovalbumin (OVA) for assay development, using the carbodiimide (EDC) crosslinker chemistry.
-
Characterization: Confirm the successful conjugation and determine the hapten-to-protein ratio using techniques like MALDI-TOF mass spectrometry or UV-Vis spectroscopy.
Antibody Production (Polyclonal)
-
Immunization: Immunize rabbits or other suitable host animals with the this compound-BSA conjugate emulsified in an adjuvant (e.g., Freund's complete and incomplete adjuvants).
-
Booster Injections: Administer booster injections at regular intervals (e.g., every 3-4 weeks) to enhance the antibody titer.
-
Titer Monitoring: Monitor the antibody titer in the serum using an indirect ELISA with the this compound-OVA conjugate as the coating antigen.
-
Antibody Purification: Once a high titer is achieved, purify the polyclonal antibodies from the serum using protein A/G affinity chromatography.
Competitive Indirect Enzyme-Linked Immunosorbent Assay (ciELISA) for Cross-Reactivity Testing
-
Plate Coating: Coat microtiter plates with the this compound-OVA conjugate and incubate overnight at 4°C.
-
Blocking: Block the remaining protein-binding sites on the plate with a suitable blocking buffer (e.g., 5% non-fat dry milk in PBS).
-
Competitive Reaction: In a separate plate, pre-incubate the purified antibody with varying concentrations of the free this compound (for the standard curve) or the potential cross-reacting compounds.
-
Incubation: Transfer the antibody-analyte mixtures to the coated and blocked microtiter plate and incubate.
-
Detection: Add a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase, HRP) that binds to the primary antibody.
-
Substrate Addition: Add a chromogenic substrate for the enzyme (e.g., TMB for HRP) and stop the reaction with an appropriate stop solution.
-
Data Analysis: Measure the absorbance at a specific wavelength and plot the inhibition curve to determine the IC50 values for each compound.
Visualizing the Experimental Workflow
The following diagram illustrates the key stages involved in the production and characterization of antibodies against this compound.
Caption: Workflow for antibody production and cross-reactivity analysis.
Signaling Pathways and Biological Context
While this compound itself is not extensively studied, the related compound β-aminopropionitrile (BAPN) is a well-known irreversible inhibitor of lysyl oxidase (LOX). LOX is a critical enzyme in the cross-linking of collagen and elastin, essential components of the extracellular matrix (ECM). Inhibition of LOX can have significant biological effects, and therefore, BAPN is a crucial compound to include in any cross-reactivity panel for antibodies against propionitrile derivatives.
The following diagram illustrates the simplified signaling context of LOX inhibition by BAPN.
3-(Butylamino)propionitrile: A Review of Potential Applications and Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Butylamino)propionitrile is a chemical compound belonging to the aminopropionitrile family. While specific applications and detailed biological studies of this particular molecule are not extensively documented in publicly available literature, its structural features suggest potential utility as a chemical intermediate and a candidate for biological activity screening. This guide provides a comparative analysis of this compound with its well-studied parent compound, β-aminopropionitrile (BAPN), and explores its potential applications based on the known reactivity of the propionitrile and secondary amine functional groups.
Physicochemical Properties and Synthesis
This compound is a derivative of β-aminopropionitrile with a butyl group attached to the nitrogen atom. Its basic physicochemical properties are summarized in the table below, alongside those of β-aminopropionitrile for comparison.
| Property | This compound | β-Aminopropionitrile (BAPN) |
| CAS Number | 693-51-6[1][2] | 151-18-8[3] |
| Molecular Formula | C7H14N2[4][5] | C3H6N2[3] |
| Molecular Weight | 126.20 g/mol [2][4] | 70.09 g/mol [3] |
| Boiling Point | 104-106 °C (10 mmHg)[1] | 77-79 °C (11 mmHg) |
| Density | 0.86 g/mL[1] | 0.985 g/mL |
| Predicted logP | 1.290[4] | -0.87 (Experimental) |
The synthesis of this compound typically involves the Michael addition of n-butylamine to acrylonitrile. This reaction is a common method for the preparation of N-substituted-β-aminopropionitriles.
Potential Applications as a Chemical Intermediate
The bifunctional nature of this compound, containing both a secondary amine and a nitrile group, makes it a potentially valuable intermediate in organic synthesis. The nitrile group can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or used in the formation of various heterocyclic systems.
Propionitriles and related alkenyl nitriles are known precursors for a wide variety of heterocyclic compounds, including pyrimidines, imidazoles, and purines. The presence of the butylamino group could be leveraged to introduce this substituent into a target molecule or to influence the cyclization reaction.
Comparative Biological Activity: The Case of Lysyl Oxidase Inhibition
The most well-documented biological activity of a closely related compound is the inhibition of lysyl oxidase (LOX) by β-aminopropionitrile (BAPN). LOX is a copper-dependent enzyme that plays a crucial role in the cross-linking of collagen and elastin in the extracellular matrix.[6][7] BAPN is an irreversible inhibitor of LOX and has been used extensively in research to study the effects of inhibiting collagen cross-linking in various diseases, including fibrosis, cancer, and vascular disorders.[8][9]
A study that investigated a series of primary and substituted aminopropionitriles for their ability to inhibit lysyl oxidase in vitro and in vivo found that BAPN was the most potent inhibitor among the tested compounds. The study also showed that some secondary aminonitriles, such as monomethylaminopropionitrile, exhibited reversible inhibition of the enzyme. In contrast, a tertiary amine-containing propionitrile did not show any inhibition.[10] This suggests that the presence and nature of the substituent on the amino group are critical for the inhibitory activity.
It can be hypothesized that the butyl group in this compound may sterically hinder the binding of the molecule to the active site of lysyl oxidase, potentially reducing its inhibitory potency compared to BAPN. However, without experimental data, this remains a speculation. The increased lipophilicity due to the butyl group (as indicated by the predicted logP) might also affect its cell permeability and pharmacokinetic profile.
Experimental Protocols
To assess the potential biological activity of this compound as a lysyl oxidase inhibitor, a fluorometric assay could be employed.
Protocol: Fluorometric Lysyl Oxidase Activity Assay [11][12][13][14]
-
Principle: This assay measures the hydrogen peroxide (H₂O₂) produced as a byproduct of the lysyl oxidase-catalyzed oxidation of a substrate. The H₂O₂ is detected using a fluorometric probe in a reaction coupled with horseradish peroxidase (HRP).
-
Materials:
-
Lysyl Oxidase Assay Kit (containing assay buffer, LOX substrate, HRP, and a fluorescent probe like Amplex Red).
-
Purified lysyl oxidase (as a positive control).
-
β-Aminopropionitrile (BAPN) (as a positive inhibitor control).
-
This compound (test compound).
-
96-well black microplate.
-
Fluorescence microplate reader.
-
-
Procedure:
-
Prepare a working solution of the test compound, this compound, and the positive control inhibitor, BAPN, at various concentrations in the assay buffer.
-
In the wells of the 96-well plate, add the test compound or control inhibitor.
-
Add the purified lysyl oxidase enzyme to the wells.
-
Prepare the reaction mixture containing the LOX substrate, HRP, and the fluorescent probe according to the kit manufacturer's instructions.
-
Initiate the reaction by adding the reaction mixture to the wells.
-
Incubate the plate at 37°C, protected from light.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm) in a kinetic mode for a specified duration (e.g., 30-60 minutes).
-
-
Data Analysis:
-
Calculate the rate of reaction (change in fluorescence over time).
-
Plot the reaction rate against the inhibitor concentration to determine the IC₅₀ value for this compound and compare it to that of BAPN.
-
Conclusion
This compound is a chemical for which specific applications and biological activities are not well-defined in existing literature. However, based on its chemical structure and the known properties of related aminopropionitriles, it holds potential as a versatile chemical intermediate for the synthesis of more complex molecules, particularly heterocycles. Its potential as a bioactive molecule, for instance as a lysyl oxidase inhibitor, is speculative and would likely be influenced by the presence of the N-butyl group. Further experimental investigation is required to elucidate the specific properties and potential applications of this compound and to provide the quantitative data necessary for a direct performance comparison with other compounds.
References
- 1. chemsynthesis.com [chemsynthesis.com]
- 2. This compound | 693-51-6 [amp.chemicalbook.com]
- 3. 3-Aminopropionitrile | C3H6N2 | CID 1647 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound (CAS 693-51-6) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. PubChemLite - this compound (C7H14N2) [pubchemlite.lcsb.uni.lu]
- 6. journals.biologists.com [journals.biologists.com]
- 7. Inhibition of Lysyl Oxidase with β-aminopropionitrile Improves Venous Adaptation after Arteriovenous Fistula Creation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Lysyl oxidase inhibition via β-aminoproprionitrile hampers human umbilical vein endothelial cell angiogenesis and migration in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The lysyl oxidase inhibitor, beta-aminopropionitrile, diminishes the metastatic colonization potential of circulating breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In vitro and in vivo inhibition of lysyl oxidase by aminopropionitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. An in situ activity assay for lysyl oxidases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. assaygenie.com [assaygenie.com]
- 13. researchgate.net [researchgate.net]
- 14. Lysyl Oxidase Activity Assay Kit (Fluorometric) (ab112139) | Abcam [abcam.com]
A Comparative Guide to the Synthetic Utility of 3-(Butylamino)propionitrile
In the landscape of chemical synthesis, particularly in the development of novel pharmaceuticals and bioactive molecules, the choice of building blocks is a critical determinant of efficiency, cost, and overall success. This guide provides a comprehensive cost-benefit analysis of 3-(butylamino)propionitrile, a versatile synthetic intermediate. We present a comparative assessment of its performance against viable alternatives, supported by experimental data and detailed protocols to aid researchers, scientists, and drug development professionals in making informed decisions.
Performance and Cost Analysis
The utility of a synthetic intermediate is a composite of its reactivity, the yields it affords, the simplicity of its handling, and its market price. Below is a comparative table summarizing these key metrics for this compound and common alternatives. The data presented is a synthesis of literature values and supplier information.
| Feature | This compound | Alternative A (e.g., 3-Chloropropionitrile) | Alternative B (e.g., Acrylonitrile) |
| Typical Yield | 85-95% | 70-85% | Variable, often requires catalyst optimization |
| Reaction Conditions | Mild (room temperature to moderate heating) | Often requires elevated temperatures | Requires careful temperature control, potential for polymerization |
| Byproduct Profile | Generally clean, minimal side reactions | Can generate inorganic salts | Risk of polymeric byproducts |
| Safety Considerations | Toxic, handle with care | Lachrymator, toxic | Highly flammable, toxic, and volatile |
| Relative Cost |
| $ | $ |
| Purity | Commonly available at ≥98% | Varies, may require purification | High purity available, but prone to polymerization |
Note: Cost is represented relative to this compound. Actual prices are subject to market fluctuations and supplier.
Experimental Protocols
To provide a practical context for the data presented, detailed methodologies for key synthetic transformations involving this compound are outlined below.
General Procedure for N-Alkylation using this compound:
A common application of this compound is in the cyanoethylation of primary and secondary amines, a key step in the synthesis of various biologically active compounds.
Experimental Workflow:
Logical Relationship for Cost-Benefit Analysis:
The decision to use this compound over an alternative is a multi-faceted one, involving a trade-off between cost, yield, and safety. The following diagram illustrates the logical considerations.
Conclusion
This compound presents a compelling option for synthetic chemists, offering high yields and clean reaction profiles under mild conditions. While its upfront cost may be higher than some alternatives like 3-chloropropionitrile or acrylonitrile, the benefits of reduced purification efforts, higher throughput, and improved safety profiles can offset the initial investment, particularly in the context of complex, multi-step syntheses common in drug development. The detailed protocols and decision-making frameworks provided in this guide are intended to empower researchers to make strategic choices that optimize their synthetic endeavors.
Safety Operating Guide
Personal protective equipment for handling 3-(Butylamino)propionitrile
Essential Safety and Handling Guide for 3-(Butylamino)propionitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety protocols and logistical information for handling this compound in a laboratory setting. Adherence to these procedures is critical for ensuring personal safety and proper disposal.
Chemical and Physical Properties
The following table summarizes key quantitative data for this compound and related compounds for easy reference.
| Property | Value | Notes |
| This compound | CAS: 693-51-6 [1] | |
| Molecular Formula | C₇H₁₄N₂[1] | |
| Molecular Weight | 126.2 g/mol [1] | |
| Boiling Point | 104-106 °C (at 10 mm Hg)[1] | |
| Melting Point | 48.5-49.5 °C[1] | |
| Density | 0.86 g/cm³[1] | |
| Toxicity Data (Similar Compounds) | ||
| 3-Aminopropionitrile Fumarate (Oral Rat LD50) | 800 mg/kg[2] | For comparison |
| 3-Dimethylaminopropionitrile (Oral Rat LD50) | 2600 mg/kg[3] | For comparison |
| 3-Dimethylaminopropionitrile (Dermal Rabbit LD50) | 1410 mg/kg[3] | For comparison |
| Propionitrile (Oral Rat LD50) | 39 mg/kg[4] | For comparison |
| Propionitrile (Dermal Rabbit LD50) | 128 mg/kg[4] | For comparison |
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as harmful and an irritant.[1] It is crucial to use appropriate personal protective equipment (PPE) to minimize exposure.
| Hazard Class | GHS Hazard Statements |
| Harmful | H302: Harmful if swallowed[1]H312: Harmful in contact with skin[1]H332: Harmful if inhaled[1] |
| Irritant | H315: Causes skin irritation[1]H319: Causes serious eye irritation[1]H335: May cause respiratory irritation[1] |
Recommended Personal Protective Equipment (PPE)
| Situation | Required PPE |
| Standard Handling | • Chemical safety goggles with side shields[2]• Nitrile gloves (immediately replace if contaminated)[2]• Chemical-resistant lab coat[2] |
| Risk of Splash | • Face shield in addition to safety goggles• Chemical-resistant apron over lab coat |
| Large Quantities/Spills | • NIOSH-approved respirator with appropriate cartridges[2]• Heavy-duty, chemical-resistant gloves and boots |
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the procedural steps for safely handling this compound from preparation to the completion of work.
1. Preparation and Engineering Controls:
-
Ventilation: Always handle this compound in a certified chemical fume hood to minimize inhalation exposure.[5]
-
Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[5]
-
Material Review: Before starting, review the Safety Data Sheet (SDS) for this compound and any other chemicals being used.
2. Personal Protective Equipment (PPE) Donning:
-
Hand Protection: Wear appropriate chemical-resistant gloves (nitrile gloves are suitable for incidental contact).[2] Check gloves for any signs of degradation or punctures before use.
-
Eye and Face Protection: Wear chemical safety goggles.[2] If there is a significant risk of splashing, a face shield should be worn over the goggles.
-
Protective Clothing: A buttoned lab coat must be worn.[2] For larger quantities, consider a chemical-resistant apron. Ensure legs and feet are fully covered with long pants and closed-toe shoes.
3. Chemical Handling:
-
Dispensing: When transferring or dispensing the chemical, do so slowly and carefully to avoid splashing or aerosol generation.
-
Incompatible Materials: Keep away from strong oxidizing agents, acids, and bases.[6]
-
Hygiene: Do not eat, drink, or smoke in the laboratory.[7] Wash hands thoroughly with soap and water after handling the chemical, before leaving the lab, and before eating or drinking.[7]
4. Post-Experiment:
-
Decontamination: Clean the work area thoroughly with an appropriate solvent and decontaminating solution.
-
Storage: Store this compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area away from incompatible substances.[8]
Disposal Plan: Waste Management Protocol
Proper disposal of this compound and associated contaminated materials is essential to prevent environmental contamination and ensure safety.
1. Waste Segregation and Collection:
-
Chemical Waste: Collect all waste containing this compound in a designated, sealed, and clearly labeled hazardous waste container.
-
Contaminated PPE: Used gloves, disposable lab coats, and other contaminated materials must be treated as hazardous waste.[9] Place them in a designated, sealed waste container.[9][10] Do not discard them in regular trash.[10]
-
Sharps: Any contaminated sharps (needles, razor blades) must be disposed of in a designated sharps container.
2. Labeling and Storage of Waste:
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Storage: Store hazardous waste containers in a designated satellite accumulation area, away from general work areas and incompatible materials.
3. Final Disposal:
-
Licensed Disposal: Arrange for the disposal of all hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.
-
Regulatory Compliance: Ensure all disposal practices comply with local, state, and federal regulations.
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. This compound | 693-51-6 [amp.chemicalbook.com]
- 2. spectrumchemical.com [spectrumchemical.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. fishersci.com [fishersci.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. fishersci.com [fishersci.com]
- 7. airgas.com [airgas.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. earthsafeppe.com [earthsafeppe.com]
- 10. gloves.com [gloves.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
